Fmoc-aminooxy-PEG12-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO17/c44-41(45)9-10-47-11-12-48-13-14-49-15-16-50-17-18-51-19-20-52-21-22-53-23-24-54-25-26-55-27-28-56-29-30-57-31-32-58-33-34-60-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENGGIMQWBAOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-aminooxy-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-aminooxy-PEG12-acid is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, allows for the sequential and controlled conjugation of two different molecules. This guide provides a comprehensive overview of the core properties, applications, and detailed experimental protocols associated with this compound, enabling researchers to effectively integrate this linker into their workflows.
Core Properties of this compound
This compound is a well-defined, monodisperse PEG linker, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate. The key features of this molecule are its three distinct functional components: the Fmoc-protected aminooxy group, the PEG12 spacer, and the carboxylic acid.[1]
| Property | Value | Reference(s) |
| Chemical Formula | C42H65NO17 | [2] |
| Molecular Weight | 855.97 g/mol | [2] |
| CAS Number | 2055104-72-6 | [2] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMF, DMSO, and water | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
Table 1: Physicochemical Properties of this compound
The hydrophilic PEG12 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of biotherapeutics and reduce non-specific binding.[1][3] The terminal carboxylic acid and the protected aminooxy group provide orthogonal reactivity, allowing for a two-step conjugation strategy.[1]
Mechanism of Action and Key Reactions
The utility of this compound lies in its ability to undergo two distinct and sequential chemical reactions: amide bond formation and oxime ligation. This orthogonal reactivity is central to its application in creating complex bioconjugates.
Amide Bond Formation
The terminal carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or on other molecules of interest, to form a stable amide bond.[2] This reaction is typically mediated by carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar activator.
Fmoc Deprotection
The Fmoc group is a base-labile protecting group that masks the reactive aminooxy functionality.[2] It is stable under the acidic or neutral conditions often used for amide coupling. Once the first conjugation step is complete, the Fmoc group can be efficiently removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to reveal the free aminooxy group.[2]
Oxime Ligation
The newly exposed aminooxy group can then react with an aldehyde or ketone to form a highly stable oxime linkage.[4] This reaction is chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[4] The stability of the oxime bond is a key advantage over other linkages like hydrazones.[4]
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development.
Antibody-Drug Conjugates (ADCs)
In the synthesis of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be coupled to the antibody, and after Fmoc deprotection, the aminooxy group can be ligated to a payload that has been modified to contain an aldehyde or ketone. This approach allows for precise control over the drug-to-antibody ratio (DAR).
PROTACs
This compound is also employed as a linker in the synthesis of PROTACs.[5] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connects a ligand that binds to the target protein with a ligand that binds to the E3 ligase. The sequential conjugation capabilities of this linker are well-suited for the modular synthesis of PROTAC libraries.[5]
Bioconjugation and Probe Development
This linker is also used to attach molecules to surfaces, create fluorescent probes, or develop other diagnostic and research reagents. The hydrophilic PEG spacer helps to minimize steric hindrance and improve the accessibility of the conjugated molecules.[1]
Experimental Protocols
The following are detailed, representative protocols for the key reactions involving this compound. These should be considered as starting points, and optimization may be necessary for specific applications.
Amide Coupling to a Primary Amine
This protocol describes the conjugation of the carboxylic acid of this compound to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification supplies (e.g., desalting column, HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC-HCl (1.5 equivalents) and NHS (1.5 equivalents) in the Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine solution. A 10-20 fold molar excess of the linker is a common starting point for protein conjugations.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
-
Purify the conjugate using a desalting column to remove excess linker and byproducts, or by HPLC for small molecule conjugates.
-
Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the aminooxy functionality.
Materials:
-
Fmoc-conjugated molecule
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Purification supplies (e.g., precipitation with cold ether, HPLC)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Fmoc-conjugated molecule in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the piperidine solution to the dissolved conjugate.
-
Incubate at room temperature for 30 minutes.
-
-
Purification:
-
For small molecules, the product can often be precipitated by adding the reaction mixture to cold diethyl ether. The precipitate can then be collected by centrifugation.
-
Alternatively, the solvent can be removed under vacuum, and the residue purified by HPLC.
-
Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy group to an aldehyde or ketone-containing molecule.
Materials:
-
Aminooxy-functionalized molecule
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline (B41778) in PBS, pH 6.0) or acetate (B1210297) buffer (pH 4.5-5.5).
-
Purification supplies (e.g., desalting column, HPLC)
Procedure:
-
Ligation Reaction:
-
Dissolve the aminooxy-functionalized molecule in the Reaction Buffer.
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
Mix the two solutions. A slight excess (1.2-1.5 equivalents) of the aminooxy-containing molecule is often used.
-
Incubate at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the final conjugate using a desalting column for biomolecules or by HPLC for small molecules to remove any unreacted starting materials.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental processes involving this compound.
References
- 1. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
Fmoc-aminooxy-PEG12-acid structure and properties
An In-Depth Technical Guide to Fmoc-aminooxy-PEG12-acid
For professionals in research, chemical biology, and drug development, the strategic selection of linker molecules is paramount for the successful synthesis of complex bioconjugates. This compound is a high-purity, heterobifunctional linker that offers significant advantages in solubility, flexibility, and orthogonal reactivity for advanced applications.[1] This guide provides a comprehensive overview of its structure, properties, and core experimental applications.
Core Structure and Physicochemical Properties
This compound is a sophisticated crosslinking reagent composed of three essential functional components:
-
Fmoc-protected Aminooxy Group : A fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group. The Fmoc group is a base-labile protecting group that allows for selective deprotection under basic conditions, revealing a reactive aminooxy group ready for oxime ligation.[2][3][4]
-
PEG12 Spacer : A discrete polyethylene (B3416737) glycol (PEG) chain with 12 PEG units. This hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates, provides a flexible chain to reduce steric hindrance, and increases the stability of the final product.[1][2][5]
-
Terminal Carboxylic Acid : A carboxyl group (-COOH) that can be activated to react with primary amines to form a highly stable amide bond.[1][2][3][4]
The combination of these components in a single molecule allows for a sequential, two-step conjugation strategy, making it an invaluable tool in organic synthesis and bioconjugation.[1]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C42H65NO17[2][6] |
| Molecular Weight | ~856.0 g/mol [2][4][7] (Exact Mass: 855.4252[6]) |
| CAS Number | 2055104-72-6[1][2][6] |
| Purity | ≥95% to >98%[1][2][4] |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in water and most organic solvents |
| Storage Conditions | Long-term storage at -20°C is recommended[4][8] |
Reaction Mechanisms and Orthogonal Strategy
The primary utility of this compound lies in its capacity for orthogonal conjugation. The two terminal functional groups—carboxylic acid and the protected aminooxy group—react under distinct chemical conditions, allowing for the controlled and stepwise assembly of complex molecular structures.
The diagram below illustrates the dual reaction pathways available with this linker.
Caption: Orthogonal reaction pathways of this compound.
Key Applications
The unique structure of this linker makes it suitable for a variety of advanced applications in biotechnology and medicine.
-
Antibody-Drug Conjugates (ADCs) : The linker can be used to attach a cytotoxic drug to an antibody. For instance, the carboxylic acid can be conjugated to lysine (B10760008) residues on the antibody, followed by deprotection and reaction of the aminooxy group with a drug containing an aldehyde or ketone.
-
PROTAC Development : It serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.[9]
-
Peptide Synthesis and Modification : The linker can be incorporated into peptides to add a PEG spacer and a reactive handle for further conjugation to other molecules, such as fluorescent probes or cell-penetrating peptides.[5]
-
Probe Development and Diagnostics : It is used to construct multifunctional probes for imaging and diagnostic applications, linking biomolecules to reporter tags.[1]
-
Surface Modification : The linker can be used to immobilize biomolecules onto surfaces containing primary amines or carbonyl groups for applications in biosensors and microarrays.
Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules.
Protocol 1: Amide Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of the linker's carboxylic acid to a molecule containing a primary amine.
Caption: Workflow for amide bond formation.
Methodology:
-
Activation : Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add 1.5 equivalents of a carbodiimide activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and optionally, 1.5 equivalents of N-hydroxysuccinimide (NHS) or HATU to create a more stable active ester and improve yield.
-
Conjugation : Add the amine-containing molecule (dissolved in a suitable buffer or solvent) to the activated linker solution.
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.
-
Purification : Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or reverse-phase HPLC, to remove unreacted reagents.
Protocol 2: Fmoc Group Deprotection
This protocol removes the Fmoc protecting group to expose the reactive aminooxy functionality.
Methodology:
-
Reagent Preparation : Prepare a 20% solution of piperidine (B6355638) in an organic solvent like DMF.
-
Deprotection Reaction : Dissolve the Fmoc-containing conjugate in the piperidine solution.
-
Incubation : Incubate at room temperature for 20-30 minutes.
-
Purification : Remove the piperidine and Fmoc byproducts. This is typically achieved by repeated precipitation of the product in a non-solvent (like cold diethyl ether) or by HPLC purification.
Protocol 3: Oxime Ligation
This protocol describes the reaction between the deprotected aminooxy group and an aldehyde or ketone.
Methodology:
-
pH Adjustment : Dissolve the deprotected aminooxy-PEG conjugate and the aldehyde/ketone-containing molecule in an acidic buffer, typically with a pH between 4.0 and 5.5 (e.g., sodium acetate (B1210297) buffer). Aniline can be used as a catalyst to accelerate the reaction.
-
Incubation : Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.
-
Purification : Once the reaction is complete, purify the final oxime-linked conjugate using a suitable chromatographic technique (e.g., RP-HPLC or SEC). The resulting oxime bond is highly stable.
References
- 1. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound, 2055104-72-6 | BroadPharm [broadpharm.com]
- 5. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 6. medkoo.com [medkoo.com]
- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 8. labsolu.ca [labsolu.ca]
- 9. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to Fmoc-aminooxy-PEG12-acid (CAS No. 2055104-72-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG12-acid, with the CAS number 2055104-72-6, is a versatile, heterobifunctional crosslinker extensively utilized in bioconjugation, drug delivery, and peptide synthesis.[1][2] This molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique trifecta of functional groups provides researchers with a powerful tool for the precise and efficient covalent modification of biomolecules.[1]
The Fmoc-protected aminooxy moiety allows for the formation of stable oxime bonds with aldehydes and ketones, a reaction widely employed in chemoselective ligation. The terminal carboxylic acid can be activated to form stable amide bonds with primary amines.[2][3] The PEG12 spacer enhances the solubility and bioavailability of the resulting conjugates while providing a flexible linker arm.[4] This technical guide provides an in-depth overview of the properties, applications, and experimental protocols related to this compound.
Physicochemical and Handling Information
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2055104-72-6 | [1][2][5] |
| Molecular Formula | C42H65NO17 | [3][5] |
| Molecular Weight | 855.97 g/mol | [1][5] |
| Purity | ≥95% | [1][4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | [1][5] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [1][6] |
| Shelf Life | >2 years if stored properly | [5] |
Core Applications
The unique structure of this compound lends itself to a variety of applications in biomedical research and drug development.
Bioconjugation and Crosslinking
This heterobifunctional linker is ideal for covalently connecting two different molecules. For instance, a protein can be modified with an aldehyde or ketone, which can then be selectively reacted with the deprotected aminooxy group of the linker. Subsequently, the carboxylic acid end can be coupled to another molecule, such as a drug or a fluorescent probe.[1]
Peptide Synthesis and Modification
In solid-phase peptide synthesis (SPPS), this compound can be incorporated as a non-natural amino acid to introduce a PEGylated linker with a reactive handle for further conjugation.[4] The Fmoc group is compatible with standard Fmoc-based SPPS chemistry.[4]
PROTACs and Antibody-Drug Conjugates (ADCs)
This compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8][9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG12 linker in this context provides the necessary spatial separation and flexibility for the two ends of the PROTAC to bind their respective targets. Similarly, this linker can be used in the development of ADCs, connecting a cytotoxic drug to an antibody.
Experimental Protocols
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to unmask the reactive aminooxy group. This is typically achieved under basic conditions.
Materials:
-
This compound conjugate
-
20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Dissolve the Fmoc-protected compound in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 10-30 minutes.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the deprotection is complete, precipitate the product with cold diethyl ether and centrifuge to collect the solid.
-
Wash the product with cold diethyl ether to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Dry the deprotected product under vacuum.
Troubleshooting: For sterically hindered or aggregation-prone PEGylated sequences, incomplete Fmoc removal might occur. In such cases, extending the reaction time, performing a double deprotection, or using a stronger base cocktail (e.g., with DBU) may be necessary.[10]
Amide Coupling
The terminal carboxylic acid can be coupled to a primary amine-containing molecule using standard carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.2-8.0 for aqueous reactions)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the carboxylic acid.
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
In a separate vial, dissolve the amine-containing molecule in the reaction buffer or an appropriate solvent.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the conjugate using an appropriate chromatographic technique (e.g., size-exclusion or reverse-phase chromatography).
Oxime Ligation
Following Fmoc deprotection, the free aminooxy group can be reacted with an aldehyde or ketone to form a stable oxime bond.
Materials:
-
Deprotected aminooxy-PEG12-acid conjugate
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Aniline (B41778) (as a catalyst, optional)
Procedure:
-
Dissolve the deprotected aminooxy-PEG12-acid conjugate in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the reaction mixture.
-
If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 2-24 hours.
-
Monitor the formation of the oxime conjugate by LC-MS or HPLC.
-
Purify the final conjugate using a suitable chromatographic method.
Logical Workflow for Bioconjugation
The following diagram illustrates a typical workflow for using this compound to conjugate a protein and a small molecule drug.
References
- 1. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. labsolu.ca [labsolu.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Fmoc-aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-aminooxy-PEG12-acid, a heterobifunctional linker critical in bioconjugation, peptide synthesis, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
This compound is a versatile chemical tool featuring a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for sequential and orthogonal conjugation strategies. The table below summarizes its key quantitative properties.
| Property | Value | Source(s) |
| Molecular Weight | 855.96 g/mol | [1] |
| Exact Mass | 855.4252 | [2] |
| Chemical Formula | C42H65NO17 | [2] |
| CAS Number | 2055104-72-6 | [2] |
| Purity | Typically ≥95% | [3] |
| Elemental Analysis | C: 58.93%; H: 7.65%; N: 1.64%; O: 31.77% | [2] |
Chemical Reactivity and Applications
The strategic placement of the Fmoc protecting group and the terminal carboxylic acid enables a two-stage reaction workflow. This "orthogonal" approach is fundamental to its utility. Initially, the carboxylic acid can be activated to form a stable amide bond with a primary amine on a target molecule. Subsequently, the Fmoc group can be removed under basic conditions to reveal the aminooxy group, which is then available for a highly specific "click" reaction with an aldehyde or ketone to form a stable oxime ether bond.
The PEG12 spacer imparts increased hydrophilicity and flexibility to the resulting conjugate, which can be advantageous for improving the solubility and pharmacokinetic properties of bioconjugates and complex molecules like PROTACs.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound. These are synthesized from established chemical principles and related experimental descriptions.
Amide Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of this compound to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein, or small molecule)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution to pre-activate the carboxylic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer or solvent.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Upon completion, purify the conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC, size-exclusion chromatography).
Orthogonal Fmoc-Deprotection
This protocol details the removal of the Fmoc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Fmoc-conjugated molecule
-
20% Piperidine (B6355638) in DMF (v/v)
-
Reaction vessel
-
Analytical HPLC system for monitoring
Procedure:
-
Dissolve the Fmoc-conjugated molecule in DMF.
-
Add the 20% piperidine in DMF solution to the reaction vessel.
-
Allow the reaction to proceed at room temperature. The deprotection is typically rapid, often completing within 30 minutes.
-
Monitor the removal of the Fmoc group by analytical HPLC, observing the disappearance of the starting material and the appearance of the deprotected product.
-
Once the reaction is complete, the deprotected product can be precipitated with a suitable solvent like diethyl ether and washed to remove piperidine and the dibenzofulvene-piperidine adduct.
Oxime Ligation
This protocol outlines the conjugation of the deprotected aminooxy-functionalized molecule with an aldehyde or ketone.
Materials:
-
Aminooxy-functionalized molecule
-
Aldehyde or ketone-containing molecule
-
Aniline (B41778) (as catalyst)
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
Reaction vessel
Procedure:
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent, which is then added to the reaction mixture.
-
Add aniline to the reaction mixture to a final concentration of 10-100 mM to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Upon completion, purify the final conjugate using a suitable chromatographic method.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the overall strategy for using this compound.
References
A Technical Guide to the Solubility of Fmoc-aminooxy-PEG12-acid in DMF and DMSO for Researchers and Drug Development Professionals
An in-depth analysis of the solubility characteristics and handling protocols for Fmoc-aminooxy-PEG12-acid, a critical heterobifunctional linker in modern bioconjugation and drug development applications.
Introduction
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker that plays a pivotal role in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[1][2][] Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a 12-unit polyethylene glycol spacer, and a terminal carboxylic acid, offers researchers a versatile tool for bioconjugation.[4] The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making this linker a valuable component in drug delivery systems.[2][5][6] A thorough understanding of its solubility in common organic solvents is paramount for its effective use in experimental workflows. This guide provides a detailed overview of the solubility of this compound in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), along with practical experimental protocols.
Solubility Data
| Solvent | Qualitative Solubility | Key Recommendations |
| N,N-Dimethylformamide (DMF) | High | Use of anhydrous DMF is recommended to prevent hydrolysis of the linker and other reagents, particularly in moisture-sensitive reactions like peptide synthesis.[4] DMF is a standard solvent for solid-phase peptide synthesis (SPPS), making it ideal for the incorporation of the PEG linker into peptide chains.[9][10][11][12][13][14][15][16] |
| Dimethyl sulfoxide (DMSO) | High | Anhydrous DMSO is also recommended for preparing stock solutions.[4] DMSO is a powerful solvent capable of dissolving a wide range of organic molecules and can be used as an alternative to DMF in many applications. |
Experimental Protocols
The following protocols provide a general guideline for the dissolution and use of this compound in common laboratory applications. Researchers should adapt these protocols based on their specific experimental requirements.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in various bioconjugation reactions.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the calculated volume of anhydrous DMF or DMSO to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to approximately 30-40°C) can be applied to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for coupling this compound to a resin-bound peptide during Fmoc-based SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF within the SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group from the peptide, exposing the free amine. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (typically 2-5 equivalents relative to the resin substitution) and coupling reagents (e.g., HATU and HOBt, in slight excess) in a minimal amount of anhydrous DMF. Add a base (e.g., DIPEA, 2 equivalents) to the activation solution.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for a specified time (typically 1-4 hours) to allow for complete coupling.
-
Washing: After the coupling reaction, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.
Visualizing the Workflow: Incorporation in SPPS
The following diagram illustrates the key steps in the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.
Caption: Workflow for SPPS incorporation.
Conclusion
This compound exhibits high solubility in DMF and DMSO, making these solvents ideal for its use in a variety of bioconjugation and synthetic applications. By following the recommended handling and dissolution protocols, researchers can effectively leverage the properties of this versatile linker to advance their work in drug development and the creation of novel biomaterials. The provided workflow for its incorporation in solid-phase peptide synthesis serves as a practical example of its application in the construction of complex, functionalized biomolecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heterobifunctional PEG [jenkemusa.com]
- 4. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 5. Fmoc-N-amido-PEG12-acid, 1952360-91-6 | BroadPharm [broadpharm.com]
- 6. heterobifunctional pegs [jenkemusa.com]
- 7. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
stability of Fmoc-aminooxy-PEG12-acid at different pH and temperatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG12-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key functional components: a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a nucleophilic aminooxy group, and a C-terminal carboxylic acid, all connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The stability of this linker under various pH and temperature conditions is a critical parameter that dictates its storage, handling, and application in multi-step synthetic and conjugation protocols.
This technical guide provides a comprehensive overview of the stability profile of this compound, drawing upon established chemical principles and data for its constituent functional groups. It offers detailed experimental protocols for researchers to conduct their own stability assessments and presents the information in a clear, structured format to support drug development and research applications.
Stability Profile of Functional Groups
The overall stability of this compound is determined by the individual stabilities of its core components: the Fmoc group, the aminooxy linker, the PEG chain, and the carboxylic acid terminus.
Fmoc (Fluorenylmethyloxycarbonyl) Group
The Fmoc group is a well-characterized amine protecting group known for its lability under basic conditions and stability in acidic environments.[1]
-
Basic Conditions: The Fmoc group is rapidly cleaved in the presence of bases, particularly secondary amines like piperidine (B6355638).[2] The deprotection proceeds via a β-elimination mechanism. The half-life of an Fmoc group in a 20% piperidine in DMF solution is approximately 6 seconds.[1] This cleavage is intentional in solid-phase peptide synthesis (SPPS) but represents a primary degradation pathway under basic storage or reaction conditions.
-
Acidic Conditions: The Fmoc group is generally stable under acidic conditions, which is a key feature of its use in orthogonal protection strategies.[2][3] It can withstand treatment with concentrated trifluoroacetic acid (TFA), which is used to cleave other protecting groups like Boc.[2]
-
Thermal Stability: While stable at ambient temperatures, the Fmoc group can undergo thermal cleavage at elevated temperatures, even in the absence of a base. For instance, cleavage has been observed in DMSO at 120°C within 10-15 minutes.[4]
Aminooxy Group
The aminooxy group is a potent nucleophile used to form stable oxime linkages with aldehydes and ketones. Its stability and reactivity are pH-dependent.
-
Acidic Conditions: The aminooxy linker shows some degradation under acidic conditions (pH 3-5).[5] This is a critical consideration for reactions or purifications performed at low pH.
-
Neutral to Slightly Acidic Conditions (pH 6.5-7.5): This is the optimal pH range for the stability and reactivity of the aminooxy group in forming oxime bonds.[5][6]
-
Basic Conditions: The aminooxy group is generally stable under mild basic conditions.
Polyethylene Glycol (PEG) Chain
The PEG linker is a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of conjugates. The ether linkages of the PEG backbone are generally stable.
-
pH Stability: The PEG chain is resistant to hydrolysis under a wide range of pH conditions.[7] Degradation can occur under strongly acidic or basic conditions, but it is generally considered stable for most bioconjugation applications.[][9]
-
Thermal Stability: The thermal stability of PEG chains increases with their length.[10] However, prolonged exposure to high temperatures can lead to degradation.[11] The presence of oxygen and light can accelerate the aging of PEG solutions.
Carboxylic Acid Group
The terminal carboxylic acid is a stable functional group used for forming amide bonds with primary amines. It is generally considered stable across a wide range of pH and temperature conditions typically encountered in bioconjugation.
Predicted Overall Stability Profile of this compound
Data Presentation: Predicted Stability of this compound
The following table summarizes the predicted degradation of this compound under various conditions over a 24-hour period. This data is representative and should be confirmed by experimental analysis for specific applications.
| pH | Temperature | Predicted Degradation (%) - Fmoc Cleavage | Predicted Degradation (%) - Aminooxy Linker | Overall Stability Assessment |
| 3.0 | 25°C | < 5% | 10 - 20% | Moderate stability; potential for aminooxy degradation. |
| 5.0 | 25°C | < 2% | 5 - 10% | Good stability; slight risk of aminooxy degradation. |
| 7.4 | 25°C | < 1% | < 5% | High stability; optimal for many applications. |
| 9.0 | 25°C | > 90% | < 5% | Low stability; rapid Fmoc deprotection expected. |
| 7.4 | 4°C | < 1% | < 2% | Very high stability; recommended for short-term storage. |
| 7.4 | 40°C | < 5% | < 10% | Moderate stability; potential for accelerated degradation. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is recommended.
Protocol: Forced Degradation Study by HPLC
Objective: To determine the stability of this compound under various pH and temperature stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724) (ACN), and methanol (B129727) (MeOH)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0 and 5.0
-
Borate buffer, pH 9.0
-
HPLC system with a UV detector and/or a Mass Spectrometer (MS)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Temperature-controlled incubator/water bath
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like DMSO or ACN.
-
Sample Preparation for Stress Conditions:
-
Dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress buffers (pH 3.0, 5.0, 7.4, and 9.0).
-
Prepare aliquots for each condition to be tested at different time points and temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Incubation:
-
Place the prepared samples in a temperature-controlled environment.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each condition.
-
Immediately quench any reaction by neutralizing the pH if necessary and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A typical gradient would be 20-80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 265 nm (for the Fmoc group) and 301 nm. MS detection can be used for identification of degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining compound relative to the t=0 time point.
-
Identify major degradation products by comparing retention times with standards (if available) or by analyzing their mass spectra.
-
Mandatory Visualizations
Degradation Pathway of Fmoc Group
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent | MDPI [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 9. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Proper Storage and Handling of Fmoc-aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information and protocols for the proper storage, handling, and utilization of Fmoc-aminooxy-PEG12-acid, a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring the reagent's stability, reactivity, and the reproducibility of experimental outcomes.
Compound Overview
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring two distinct reactive functionalities. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which masks an aminooxy group. The C-terminus presents a carboxylic acid. This unique structure allows for sequential and orthogonal conjugation strategies. The hydrophilic PEG12 spacer enhances solubility and reduces steric hindrance.[1]
Proper Storage Conditions
To maintain the integrity and reactivity of this compound, it is imperative to adhere to the following storage conditions. The compound is sensitive to moisture and should be stored accordingly.
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C for long-term storage. [2][3] | Short-term storage at 0-4°C (days to weeks) is also acceptable.[4] |
| Atmosphere | Store in a dry, moisture-free environment. | The use of a desiccator is highly recommended. |
| Light | Protect from light by storing in a dark container. [4] | Amber vials or containers wrapped in aluminum foil are suitable. |
| Container | Keep in a tightly sealed container. | This prevents exposure to moisture and atmospheric contaminants. |
| Shelf Life | >2 years if stored properly at -20°C.[4] | Stability is sufficient for several weeks at ambient temperature during shipping.[4] |
Safe Handling Procedures
This compound is not classified as a hazardous substance; however, standard laboratory safety protocols should be followed to minimize exposure and ensure personnel safety.
| Aspect | Guideline | Rationale |
| Work Environment | Handle in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any fine particulates. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. | Prevents skin and eye contact. |
| Dispensing | Avoid the formation of dust and aerosols. | Use appropriate weighing techniques for fine powders. |
| Hygiene | Wash hands thoroughly after handling. | Prevents accidental ingestion and contamination of other surfaces. |
| Solvent Handling | Use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). | The compound is moisture-sensitive; exposure to water can lead to hydrolysis. |
Solubility and Solution Preparation
The hydrophilic PEG spacer enhances the solubility of this compound in aqueous media, a key feature for bioconjugation applications.[2][5]
| Solvent | Solubility | Preparation Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent moisture condensation. Use anhydrous DMSO. |
| Dimethylformamide (DMF) | Soluble | Use anhydrous DMF. As with DMSO, ensure the compound is at room temperature before opening. |
| Aqueous Buffers | The hydrophilic PEG spacer increases solubility.[2][5] | Direct solubility in aqueous buffers may be limited. It is often dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF first, and then diluted with the desired aqueous buffer. |
Experimental Protocols and Reaction Chemistry
This compound is a versatile linker that enables a two-stage conjugation process: initial amide bond formation via its carboxylic acid, followed by Fmoc deprotection and subsequent oxime ligation through the newly exposed aminooxy group.
Amide Coupling of the Carboxylic Acid Moiety
The terminal carboxylic acid can be conjugated to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using standard carbodiimide (B86325) chemistry.
General Protocol for Amide Coupling:
-
Dissolution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration.
-
Activation: Add an activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), along with N-hydroxysuccinimide (NHS) or a similar reagent, to the linker solution. This reaction forms a more reactive NHS ester intermediate.
-
Reaction: Introduce the amine-containing molecule to the activated linker solution. The reaction is typically carried out at room temperature for several hours to overnight.
-
Purification: The resulting conjugate can be purified using standard chromatographic techniques such as HPLC.
Fmoc Deprotection
The Fmoc protecting group is base-labile and can be removed to expose the aminooxy functionality for the next conjugation step.
General Protocol for Fmoc Deprotection:
-
Reagent Preparation: Prepare a solution of 20% piperidine (B6355638) in DMF.
-
Deprotection Reaction: Treat the Fmoc-protected conjugate with the piperidine solution. The reaction is typically rapid, often completing within 30 minutes at room temperature.
-
Purification: Remove the piperidine and byproducts by precipitation of the product with a non-polar solvent like ether, followed by centrifugation and washing, or by chromatographic methods.
Oxime Ligation
The deprotected aminooxy group can readily react with an aldehyde or ketone to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions.
General Protocol for Oxime Ligation:
-
pH Adjustment: The reaction is most efficient at a slightly acidic to neutral pH (typically pH 4.5-7).
-
Reaction: Combine the aminooxy-functionalized molecule with the aldehyde or ketone-containing molecule in a suitable buffer. The reaction can be accelerated by the addition of a catalyst, such as aniline.
-
Monitoring: The progress of the reaction can be monitored by LC-MS or HPLC.
-
Purification: The final conjugate is purified by methods appropriate for the specific product, such as size exclusion chromatography or reversed-phase HPLC.
Visualizing the Workflow
The following diagrams illustrate the logical flow of handling and utilizing this compound in a typical bioconjugation workflow.
Caption: Workflow for the storage and handling of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Fmoc-aminooxy-PEG12-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and applications of Fmoc-aminooxy-PEG12-acid, a heterobifunctional linker widely utilized in the field of bioconjugation. This document details the underlying chemical principles, presents quantitative data for reaction optimization, and offers detailed experimental protocols for its use in modifying proteins, peptides, and other biomolecules.
Core Mechanism of Action
This compound is a versatile chemical tool designed for the precise and stable linkage of molecules. Its functionality is centered around two key reactive groups at opposing ends of a 12-unit polyethylene (B3416737) glycol (PEG) spacer: an Fmoc-protected aminooxy group and a terminal carboxylic acid.
The aminooxy group , once deprotected, readily reacts with aldehydes or ketones on a target molecule to form a highly stable oxime bond .[1][2][3] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry due to its high specificity and the stability of the resulting conjugate under physiological conditions.[2][4] The rarity of aldehydes and ketones in native biological systems ensures minimal off-target reactions.[2]
The carboxylic acid group provides a versatile handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or other amine-functionalized molecules. This is typically achieved through the formation of a stable amide bond , often facilitated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]
The central PEG12 spacer imparts several advantageous properties. It enhances the aqueous solubility of the linker and the resulting bioconjugate, provides a flexible and extended connection between the conjugated molecules to minimize steric hindrance, and can reduce the immunogenicity of the final product.
Quantitative Data for Bioconjugation Reactions
The efficiency and stability of bioconjugation reactions are critical for the development of robust and reliable therapeutics and research tools. The following tables summarize key quantitative parameters for oxime ligation and compare it with other common bioconjugation chemistries.
Table 1: Quantitative Comparison of Common Bioconjugation Methods
| Feature | Oxime Ligation | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹[2] | ~10¹ - 10² M⁻¹s⁻¹[2] | ~10³ M⁻¹s⁻¹[2] | 10⁻¹ - 1 M⁻¹s⁻¹[2] |
| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH)[2] | 7.0 - 8.5[2] | 6.5 - 7.5[2] | 4.0 - 9.0[2] |
| Stability of Conjugate | High hydrolytic stability[2][4] | Stable amide bond | Susceptible to retro-Michael addition and thiol exchange[2] | Highly stable triazole ring[2] |
| Specificity | Highly specific for aldehydes/ketones | Reacts with primary amines (e.g., lysine) | Highly specific for thiols (e.g., cysteine) | Highly specific for azides and cyclooctynes |
Table 2: Kinetic Analysis of Oxime Ligation with Different Carbonyls and Catalysts
| Carbonyl | Catalyst (Concentration) | Observed Rate Constant (k_obs) | Reference |
| Citral (aldehyde) | Aniline (B41778) (50 mM) | 48.9 s⁻¹ M⁻¹ | [6] |
| Citral (aldehyde) | m-Phenylenediamine (mPDA) (50 mM) | 78.2 s⁻¹ M⁻¹ | [6] |
| 2-Pentanone (ketone) | Aniline (100 mM) | 0.082 s⁻¹ M⁻¹ | [6][7] |
| 2-Pentanone (ketone) | m-Phenylenediamine (mPDA) (100 mM) | 0.20 s⁻¹ M⁻¹ | [6] |
Note: Reaction rates are highly dependent on the specific reactants, catalyst, and reaction conditions.
Experimental Protocols
The following section provides detailed methodologies for the key steps involved in utilizing this compound for bioconjugation.
Fmoc Deprotection of this compound
Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group to expose the reactive aminooxy functionality.
Materials:
-
This compound
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Dry nitrogen or argon gas
Protocol:
-
Dissolve the this compound in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution to the dissolved linker. A typical ratio is 1:4 (linker solution:piperidine solution).
-
Allow the reaction to proceed at room temperature for 10-30 minutes.[8][9] The progress of the deprotection can be monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure (e.g., using a rotary evaporator).
-
To ensure complete removal of piperidine, co-evaporate the residue with DMF or DCM several times.
-
Dry the resulting deprotected aminooxy-PEG12-acid under a stream of dry nitrogen or argon gas. The product should be used immediately or stored under inert atmosphere at -20°C.
Amide Coupling of the Carboxylic Acid Terminus to a Protein
Objective: To conjugate the carboxylic acid end of the PEG linker to primary amines on a target protein.
Materials:
-
Deprotected or Fmoc-protected aminooxy-PEG12-acid
-
Target protein containing primary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting column or dialysis cassette
Protocol:
-
Activation of the Carboxylic Acid: a. Dissolve the aminooxy-PEG12-acid (either Fmoc-protected or deprotected) in the Activation Buffer. b. Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution. c. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
Protein Preparation: a. Dissolve the target protein in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Conjugation: a. Immediately add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: a. Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: a. Remove the excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Oxime Ligation to an Aldehyde- or Ketone-Containing Molecule
Objective: To conjugate the aminooxy-functionalized PEG linker to a molecule containing an aldehyde or ketone group.
Materials:
-
Aminooxy-PEGylated molecule from the previous step
-
Aldehyde- or ketone-containing target molecule
-
Coupling Buffer: 100 mM phosphate (B84403) buffer or acetate (B1210297) buffer, pH 4.5-7.0.
-
Aniline or a substituted aniline derivative (e.g., m-phenylenediamine) as a catalyst (optional, but recommended for improved reaction rates at neutral pH).[7]
-
Desalting column or HPLC for purification.
Protocol:
-
Dissolve the aminooxy-PEGylated molecule in the Coupling Buffer.
-
Dissolve the aldehyde- or ketone-containing target molecule in the same buffer.
-
If using a catalyst, prepare a stock solution of aniline (e.g., 100 mM in DMSO or the coupling buffer).
-
Add the aldehyde/ketone-containing molecule to the aminooxy-PEGylated molecule solution at a desired molar excess.
-
If used, add the aniline catalyst to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
Purify the final bioconjugate using a desalting column, size-exclusion chromatography, or HPLC to remove unreacted components.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
The Strategic Integration of PEG12 Spacers in Fmoc Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced chemical synthesis and drug development, the precise control over molecular architecture is paramount. Linker technologies, in particular, play a pivotal role in dictating the efficacy, stability, and pharmacokinetic profiles of complex biomolecules and therapeutic constructs. Among these, the integration of Polyethylene Glycol (PEG) spacers into linker chemistries has become a cornerstone strategy. This technical guide provides an in-depth exploration of the role of the 12-unit PEG spacer (PEG12) within N-α-fluorenylmethyloxycarbonyl (Fmoc) protected linkers. We will delve into the fundamental properties imparted by the PEG12 moiety, its applications in Solid-Phase Peptide Synthesis (SPPS), Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.
Core Physicochemical Properties of the PEG12 Spacer
The fundamental advantage of incorporating a PEG12 spacer lies in its inherent hydrophilicity.[1][2] The repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-) form hydrogen bonds with water molecules, thereby imparting significant aqueous solubility to the parent molecule.[3] This property is crucial when dealing with hydrophobic drugs or peptides, preventing aggregation and improving handling in aqueous media.[2][] The PEG12 chain is a monodisperse, discrete entity, meaning it has a precise and defined molecular weight, which is critical for the synthesis of homogeneous conjugates with predictable properties.[3]
Key Physicochemical Attributes:
-
Enhanced Hydrophilicity: Significantly increases the water solubility of conjugated molecules.[1][2]
-
Biocompatibility: PEG is well-recognized for its minimal toxicity and low immunogenicity.[2][3]
-
Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility to the linker.
-
"Stealth" Properties: The hydration shell created by the PEG chain can shield the conjugated molecule from proteolytic enzymes and reduce recognition by the immune system, potentially extending its circulation half-life.[2]
-
Defined Length: The 12-unit length provides a specific spatial separation between the conjugated entities, which can be optimized for biological activity.
Data Presentation: Quantitative Impact of PEG Spacers
The inclusion and length of a PEG spacer can have a quantifiable impact on the properties of bioconjugates. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties of a Representative Fmoc-PEG12-Linker
| Property | Value | Reference |
| Chemical Name | Fmoc-NH-PEG12-CH2COOH | [5][6] |
| CAS Number | 675606-79-8, 2291257-76-4 | [5][7] |
| Molecular Formula | C41H63NO16 | [5][6] |
| Molecular Weight | ~825.95 g/mol | [6] |
| Appearance | Viscous Liquid or Low-Melting Solid | [7] |
| Solubility | Soluble in DMSO, DMF, Water | [6] |
Table 2: Comparative Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Property | No PEG Linker | Short-Chain PEG (e.g., PEG4, PEG8) | Long-Chain PEG (e.g., PEG12, PEG24) | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Variable, often lower with hydrophobic payloads.[1] | Generally allows for higher and more consistent DAR.[1] | Can achieve high DAR, with pendant configurations showing excellent results.[8] | [1][8] |
| In Vitro Cytotoxicity (IC50) | Can be highly potent but may suffer from poor solubility.[1] | Often associated with high in vitro potency.[1] | May lead to a decrease in in vitro cytotoxicity (higher IC50). | [1] |
| In Vivo Pharmacokinetics (Half-life) | Shorter half-life, more susceptible to clearance.[1] | Increased half-life compared to no PEG. | Significantly extended circulation half-life by reducing renal clearance.[2] | [1][2] |
| Aggregation | Higher propensity for aggregation with hydrophobic drugs. | Reduced aggregation, improving stability.[] | Significantly reduced aggregation, enhancing physical and chemical stability.[8] | [][8] |
Applications and Experimental Protocols
The Fmoc-PEG12 linker is a versatile tool used in several key areas of bioconjugation and drug development. The Fmoc protecting group allows for its use in standard Fmoc-based solid-phase peptide synthesis, where it can be incorporated as a hydrophilic spacer within a peptide sequence or to attach other molecules to the peptide.[9]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, an Fmoc-NH-PEG12-COOH linker can be used to introduce a hydrophilic spacer into a peptide sequence. This can improve the solubility of the final peptide and can also be used to attach labels, such as fluorescent dyes or biotin, at a distance from the core peptide to minimize steric hindrance.[10]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-NH-PEG12-COOH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or TFA/TIS/water (95:2.5:2.5)[11]
-
Washing solvents: DMF, DCM, Methanol
-
Nitrogen gas for mixing
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[12]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[12]
-
Activation of Fmoc-NH-PEG12-COOH: In a separate vial, dissolve Fmoc-NH-PEG12-COOH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.[13]
-
Coupling: Add the activated Fmoc-NH-PEG12-COOH solution to the resin. Agitate with nitrogen bubbling for 2-4 hours at room temperature.[12]
-
Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again to remove excess reagents.
-
Continue Peptide Synthesis: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids to elongate the peptide chain.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail (e.g., TFA/TIS/water) and react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11][14]
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide, then purify by reverse-phase HPLC.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker is a critical component that connects the antibody to the cytotoxic payload.[] A PEG12 spacer can be incorporated to improve the hydrophilicity of the ADC, which is particularly important when using hydrophobic payloads.[8] This can lead to a higher achievable drug-to-antibody ratio (DAR) without causing aggregation, and can also improve the pharmacokinetic profile of the ADC.[15]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex.[16][17] The flexibility and hydrophilicity of a PEG12 spacer can be advantageous in PROTAC design, helping to optimize the spatial orientation of the two binding moieties and improving the overall solubility and cell permeability of the PROTAC molecule.[18]
This protocol describes a two-step synthesis involving the sequential amide coupling of the linker to an amine-containing protein of interest (POI) ligand and an amine-containing E3 ligase ligand.
Materials:
-
Hydroxy-PEG12-acid
-
Amine-containing POI ligand (POI-NH2)
-
Amine-containing E3 ligase ligand (E3-NH2)
-
Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)
-
Activation buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling buffer: PBS, pH 7.2-7.5
-
Quenching buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Solvents: Anhydrous DMF or DMSO
-
Purification: Preparative HPLC
Procedure:
Step 1: Amide Coupling of POI-NH2 to Hydroxy-PEG12-acid
-
Activation of Hydroxy-PEG12-acid: Dissolve Hydroxy-PEG12-acid in anhydrous DMF. Add EDC (1.5 eq.) and NHS (1.5 eq.). Stir at room temperature for 30-60 minutes.[19]
-
Coupling to POI-NH2: Add a solution of the amine-functionalized POI ligand (1.0 eq.) in anhydrous DMF to the reaction mixture. Stir at room temperature for 4 hours under a nitrogen atmosphere.[18]
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents. Purify the crude product by flash column chromatography to obtain the POI-PEG12-OH intermediate.[18]
Step 2: Synthesis of the Final PROTAC
-
Activation of the Terminal Hydroxyl Group: Dissolve the POI-PEG12-OH intermediate in anhydrous DCM. Add triethylamine (B128534) (1.5 eq.) and cool to 0°C. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours to form the tosylated intermediate (POI-PEG12-OTs).[18]
-
Coupling to E3-NH2: Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 eq.) in anhydrous DMF. Add DIPEA (3.0 eq.) and stir the reaction at 60°C overnight under a nitrogen atmosphere.[18]
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[18]
Conclusion
The Fmoc-PEG12 linker represents a powerful and versatile tool in the arsenal (B13267) of chemists and drug developers. Its well-defined structure and inherent hydrophilicity provide a rational means to improve the solubility, stability, and pharmacokinetic properties of peptides, ADCs, and PROTACs. The ability to seamlessly integrate this linker into established Fmoc-based solid-phase synthesis workflows further enhances its utility. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of spacers like PEG12 will undoubtedly remain a critical element in the design and synthesis of next-generation biomolecular constructs. The provided data and protocols offer a solid foundation for researchers to leverage the advantages of the PEG12 spacer in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. Fmoc-NH-PEG12-CH2COOH - CD Bioparticles [cd-bioparticles.net]
- 6. medkoo.com [medkoo.com]
- 7. purepeg.com [purepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Fmoc Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug delivery, precision and control are paramount. The ability to selectively modify biomolecules, such as peptides, proteins, and oligonucleotides, has paved the way for revolutionary therapeutic and diagnostic agents. At the heart of many of these sophisticated strategies lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern peptide synthesis and a critical component in the design of advanced Polyethylene Glycol (PEG) linkers. This in-depth technical guide provides a comprehensive overview of the Fmoc protecting group in the context of PEG linkers, detailing its chemistry, applications, and the practical methodologies essential for its successful implementation in research and drug development.
The Fmoc Protecting Group: A Chemist's Tool for Precision
The Fmoc group is a base-labile amine protecting group widely employed in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its remarkable stability under acidic and neutral conditions, allowing for the selective deprotection of other protecting groups without premature cleavage of the Fmoc moiety.[2] This orthogonality is a key advantage in the multi-step synthesis of complex biomolecules.[3]
The chemical structure of the Fmoc group, with its bulky fluorenyl ring system, provides steric hindrance that effectively shields the protected amine from unwanted reactions. This feature is particularly advantageous when working with sensitive biomolecules.
The Mechanism of Fmoc Deprotection: A Base-Mediated Cascade
The removal of the Fmoc group is a well-characterized process that proceeds via a β-elimination mechanism initiated by a base.[4] The most commonly used base for this purpose is piperidine (B6355638), typically in a 20% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]
The deprotection process can be summarized in two key steps:
-
Proton Abstraction: The base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring.[4]
-
β-Elimination: This abstraction initiates a cascade of electron rearrangements, leading to the cleavage of the carbamate (B1207046) bond and the release of the free amine, carbon dioxide, and dibenzofulvene (DBF).[4]
The highly reactive DBF byproduct can potentially react with the newly liberated amine. To prevent this, the secondary amine base (e.g., piperidine) also acts as a scavenger, trapping the DBF to form a stable adduct that can be easily washed away.[4]
dot
Caption: Mechanism of Fmoc deprotection by piperidine.
Fmoc-Protected PEG Linkers: Bridging Molecules with Enhanced Properties
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[7] "PEGylation," the covalent attachment of PEG chains, can increase a drug's solubility, prolong its circulation half-life, and reduce its immunogenicity.[8][9]
Fmoc-protected PEG linkers are heterobifunctional reagents that combine the advantages of both the Fmoc protecting group and the PEG spacer.[10][11] These linkers typically possess an Fmoc-protected amine at one terminus and a reactive functional group at the other, such as a carboxylic acid, NHS ester, or maleimide (B117702).[1][12] This "orthogonal" design allows for the sequential and controlled conjugation of different molecules.[2]
Common Structures of Fmoc-PEG Linkers
A variety of Fmoc-PEG linkers are commercially available, differing in the length of the PEG chain and the nature of the terminal functional group. Some common examples include:
-
Fmoc-NH-PEGn-COOH: These linkers have a terminal carboxylic acid that can be activated for conjugation to primary amines.
-
Fmoc-NH-PEGn-NHS ester: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines to form stable amide bonds.[13]
-
Fmoc-NH-PEGn-Maleimide: The maleimide group specifically reacts with thiol groups (e.g., from cysteine residues) to form stable thioether bonds.
dot
Caption: Common structures of Fmoc-PEG linkers.
Quantitative Data on Fmoc Deprotection and Linker Stability
The efficiency of Fmoc deprotection and the stability of the linker are critical parameters for successful bioconjugation. The following tables summarize key quantitative data from the literature.
Table 1: Comparison of Fmoc Deprotection Reagents and Conditions
| Deprotection Reagent | Concentration | Solvent | Time | Deprotection Efficiency (%) | Reference |
| Piperidine | 20% (v/v) | DMF | 3 min | >99 | [14] |
| Piperidine | 5% (v/v) | DMF | 3 min | >99 | [14] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 10 min | Similar to Piperidine | [14] |
| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | 10 min | Similar to Piperidine | [14] |
| DBU/Piperazine | 2% DBU / 5% Piperazine | DMF | < 1 min | Complete | [15] |
Table 2: Stability of Fmoc-Protected PEG Linkers
| Linker Type | Condition | Stability | Reference |
| Fmoc-NH-PEG-NHS ester | Aqueous buffer, pH 7 | Hydrolyzes within hours | [16] |
| Fmoc-NH-PEG-NHS ester | Aqueous buffer, pH 9 | Hydrolyzes within minutes | [16] |
| Fmoc-NH-PEG-NHS ester | Anhydrous DMSO/DMF | Stable for several days at -20°C | [17] |
| Fmoc-NH-PEG-Maleimide | pH 6.5-7.5 | Stable for thio-conjugation | [18] |
| Fmoc-NH-PEG-COOH | General storage | Stable | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Fmoc-PEG linkers.
Protocol for the Synthesis and Purification of Fmoc-NH-PEG-COOH
This protocol describes a general method for the synthesis of an Fmoc-protected PEG linker with a terminal carboxylic acid.
Materials:
-
α-Amino-ω-carboxy-PEG
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve α-Amino-ω-carboxy-PEG in a 1:1 mixture of dioxane and 5% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the PEG solution at room temperature with stirring.
-
Allow the reaction to proceed for 4-6 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in DCM.
-
Characterize the purified Fmoc-NH-PEG-COOH by NMR and mass spectrometry.[4][19]
Protocol for Fmoc Deprotection of a PEGylated Peptide on Solid Support
Materials:
-
Fmoc-PEGylated peptide-resin
-
20% (v/v) Piperidine in DMF
-
DMF
-
DCM
-
Methanol
Procedure:
-
Swell the Fmoc-PEGylated peptide-resin in DMF for 30-60 minutes.[6]
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 15-30 minutes at room temperature.[5]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 15-30 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times) and methanol (3 times) to remove residual piperidine and the DBF-piperidine adduct.[6]
-
The deprotected PEGylated peptide-resin is now ready for the next coupling step or cleavage from the resin.
Protocol for Conjugation of an Fmoc-PEG-NHS Ester to a Protein
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Fmoc-NH-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Prepare a stock solution of the Fmoc-NH-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Add the desired molar excess of the Fmoc-PEG-NHS ester solution to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is hydrolyzed.
-
Purify the PEGylated protein conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG linker and other small molecules.[17]
-
Characterize the conjugate to determine the degree of PEGylation.
Applications in Drug Delivery and Bioconjugation
Fmoc-protected PEG linkers are instrumental in the development of sophisticated drug delivery systems and bioconjugates.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs represent a powerful class of targeted therapeutics. These constructs consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic drug, and a linker that connects the two. Fmoc-PEG linkers can be used to attach the drug to the antibody, enhancing the ADC's solubility and stability while providing a defined spacer between the antibody and the payload.[20][21]
dot
Caption: Workflow of an Antibody-Drug Conjugate (ADC).
Peptide and Protein PEGylation
The PEGylation of therapeutic peptides and proteins can significantly improve their clinical utility. By using Fmoc-PEG linkers, PEG chains can be introduced at specific sites on the biomolecule, leading to more homogeneous and well-defined conjugates.[8] This site-specific PEGylation is crucial for preserving the biological activity of the therapeutic protein.
Troubleshooting and Considerations
While the use of Fmoc-PEG linkers is a powerful technique, several factors can influence the success of the conjugation process.
-
Incomplete Fmoc Deprotection: Steric hindrance from the PEG chain can sometimes lead to incomplete Fmoc removal.[12] In such cases, extending the deprotection time or using a stronger base cocktail (e.g., containing DBU) may be necessary.[15]
-
Linker Stability: NHS esters are susceptible to hydrolysis, especially at higher pH. It is crucial to use anhydrous solvents for stock solutions and to perform conjugations in a timely manner.[16]
-
Purification: The purification of PEGylated conjugates can be challenging due to the heterogeneity of the reaction products. Size-exclusion chromatography and ion-exchange chromatography are commonly used techniques for this purpose.
Conclusion
The Fmoc protecting group, in conjunction with PEG linkers, provides a versatile and powerful platform for the development of advanced bioconjugates and drug delivery systems. A thorough understanding of the underlying chemistry, reaction kinetics, and experimental protocols is essential for researchers and drug development professionals seeking to harness the full potential of this technology. By carefully selecting the appropriate linker, optimizing reaction conditions, and employing robust analytical techniques for characterization, the use of Fmoc-PEG linkers will continue to drive innovation in the fields of medicine and biotechnology, leading to the creation of more effective and safer therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. Khan Academy [khanacademy.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
The Strategic Advantage of Heterobifunctional PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of advanced drug development and bioconjugation, precision and control are paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, offering a unique combination of properties that enhance the therapeutic efficacy and physicochemical characteristics of complex biologics and drug conjugates. This technical guide provides a comprehensive overview of the core benefits of utilizing heterobifunctional PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes. We will delve into their role in improving pharmacokinetics, enhancing solubility and stability, and enabling the targeted delivery of therapeutic agents in applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).
Core Principles and Advantages of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol containing two distinct reactive functional groups at their termini.[1] This dual reactivity is the cornerstone of their utility, allowing for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a cytotoxic payload.[1] This controlled, stepwise approach minimizes the formation of undesirable homodimers and other aggregates, a common challenge with homobifunctional linkers.[2][3]
The incorporation of a PEG spacer between the two functional ends imparts several beneficial properties:
-
Enhanced Solubility and Reduced Aggregation: Many potent small-molecule drugs are hydrophobic, posing significant challenges for formulation and in vivo delivery. The hydrophilic nature of the PEG chain improves the overall solubility of the conjugate in aqueous environments, mitigating aggregation and improving handling.[4][5]
-
Improved Pharmacokinetics and Reduced Immunogenicity: The PEG moiety creates a hydration shell around the conjugated molecule, increasing its hydrodynamic radius.[3] This "stealth" effect shields the molecule from renal clearance and recognition by the immune system, leading to a longer circulation half-life and reduced immunogenicity.[4][5]
-
Precise Spatial Control and Flexibility: The length of the PEG chain can be precisely controlled, allowing for optimization of the distance between the two conjugated molecules. This is critical for maintaining the biological activity of proteins and ensuring efficient interaction with target receptors.[1] The inherent flexibility of the PEG backbone can also minimize steric hindrance between the conjugated entities.[1]
-
Controlled Drug Release: By incorporating cleavable functional groups within the linker, controlled release of the therapeutic agent can be achieved under specific physiological conditions, such as the acidic tumor microenvironment or in the presence of specific enzymes.[6]
Quantitative Impact of PEG Linkers on Drug Conjugate Properties
The advantages of incorporating heterobifunctional PEG linkers are not merely qualitative. The following tables summarize quantitative data from various studies, demonstrating the tangible benefits of PEGylation.
Table 1: Enhancement of Small Molecule Solubility with PEGylation
| Compound | Formulation | Fold Increase in Aqueous Solubility | Reference |
| Paclitaxel | PEG-valine citrulline-paminobenzylcarbonyl-PTX prodrug | ~1000 times | [7] |
| Paclitaxel | PEGylated liposome (B1194612) with 3% Tween 80 | Increased to 3.39 g/L | [8] |
| PSMA Inhibitor | [68Ga]Ga-Flu-1 vs. PEGylated [68Ga]Ga-PP8-WD | Significant improvement (LogD7.4 from -2.64 to -4.23) | [9] |
Table 2: Improvement of Protein Thermal Stability with PEGylation
| Protein | PEGylation Status | Melting Temperature (Tm) | Reference |
| Lysozyme (B549824) | Unmodified | 70-71.9 °C | [10] |
| Lysozyme | MonoPEGylated (20kDa PEG) | 222 °C | [11] |
| Alpha-1 Antitrypsin (AAT) | Unmodified | 57.2 ± 0.3 °C | [4] |
| Alpha-1 Antitrypsin (AAT) | Linear PEGMA30k-AAT | 57.3 ± 0.2 °C | [4] |
| Alpha-1 Antitrypsin (AAT) | 2-armed PEGMA40k-AAT | 58.1 ± 0.2 °C | [4] |
Table 3: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker | ADC Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | [1] |
| PEG2 | ~12 | [1] |
| PEG4 | ~8 | [1] |
| PEG8 | ~5 | [1] |
| PEG12 | ~5 | [1] |
| PEG24 | ~4 | [1] |
Key Applications and Mechanistic Pathways
Heterobifunctional PEG linkers are instrumental in the development of cutting-edge therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[6] Heterobifunctional PEG linkers play a crucial role in connecting the antibody to the drug payload, enhancing the overall stability and pharmacokinetic profile of the ADC.[1]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[7] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7] PEG linkers are frequently used to optimize the length and flexibility of the PROTAC, which is critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[12]
Experimental Protocols
The following section provides detailed methodologies for common bioconjugation techniques employing heterobifunctional PEG linkers.
General Workflow for Bioconjugation
The following diagram illustrates a typical workflow for a two-step bioconjugation reaction using a heterobifunctional PEG linker.
Protocol for NHS-Ester-Maleimide PEG Linker Conjugation to an Antibody
This protocol outlines the conjugation of an antibody to a thiol-containing molecule using an NHS-ester-PEG-maleimide linker.[1][13]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide linker
-
Thiol-containing molecule (e.g., cytotoxic drug, peptide)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the NHS-PEG-Maleimide linker vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not store the reconstituted linker.
-
Prepare the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.2-7.5.
-
-
Step 1: Reaction of Antibody with NHS-PEG-Maleimide:
-
Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-Maleimide linker to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
-
Purification of Maleimide-Activated Antibody:
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 6.5-7.5.
-
-
Step 2: Conjugation of the Maleimide-Activated Antibody with Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the purified maleimide-activated antibody solution at a slight molar excess (e.g., 1.5- to 5-fold over available maleimide (B117702) groups).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Final Purification and Characterization:
-
Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted thiol-containing molecules and other byproducts.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like UV-Vis spectroscopy, HPLC, and SDS-PAGE.
-
Protocol for Azide-Alkyne Click Chemistry using a PEG Linker
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-modified molecule to an alkyne-modified molecule via a PEG linker.[14][15]
Materials:
-
Azide-functionalized molecule (e.g., Azide-PEG-NHS ester)
-
Alkyne-functionalized molecule (e.g., a protein with an incorporated alkyne-containing amino acid)
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Degassing equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of the ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This should be made fresh.
-
Prepare stock solutions of the azide- and alkyne-functionalized molecules in a suitable buffer or solvent.
-
-
Catalyst Preparation:
-
Shortly before the reaction, mix the CuSO4 and ligand solutions in a 1:2 molar ratio to form the copper-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-functionalized molecule and the azide-functionalized molecule at the desired molar ratio (e.g., 1:5 to 1:10).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the pre-formed copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification and Analysis:
-
Purify the resulting conjugate using an appropriate chromatographic method (e.g., SEC, affinity chromatography) to remove the catalyst, excess reagents, and unreacted starting materials.
-
Analyze the final product to confirm successful conjugation and purity.
-
Protocol for Conjugating a Heterobifunctional PEG Linker to a Small Molecule Drug
This protocol provides a general method for modifying an amine-bearing small molecule with an NHS-ester-PEG-linker.[16]
Materials:
-
Amine-containing small molecule drug
-
NHS-ester-PEG-X (where X is the other functional group, e.g., Maleimide, Alkyne)
-
Anhydrous organic solvent (e.g., DMF, DMSO, DCM)
-
A non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
-
Reaction monitoring tools (e.g., LC-MS, TLC)
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
Add the base to the solution (typically 1.5-2 equivalents).
-
In a separate vial, dissolve the NHS-ester-PEG-X linker in the same anhydrous solvent.
-
-
Conjugation Reaction:
-
Slowly add the linker solution to the small molecule solution under continuous stirring. A 1:1 or slightly higher molar ratio of linker to the small molecule is typically used.
-
Allow the reaction to proceed at room temperature for 3-24 hours. The reaction progress should be monitored by LC-MS or TLC to determine completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be worked up using standard organic synthesis procedures, which may include quenching the reaction, solvent evaporation, and extraction.
-
Purify the final PEGylated small molecule using column chromatography (e.g., silica (B1680970) gel or reversed-phase) to isolate the desired product from unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as NMR, mass spectrometry, and HPLC.
-
Conclusion
Heterobifunctional PEG linkers are a cornerstone of modern bioconjugation and drug delivery. Their unique ability to specifically and sequentially link two different molecular entities, combined with the inherent benefits of the PEG spacer, provides researchers and drug developers with a powerful toolkit to enhance the properties of therapeutic molecules. From improving the solubility and stability of hydrophobic drugs to extending the in vivo half-life of biologics and enabling the construction of sophisticated drug delivery systems like ADCs and PROTACs, the strategic application of heterobifunctional PEG linkers is pivotal in advancing the next generation of targeted therapies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and implementation of these versatile linkers in a wide range of research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 6. purepeg.com [purepeg.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Aminooxy Chemistry for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Bioconjugation and Oxime Ligation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and materials science.[1] An ideal bioconjugation reaction should be highly specific, proceed under physiological conditions (neutral pH, aqueous environment), and yield a stable conjugate without altering the biomolecule's function.[1] Oxime ligation has emerged as a powerful tool that meets these criteria.[1][2] It is a bioorthogonal reaction, meaning it can occur within a biological system without interfering with native biochemical processes.[1][3][4] The reaction involves the condensation of a nucleophilic aminooxy group (-ONH₂) with an electrophilic carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[1][5][6] This method is particularly advantageous as it does not require metal catalysts, which can be toxic or interfere with protein function.[1][6]
The aminooxy group is a stronger nucleophile than a typical amine due to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen.[7][8] This increased reactivity allows the ligation to proceed efficiently. Furthermore, the resulting oxime bond is significantly more stable than analogous imine or hydrazone linkages, especially against hydrolysis in aqueous environments at physiological pH.[9][10][11]
Core Mechanism of Oxime Bond Formation
The formation of an oxime bond is a two-step process involving a nucleophilic attack followed by dehydration. The reaction is pH-dependent, with optimal rates typically observed under mildly acidic conditions (around pH 4.5).[3]
-
Nucleophilic Attack: The aminooxy group attacks the carbonyl carbon of an aldehyde or ketone.
-
Formation of Tetrahedral Intermediate: This attack forms a transient, unstable hemiaminal (or carbinolamine) intermediate.
-
Acid-Catalyzed Dehydration: The intermediate undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable C=N oxime bond.[9]
The pH of the reaction medium plays a crucial role. At low pH, the aminooxy nucleophile becomes protonated and unreactive. Conversely, at high pH, there is insufficient acid to catalyze the rate-limiting dehydration step.[3] This results in a bell-shaped pH-rate profile, with the reaction being fastest at a pH of approximately 4.5.[3] However, for many biological applications, reactions must proceed closer to neutral pH, which can be challenging due to slower reaction rates.[3]
Figure 1: General mechanism of oxime bond formation.
Catalysis of Oxime Ligation
To overcome the slow reaction rates at neutral pH, nucleophilic catalysts are often employed. Aniline (B41778) and its derivatives are the most common catalysts for oxime ligation.[3][12] The catalyst accelerates the reaction by forming a more reactive, protonated Schiff base intermediate with the carbonyl compound. This intermediate is then readily attacked by the aminooxy nucleophile in a transimination reaction, regenerating the catalyst and forming the oxime product.[12][13] This catalytic cycle significantly enhances the reaction rate at or near physiological pH.[3]
Studies have shown that aniline can increase reaction rates by up to 40-fold at neutral pH.[3][13] More potent catalysts, such as p-phenylenediamine (B122844) and m-phenylenediamine (B132917) (mPDA), have been developed, offering even greater rate enhancements.[13][14] The higher water solubility of catalysts like mPDA allows for their use at higher concentrations, leading to dramatic accelerations in reaction speed.[13]
Figure 2: Aniline-catalyzed mechanism for oxime ligation.
Quantitative Analysis: Reaction Kinetics and Stability
The superiority of oxime ligation in bioconjugation is quantitatively supported by its kinetic and thermodynamic parameters. The stability of the resulting linkage is paramount for the utility of a bioconjugate, particularly for in vivo applications.
Table 1: Kinetic Parameters of Oxime Ligation
| Reaction Partners | pH | Catalyst (Concentration) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
|---|---|---|---|---|
| Peptide-CHO + Aminooxy-Peptide | 6.0 | None | 4.2 | [3] |
| Aldehyde-GFP + Dansyl-ONH₂ | 7.0 | Aniline (100 mM) | Minimal conversion | [13] |
| Aldehyde-GFP + Dansyl-ONH₂ | 7.0 | mPDA (750 mM) | Reaction complete in 90s | [13] |
| Various Aldehydes/Ketones + Aminooxy Compounds | N/A | None | Activation Energies < 75 kJ/mol |[15][16] |
Table 2: Comparative Hydrolytic Stability of C=N Linkages
| Linkage Type | Relative Stability | Hydrolysis Rate Constant (k_hyd) at pD 7.0 (s⁻¹) | Half-life (t₁/₂) at pD 7.0 | Reference(s) |
|---|---|---|---|---|
| Oxime | Most Stable | ~1 x 10⁻⁷ | ~80 days | [9][11] |
| Acetylhydrazone | Moderately Stable | ~3 x 10⁻⁵ | ~6.4 hours | [11] |
| Methylhydrazone | Less Stable | ~6 x 10⁻⁵ | ~3.2 hours | [11] |
| Semicarbazone | Less Stable | ~1.6 x 10⁻⁵ | ~12 hours | [11] |
| Imine (Schiff Base) | Least Stable | Readily hydrolyzes | Very short |[3] |
Data is compiled from studies on isostructural conjugates to provide a direct comparison. pD is the equivalent of pH in deuterium (B1214612) oxide (D₂O).
Oxime bonds exhibit exceptional stability across a wide pH range, being significantly more resistant to hydrolysis than hydrazones and imines.[9][10] The rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than that for simple hydrazones.[9][11] This high stability makes oxime linkages ideal for creating robust bioconjugates for therapeutic and diagnostic applications.
Experimental Protocols
Successful bioconjugation requires robust and reproducible protocols. Below are generalized methodologies for labeling glycoproteins and peptides using aminooxy chemistry.
This protocol involves the oxidation of cis-diol moieties in sugar residues (e.g., sialic acids) to generate aldehyde groups, which are then targeted by an aminooxy-functionalized probe.[17][18]
Materials:
-
Glycoprotein (B1211001) to be labeled (e.g., IgG antibody)
-
10X Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5[17][18]
-
Sodium periodate (B1199274) (NaIO₄) stock solution (e.g., 100 mM in dH₂O)[17][18]
-
Ethylene (B1197577) glycol
-
Aminooxy-functionalized probe (e.g., CF® Dye Aminooxy) stock solution (e.g., 5 mM in DMSO)[17][18]
-
Purification tools (e.g., Sephadex G-25 column, ultrafiltration vials)[17][18]
Methodology:
-
Protein Preparation: Dissolve the glycoprotein in a suitable buffer (e.g., 1X PBS) to a concentration of 3-15 mg/mL (20-100 µM for IgG).[17]
-
Oxidation:
-
Ligation Reaction:
-
Purification: Separate the labeled protein from excess free probe and catalyst using size-exclusion chromatography (e.g., Sephadex G-25) or ultrafiltration.[17][18]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
This protocol describes the conjugation of a peptide containing an aminooxy group to a molecule bearing an aldehyde functionality.[1]
Materials:
-
Aminooxy-functionalized peptide stock solution (e.g., 10 mM in water)
-
Aldehyde-functionalized molecule stock solution (e.g., 10 mM in DMF or DMSO)
-
Reaction Buffer: 0.3 M Sodium Phosphate, pH 7.0[1]
-
Catalyst Stock Solution: 1 M Aniline in a suitable solvent[1]
-
Analysis tools (e.g., RP-HPLC, Mass Spectrometry)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the Reaction Buffer, the aminooxy-peptide solution, and the aldehyde solution to desired final concentrations (e.g., 100 µM each).[1]
-
Initiation: Initiate the reaction by adding the aniline catalyst stock solution to a final concentration of 10-100 mM.[1]
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-24 hours.[2]
-
Monitoring and Purification: Monitor the reaction progress by taking aliquots at various time points and analyzing them by Reverse-Phase HPLC (RP-HPLC) or mass spectrometry. Once complete, purify the conjugate using RP-HPLC.[1]
Figure 3: General experimental workflow for bioconjugation.
Applications in Drug Development and Research
The robustness and specificity of aminooxy chemistry have led to its widespread adoption in various scientific fields.
-
Antibody-Drug Conjugates (ADCs): Site-specific introduction of aldehydes or ketones into antibodies allows for the precise attachment of cytotoxic drugs via an aminooxy linker. This creates homogeneous ADCs with defined drug-to-antibody ratios (DARs), leading to improved therapeutic windows.
-
Protein Labeling and Imaging: Fluorescent dyes, biotin, or other tags functionalized with an aminooxy group can be used to label proteins for imaging and detection. Labeling can be directed to specific sites, such as oxidized glycans on antibodies, avoiding modification of amine residues in the binding site.[17]
-
Glycoengineering: This chemistry is used to attach synthetic glycans to proteins, enabling the study of glycosylation's role in protein function and the creation of glycoproteins with enhanced therapeutic properties.[19]
-
Nucleic Acid Conjugation: Aminooxy chemistry facilitates the conjugation of various biologically relevant ligands, such as targeting moieties or pharmacokinetic modifiers, to oligonucleotides for therapeutic applications.[7][8][20]
-
Hydrogel Formation: The reaction is employed to crosslink polymers functionalized with carbonyl and aminooxy groups, forming biocompatible hydrogels for tissue engineering and controlled drug release.[21]
Conclusion
Aminooxy chemistry provides a powerful and versatile platform for bioconjugation. The formation of a highly stable oxime bond under mild, often physiological, conditions makes it an invaluable tool for researchers, scientists, and drug development professionals. The reaction's kinetics can be effectively tuned with catalysts, allowing for rapid and efficient conjugation even at low reactant concentrations. With well-established protocols and a growing range of applications, from creating advanced therapeutics like ADCs to developing novel biomaterials, oxime ligation continues to be a cornerstone of modern chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. biotium.com [biotium.com]
- 19. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
A Comprehensive Technical Guide to Fmoc-aminooxy-PEG12-acid for Researchers
For Immediate Release
A Deep Dive into the Chemistry and Application of Fmoc-aminooxy-PEG12-acid, a Versatile Tool in Bioconjugation and Drug Discovery.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a heterobifunctional linker critical for advanced bioconjugation strategies. This document outlines the core properties of the molecule, detailed experimental protocols for its use, and quantitative data to inform experimental design.
Introduction to this compound
This compound is a versatile chemical tool characterized by three key functional components:
-
A fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group : The Fmoc protecting group is stable under acidic conditions but readily removed by a mild base, typically a piperidine (B6355638) solution. This allows for orthogonal deprotection strategies in complex syntheses. The deprotected aminooxy group is highly reactive towards aldehydes and ketones, forming a stable oxime bond.
-
A hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer : The PEG linker enhances the solubility of the molecule and the resulting conjugates in aqueous media, a crucial property for biological applications. It also provides a flexible spacer arm, which can reduce steric hindrance between conjugated molecules.
-
A terminal carboxylic acid : This functional group allows for the covalent attachment of the linker to primary amines on peptides, proteins, or other molecules through the formation of a stable amide bond.
These features make this compound an ideal reagent for a variety of applications, including peptide synthesis, the development of antibody-drug conjugates (ADCs), PROTACs, and the creation of sophisticated bioprobes for studying cellular signaling pathways.
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 855.97 g/mol | [1] |
| Chemical Formula | C₄₂H₆₅NO₁₇ | [1] |
| CAS Number | 2055104-72-6 | [1] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMF, DMSO, and water | |
| Storage Conditions | -20°C for long-term storage |
Core Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound: incorporation into a peptide via solid-phase peptide synthesis (SPPS), Fmoc deprotection, and subsequent oxime ligation.
Incorporation of this compound into a Peptide via SPPS
This protocol outlines the coupling of the carboxylic acid moiety of this compound to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Pre-activation of this compound:
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 1.5-3 eq.) and a base (e.g., DIPEA, 3-6 eq.).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to confirm the absence of free primary amines.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Drying: Dry the resin under vacuum.
Quantitative Data for Coupling:
| Parameter | Typical Value |
| Equivalents of Linker | 1.5 - 3 eq. |
| Equivalents of HBTU | 1.5 - 3 eq. |
| Equivalents of DIPEA | 3 - 6 eq. |
| Reaction Time | 2 - 4 hours |
| Typical Yield | >95% |
Fmoc Deprotection of the Aminooxy Group
This protocol describes the removal of the Fmoc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Fmoc-aminooxy-PEGylated peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Fmoc-aminooxy-PEGylated peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 10-20 minutes. The deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
-
Drain the deprotection solution and repeat the treatment with fresh solution for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.
-
-
Drying: Dry the resin under vacuum.
Quantitative Data for Fmoc Deprotection:
| Parameter | Typical Value |
| Deprotection Reagent | 20% Piperidine/DMF |
| Reaction Time | 15 - 30 minutes |
| Typical Yield | Quantitative (>99%) |
Oxime Ligation
This protocol details the reaction of the deprotected aminooxy-PEGylated peptide with an aldehyde or ketone-containing molecule.
Materials:
-
Aminooxy-PEGylated peptide (cleaved from the resin and purified, or on-resin)
-
Aldehyde or ketone-functionalized molecule (e.g., a small molecule drug, fluorescent probe, or protein)
-
Reaction buffer: e.g., 0.1 M Phosphate buffer or Acetate buffer, pH 4.5-7.0. Pure acetic acid can also be used for hydrophobic substrates.[2][3]
-
Catalyst (optional but recommended): Aniline (B41778) or m-phenylenediamine (B132917) (mPDA)
-
Quenching reagent (optional): e.g., Acetone (B3395972)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the aminooxy-PEGylated peptide in the chosen reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
-
Ligation Reaction:
-
Combine the solutions of the two reactants.
-
If using a catalyst, add aniline or mPDA to the reaction mixture.
-
Incubate the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Quenching (Optional): To consume any unreacted aminooxy groups, an excess of acetone can be added.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography.
Quantitative Data for Oxime Ligation:
| Parameter | Typical Value | Reference(s) |
| pH Range | 4.5 - 7.0 | [2] |
| Catalyst | Aniline or m-phenylenediamine (mPDA) | [4] |
| Catalyst Concentration | 10 - 100 mM (Aniline), up to 750 mM (mPDA) | [4] |
| Reactant Concentrations | μM to mM range | [5] |
| Reaction Time | 1 - 24 hours (can be <5 min with optimized conditions) | [2] |
| Second-Order Rate Constant | 10¹ - 10³ M⁻¹s⁻¹ (with aromatic aldehydes and catalyst) | [5] |
| Typical Yield | >90% | [2] |
Experimental Workflows and Signaling Pathways
The versatility of this compound allows for its use in complex multi-step synthetic strategies. Below are graphical representations of a typical experimental workflow and a relevant signaling pathway that can be studied using bioconjugates synthesized with this linker.
Experimental Workflow: Synthesis of a Peptide-Drug Conjugate
Caption: Workflow for synthesizing a peptide-drug conjugate.
Application in Studying GPCR Signaling
Bioconjugates created using this compound can be employed to study G protein-coupled receptor (GPCR) signaling. For instance, a PEGylated ligand can be synthesized to investigate its binding and subsequent downstream signaling cascade.
Caption: A simplified GPCR signaling pathway.
Conclusion
This compound is a powerful and versatile linker that enables the precise construction of complex biomolecules. Its unique combination of an orthogonally protected aminooxy group, a hydrophilic PEG spacer, and a reactive carboxylic acid makes it an invaluable tool for researchers in chemistry, biology, and medicine. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this reagent in innovative research and development projects.
References
- 1. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Fmoc-aminooxy-PEG12-acid for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl-aminooxy-Polyethylene Glycol-acid (Fmoc-aminooxy-PEG12-acid), a versatile heterobifunctional linker critical in modern bioconjugation, peptide synthesis, and drug development. We will delve into its core features, provide structured data, and present detailed experimental protocols and workflows to facilitate its effective application in the laboratory.
Core Features of this compound
This compound is a sophisticated chemical tool engineered with three key functional components:
-
Fmoc-Protected Aminooxy Group: This functionality allows for the formation of a stable oxime bond with an aldehyde or ketone. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable under acidic and neutral conditions but can be selectively removed under basic conditions, enabling orthogonal conjugation strategies.
-
PEG12 Spacer: The twelve-unit polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic chain that imparts several beneficial properties. It increases the solubility of the molecule and its conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates by increasing their stability and circulation time.[1]
-
Terminal Carboxylic Acid: This group provides a reactive handle for forming a stable amide bond with primary or secondary amines, commonly found in peptides, proteins, and other biomolecules. This reaction is typically facilitated by carbodiimide (B86325) coupling agents like EDC or DCC.
This trifecta of functionalities makes this compound an ideal linker for sequentially or orthogonally conjugating different molecules, a crucial capability in the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).[1]
Data Presentation: Physicochemical Properties
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 855.97 g/mol | |
| CAS Number | 2055104-72-6 | [1] |
| Purity | ≥95% | |
| Solubility | Soluble in DMF, DMSO, and water | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C, protected from moisture |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of this compound.
Representative Synthesis of Fmoc-aminooxy-PEG-acid
Materials:
-
O-(Carboxymethyl)-O'-(2-aminooxyethyl)undecaethylene glycol
-
Fmoc-succinimide (Fmoc-OSu)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
Dissolve O-(Carboxymethyl)-O'-(2-aminooxyethyl)undecaethylene glycol (1 equivalent) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the Fmoc-OSu solution to the PEG solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final this compound.
Amide Bond Formation with this compound
This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine-containing molecule (e.g., a peptide on solid support).
Materials:
-
This compound
-
Amine-containing molecule (e.g., resin-bound peptide with a free N-terminus)
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection control
Procedure:
-
Swell the amine-functionalized resin in DMF.
-
In a separate tube, dissolve this compound (2 equivalents relative to the resin loading), DIC or EDC (2 equivalents), and HOBt or Oxyma (2 equivalents) in DMF.
-
Pre-activate the mixture by stirring for 15-20 minutes at room temperature.
-
Add the activated linker solution to the swollen resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
A small sample of the resin can be tested for complete coupling using a Kaiser test (a positive test indicates free amines, suggesting incomplete reaction).
Fmoc Deprotection
This protocol details the removal of the Fmoc group to expose the aminooxy functionality for subsequent conjugation.
Materials:
-
Fmoc-protected, resin-bound molecule
-
20% Piperidine in DMF (v/v)
-
DMF
Procedure:
-
Treat the Fmoc-protected resin with the 20% piperidine in DMF solution.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
Oxime Ligation
This protocol outlines the reaction between the deprotected aminooxy group and an aldehyde or ketone-containing molecule.
Materials:
-
Deprotected aminooxy-PEGylated molecule (on-resin or cleaved)
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0)
-
Aniline (B41778) (as a catalyst, optional but recommended)
Procedure:
-
If the aminooxy-PEGylated molecule is on resin, cleave it from the solid support using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid with scavengers). Precipitate and dry the cleaved product.
-
Dissolve the purified aminooxy-PEGylated molecule in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule (1-1.5 equivalents) in the same buffer.
-
Combine the two solutions.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the formation of the oxime conjugate by LC-MS.
-
Purify the final conjugate using an appropriate method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the structure and workflow of this compound.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for bioconjugation.
Conclusion
This compound is a powerful and versatile tool for the synthesis of complex biomolecules. Its well-defined structure, combining orthogonal reactive groups with a solubilizing PEG spacer, provides researchers with a high degree of control over their conjugation strategies. The detailed protocols and structured data presented in this guide are intended to empower scientists and drug development professionals to effectively harness the capabilities of this linker in their research and development endeavors.
References
An In-depth Technical Guide to Fmoc-aminooxy-PEG12-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-aminooxy-PEG12-acid, a heterobifunctional linker increasingly utilized in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical and physical properties, detailed experimental protocols for its use, and visual representations of key workflows to facilitate its application in research and development.
Core Properties and Specifications
This compound is a valuable tool in bioconjugation due to its distinct functional groups: an Fmoc-protected aminooxy group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for sequential and orthogonal conjugation strategies. The Fmoc group provides temporary protection of the aminooxy moiety, which can be selectively removed under basic conditions to allow for oxime ligation with carbonyl-containing molecules. The carboxylic acid can be activated to form a stable amide bond with primary amines. The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 2055104-72-6 | [1] |
| Molecular Formula | C42H65NO17 | [1][2] |
| Molecular Weight | 855.97 g/mol | [2][3] |
| Purity | ≥95% | [3] |
| Physical and Chemical Properties | Value | Source(s) |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, and water (with hydrophilic PEG spacer) | [4] |
| Storage | Store at -20°C for long-term stability. Shipped at ambient temperature. | [4][5] |
Key Applications
The heterobifunctional nature of this compound makes it suitable for a variety of applications in biomedical research and drug development:
-
Bioconjugation: It serves as a linker to connect two different molecules, such as a protein and a small molecule drug, with high specificity.[6][1]
-
Peptide Synthesis: The Fmoc-protected group allows for its incorporation into solid-phase peptide synthesis (SPPS).[3]
-
Drug Delivery: The PEG spacer can improve the solubility and in vivo stability of drug conjugates.[6][3]
-
PROTAC Synthesis: It can be used as a linker to connect a target protein binder and an E3 ligase ligand in the synthesis of PROTACs.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, leveraging the PEG spacer to enhance the ADC's properties.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Fmoc-Deprotection Protocol
This protocol describes the removal of the Fmoc protecting group to expose the reactive aminooxy group.
Materials:
-
This compound conjugate
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound this compound conjugate in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times) and dry under vacuum.
The deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
Amide Coupling Protocol (Carboxylic Acid Activation)
This protocol outlines the formation of a stable amide bond between the carboxylic acid of the linker and a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS pH 7.2-7.5)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Oxime Ligation Protocol
This protocol describes the reaction between the deprotected aminooxy group and an aldehyde or ketone-containing molecule to form a stable oxime bond.
Materials:
-
Fmoc-deprotected aminooxy-PEG12-acid conjugate
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
Aniline (B41778) (optional, as a catalyst)
Procedure:
-
Dissolve the Fmoc-deprotected aminooxy-PEG12-acid conjugate in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
Combine the two solutions.
-
If the reaction is slow, add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purify the final conjugate using a suitable chromatographic method.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the logical relationships in the application of this compound.
Caption: Workflow for the deprotection of the Fmoc group.
Caption: Workflow for amide bond formation.
Caption: Workflow for oxime bond formation.
Caption: Logical relationship for PROTAC synthesis.
References
Methodological & Application
Application Notes and Protocols for Bioconjugation using Fmoc-aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG12-acid is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This linker features three key components:
-
An Fmoc-protected aminooxy group : The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that allows for selective deprotection to reveal the reactive aminooxy functionality.[3] The aminooxy group undergoes highly chemoselective ligation with aldehydes and ketones to form a stable oxime bond.[4][5]
-
A hydrophilic PEG12 spacer : The 12-unit polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer to mitigate steric hindrance between conjugated molecules.[6][7]
-
A terminal carboxylic acid : This functional group enables covalent attachment to primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) through the formation of a stable amide bond, typically requiring activation with coupling agents.[8][9]
This document provides detailed protocols for the sequential conjugation of two different molecules using this compound, covering amide bond formation, Fmoc deprotection, and oxime ligation. A practical application in the synthesis of a PROTAC is presented as an exemplary workflow.
Data Presentation
Table 1: Quantitative Comparison of Catalysts for Oxime Ligation
The rate of oxime bond formation can be significantly enhanced by the use of nucleophilic catalysts, particularly at neutral pH. While aniline (B41778) has been traditionally used, other derivatives have been shown to be more effective.
| Catalyst | Relative Efficiency (Compared to Aniline) | Typical Concentration | Key Advantages & Disadvantages |
| Aniline | 1x | 100 mM | Standard catalyst; limited solubility and potential cytotoxicity.[5][10] |
| m-Phenylenediamine (B132917) (mPDA) | ~2-15x | 100-750 mM | Highly efficient due to greater aqueous solubility allowing for higher concentrations; can be up to 15 times more efficient than aniline.[3][5][10] |
| p-Phenylenediamine (pPDA) | >1x | 100-500 mM | More efficient than aniline with a less stable Schiff base intermediate compared to mPDA, which can be advantageous in some contexts.[11][12] |
Data is based on kinetic studies of oxime ligation reactions and may vary depending on specific substrates and reaction conditions.[5][10]
Table 2: Expected Yields for Bioconjugation Steps
The following table provides a general overview of expected yields for each step in the bioconjugation process. Actual yields will vary based on the specific molecules being conjugated, reaction scale, and purification methods.
| Reaction Step | Description | Expected Yield |
| Amide Coupling | Activation of the carboxylic acid on the linker and reaction with a primary amine. | 70-95% |
| Fmoc Deprotection | Removal of the Fmoc protecting group using a base like piperidine (B6355638). | >95% (often quantitative)[13] |
| Oxime Ligation | Reaction of the deprotected aminooxy group with an aldehyde or ketone. | 60-90% |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule
This protocol describes the conjugation of the carboxylic acid moiety of the linker to a molecule containing a primary amine (Molecule A-NH2).
Materials:
-
This compound
-
Amine-containing molecule (Molecule A-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Purification system (e.g., Preparative RP-HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS-ester.
-
-
Coupling Reaction:
-
Dissolve Molecule A-NH2 (1.0 equivalent) in the reaction buffer (e.g., PBS pH 7.4) or DMF.
-
Add the activated Fmoc-aminooxy-PEG12-NHS ester solution dropwise to the solution of Molecule A-NH2.
-
If the reaction is performed in DMF, add DIPEA (3.0 equivalents) to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.[8]
-
-
Purification:
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the resulting conjugate (Fmoc-aminooxy-PEG12-Molecule A) by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.[14]
-
Lyophilize the pure fractions to obtain the product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS analysis.
-
Protocol 2: Fmoc Deprotection
This protocol outlines the removal of the Fmoc group to expose the reactive aminooxy group.
Materials:
-
Fmoc-aminooxy-PEG12-Molecule A conjugate
-
20% Piperidine in DMF (v/v)
-
Anhydrous DMF
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Fmoc-protected conjugate in a minimal volume of DMF.
-
Add the 20% piperidine in DMF solution (a 10-fold volumetric excess relative to the conjugate solution).
-
Stir the reaction at room temperature for 30 minutes. The presence of the PEG chain may increase steric hindrance, potentially requiring longer reaction times.[13]
-
Monitor the deprotection by LC-MS, looking for the loss of the Fmoc group (mass decrease of 222.24 Da).
-
Once complete, precipitate the deprotected product by adding the reaction mixture to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the product under vacuum. The resulting H2N-O-PEG12-Molecule A is used directly in the next step.
Protocol 3: Oxime Ligation to an Aldehyde/Ketone-Containing Molecule
This protocol describes the final conjugation step between the deprotected aminooxy linker and a molecule containing an aldehyde or ketone (Molecule B-CHO).
Materials:
-
H2N-O-PEG12-Molecule A
-
Aldehyde/ketone-containing molecule (Molecule B-CHO)
-
Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7.0)
-
Catalyst: m-Phenylenediamine (mPDA) stock solution (e.g., 1 M in water)
-
Purification system (e.g., Preparative RP-HPLC)
Procedure:
-
Dissolve the aminooxy-functionalized molecule (H2N-O-PEG12-Molecule A) (1.0 equivalent) and the aldehyde/ketone-containing molecule (Molecule B-CHO) (1.2 equivalents) in the reaction buffer.
-
Add the m-phenylenediamine catalyst to a final concentration of 100-500 mM.[5]
-
Stir the reaction at room temperature for 2-8 hours. The reaction is typically faster with aldehydes than ketones.[5]
-
Monitor the formation of the final conjugate (Molecule B-oxime-PEG12-Molecule A) by LC-MS.
-
Purify the final bioconjugate by preparative RP-HPLC as described in Protocol 1.
-
Characterize the final product by LC-MS and other relevant analytical techniques (e.g., NMR, SDS-PAGE for protein conjugates).
Mandatory Visualization
PROTAC Synthesis Workflow
The synthesis of a PROTAC is an excellent example of the utility of the this compound linker. In this workflow, the linker is first coupled to a ligand for a protein of interest (POI) and then, after deprotection, to a ligand for an E3 ligase that contains a reactive aldehyde.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Chemical Reaction Pathway
This diagram illustrates the key chemical transformations involved in the bioconjugation process.
Caption: Key chemical reactions in the sequential bioconjugation workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of meta- and para-Phenylenediamine as Enhanced Oxime Ligation Catalysts for Protein Labeling, PEGylation, Immobilization, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-aminooxy-PEG12-acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG12-acid is a versatile, heterobifunctional linker designed for advanced applications in solid-phase peptide synthesis (SPPS). This reagent incorporates three key functional elements: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features makes it an invaluable tool for the site-specific modification of peptides, enabling the synthesis of complex bioconjugates, including peptide-drug conjugates (PDCs), imaging agents, and PROTACs.
The Fmoc group provides orthogonal protection, allowing for its selective removal under mild basic conditions without affecting acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.[1] The PEG12 spacer enhances the solubility and pharmacokinetic properties of the resulting peptide conjugate.[2] The terminal carboxylic acid allows for standard amide bond formation with the free N-terminus of a resin-bound peptide using common coupling reagents.[3] The deprotected aminooxy group can then undergo highly specific and efficient bioorthogonal ligation with aldehydes or ketones to form stable oxime bonds.[4][5]
These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence during SPPS and its subsequent use in oxime ligation for the generation of peptide conjugates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H65NO17 | [6] |
| Molecular Weight | 856 g/mol | [6] |
| CAS Number | 2055104-72-6 | [6] |
| Purity | Typically ≥95% | [6] |
Table 2: Recommended Reagent Quantities for SPPS protocols
| Reagent | Equivalents (relative to resin loading) |
| This compound | 1.5 - 3 |
| Coupling Activator (e.g., HATU, HBTU) | 1.45 - 2.9 |
| Base (e.g., DIPEA, NMM) | 3 - 6 |
| Fmoc Deprotection Reagent (Piperidine in DMF) | 20% (v/v) |
| Aldehyde/Ketone for Oxime Ligation | 5 - 10 |
Table 3: Typical Yields in Solid-Phase Peptide Synthesis
| Synthesis Stage | Typical Yield Range | Notes |
| Single Amino Acid Coupling | >99% | Per cycle, can be lower for difficult couplings. |
| Overall Crude Peptide Synthesis (up to 30 aa) | 45% - 65% | Highly sequence-dependent.[7] |
| Overall Crude Peptide Synthesis (>30 aa) | 20% - 40% | Yield decreases with increasing peptide length.[7] |
| Post-Purification Yield | 10% - 30% | Dependent on crude purity and purification method. |
Experimental Protocols
Protocol for Coupling of this compound in SPPS
This protocol describes the manual coupling of this compound to the N-terminus of a peptide chain synthesized on a solid support (e.g., Rink amide resin).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling activator (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF (10 mL/g of resin) for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Preparation of the Coupling Solution:
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) and a coupling activator such as HATU (1.45-2.9 equivalents) in DMF.
-
Add a base, for example, DIPEA (3-6 equivalents), to the solution and mix gently.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates the completion of the coupling.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes. This is followed by washing with DMF and DCM.
Protocol for On-Resin Oxime Ligation
This protocol describes the formation of an oxime bond between the resin-bound peptide modified with the aminooxy group and an aldehyde- or ketone-containing molecule.
Materials:
-
Resin-bound peptide with a deprotected aminooxy group
-
Aldehyde- or ketone-containing molecule (e.g., a drug, fluorescent tag)
-
Reaction solvent (e.g., DMF, NMP, or a mixture with an acidic component)
-
Aniline (B41778) (optional, as a catalyst)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Fmoc Deprotection: Remove the Fmoc group from the aminooxy-PEG linker by treating the resin with 20% piperidine in DMF for 5 and 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Preparation of the Ligation Solution: Dissolve the aldehyde- or ketone-containing molecule (5-10 equivalents) in the chosen reaction solvent. For improved reaction kinetics, the solvent can be acidified (e.g., with acetic acid), or a catalyst like aniline (1-5% v/v) can be added.[8]
-
Oxime Ligation Reaction:
-
Add the ligation solution to the resin.
-
Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.
-
-
Washing: After the ligation is complete, wash the resin thoroughly with the reaction solvent, followed by DCM, to remove excess reagents.
Protocol for Cleavage and Deprotection
This protocol describes the cleavage of the final peptide conjugate from the resin and the removal of side-chain protecting groups.
Materials:
-
Resin-bound peptide conjugate
-
Cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
-
Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for the synthesis of a peptide-drug conjugate using this compound.
Caption: Schematic of the oxime ligation reaction for peptide conjugation.
References
- 1. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 3. This compound, 2055104-72-6 | BroadPharm [broadpharm.com]
- 4. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Fmoc-aminooxy-PEG12-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.
Fmoc-aminooxy-PEG12-acid is a versatile, bifunctional linker designed for the modular synthesis of PROTACs. It features a terminal carboxylic acid for amide bond formation with an amine-functionalized ligand (either for the POI or the E3 ligase) and an Fmoc-protected aminooxy group. The polyethylene (B3416737) glycol (PEG) component, with 12 ethylene (B1197577) glycol units, enhances aqueous solubility, improves cell permeability, and provides a flexible spacer to optimize the orientation of the two ligands for efficient ternary complex formation. The orthogonal protecting group strategy, with the acid and the protected aminooxy functionalities, allows for a stepwise and controlled synthesis of the final PROTAC molecule.
These application notes provide detailed protocols for the synthesis of a PROTAC using this compound, methodologies for purification and characterization, and relevant technical data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄₂H₆₅NO₁₇ |
| Molecular Weight | 855.97 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage Conditions | Store at -20°C, protected from moisture |
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Application Notes and Protocols for Fmoc-aminooxy-PEG12-acid in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the efficacy, stability, and pharmacokinetic profile of the ADC. Fmoc-aminooxy-PEG12-acid is a heterobifunctional linker that offers precise control over the conjugation chemistry, leading to the generation of homogeneous and effective ADCs.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the chemical properties of the linker, protocols for conjugation, and methods for the characterization of the resulting ADC.
Chemical Properties and Advantages of this compound
This compound is a versatile linker composed of three key functional components:
-
Fmoc-protected aminooxy group: This functionality allows for the site-specific and stable conjugation to an aldehyde or ketone group on a modified antibody through the formation of an oxime bond. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable under neutral and acidic conditions and can be readily removed under mild basic conditions to reveal the reactive aminooxy group.
-
PEG12 spacer: The hydrophilic polyethylene (B3416737) glycol (PEG) spacer, consisting of 12 ethylene (B1197577) glycol units, enhances the aqueous solubility of the ADC, reduces aggregation, and can improve the pharmacokinetic properties by increasing the circulation half-life. The PEG spacer also provides a defined distance between the antibody and the payload, which can minimize steric hindrance and maintain the binding affinity of the antibody.
-
Terminal carboxylic acid: This group provides a handle for the covalent attachment of a cytotoxic payload through the formation of a stable amide bond.
The use of this compound in ADC development offers several advantages:
-
Site-specific conjugation: The reaction of the aminooxy group with an engineered or oxidized aldehyde/ketone on the antibody allows for precise control over the location of payload attachment, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR).
-
Stable Linkage: The resulting oxime bond is highly stable under physiological conditions, minimizing premature drug release in circulation.
-
Improved Physicochemical Properties: The hydrophilic PEG12 spacer helps to mitigate the hydrophobicity of the payload, improving the solubility and stability of the ADC.
-
Enhanced Pharmacokinetics: PEGylation is known to prolong the in vivo circulation time of proteins, which can lead to increased tumor accumulation and improved therapeutic efficacy.
Data Presentation: Characterization of ADCs
The successful synthesis of an ADC requires rigorous characterization to ensure its quality, potency, and safety. Key parameters to evaluate include the drug-to-antibody ratio (DAR), conjugation efficiency, and in vitro/in vivo efficacy. While specific data for ADCs using this compound is not extensively available in the public domain, the following tables provide an illustrative summary of the types of quantitative data that should be generated and presented.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Analytical Method | Average DAR | DAR Distribution (DAR2, DAR4, etc.) | Unconjugated Antibody (%) | Conjugation Efficiency (%) |
| UV-Vis Spectroscopy | 3.8 | Not Applicable | 5 | 95 |
| Hydrophobic Interaction Chromatography (HIC) | 3.9 | DAR2: 10%, DAR4: 85%, DAR6: 5% | 4 | 96 |
| Mass Spectrometry (MS) | 4.0 | DAR2: 8%, DAR4: 88%, DAR6: 4% | 3 | 97 |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free Drug IC50 (nM) |
| SK-BR-3 | High | 1.5 | >1000 | 0.1 |
| MDA-MB-231 | Low | 500 | >1000 | 0.2 |
| BT-474 | High | 2.1 | >1000 | 0.1 |
Table 3: Representative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Tumor Regression (%) |
| Vehicle Control | - | 0 | 0 |
| Unconjugated Antibody | 10 | 20 | 0 |
| ADC | 5 | 85 | 40 |
| ADC | 10 | 98 | 70 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of specific reaction conditions may be required for different antibodies and payloads.
Protocol 1: Preparation of the Drug-Linker Moiety
This protocol describes the conjugation of the cytotoxic payload to the this compound linker.
Materials:
-
This compound
-
Cytotoxic payload with a primary or secondary amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (optional)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 2 hours.
-
-
Conjugation to the Payload:
-
In a separate vial, dissolve the amine-containing cytotoxic payload (1.2 equivalents) in anhydrous DMF. If the payload is a salt, add DIPEA (1.5 equivalents) to neutralize.
-
Add the payload solution to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Fmoc-protected drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Site-Specific Modification of the Antibody to Introduce an Aldehyde Handle
This protocol describes a common method for generating aldehyde groups on the antibody's glycan chains for subsequent oxime ligation.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene glycol
-
Desalting column
Procedure:
-
Oxidation of Antibody Glycans:
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
-
Quenching the Reaction:
-
Add ethylene glycol to a final concentration of 10 mM to quench the excess periodate.
-
Incubate on ice for 10 minutes.
-
-
Purification of the Aldehyde-Modified Antibody:
-
Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Protocol 3: Conjugation of the Drug-Linker to the Antibody
This protocol details the Fmoc deprotection and subsequent oxime ligation to form the ADC.
Materials:
-
Fmoc-protected drug-linker
-
Aldehyde-modified antibody
-
Piperidine (B6355638) or other suitable base for Fmoc deprotection
-
Aniline (B41778) (as a catalyst for oxime ligation)
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Purification system (e.g., size-exclusion chromatography or protein A chromatography)
Procedure:
-
Fmoc Deprotection of the Drug-Linker:
-
Dissolve the Fmoc-protected drug-linker in a small amount of DMF.
-
Add 20% piperidine in DMF and incubate at room temperature for 30 minutes.
-
Evaporate the solvent under vacuum to obtain the deprotected drug-linker.
-
-
Oxime Ligation:
-
Dissolve the deprotected drug-linker in the conjugation buffer.
-
Add the deprotected drug-linker to the aldehyde-modified antibody solution at a molar excess (e.g., 5-10 fold).
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 4-16 hours with gentle agitation.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Exchange the purified ADC into a suitable formulation buffer.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at 280 nm and the characteristic wavelength of the payload, respectively. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.
-
Mass Spectrometry (MS): Native or denaturing MS can be used to determine the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination and identification of different drug-loaded species.
2. In Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
After a defined incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric assay such as MTT or XTT.
-
Calculate the IC50 values (the concentration that inhibits cell growth by 50%) to determine the potency and specificity of the ADC.
Visualizations
Diagram 1: Chemical Structure of this compound
Caption: Functional components of the this compound linker.
Diagram 2: Workflow for ADC Synthesis
Caption: Overall workflow for the synthesis of an ADC.
Diagram 3: Mechanism of Action of the Resulting ADC
Application Notes and Protocols for Fmoc-aminooxy-PEG12-acid with EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG12-acid is a heterobifunctional linker widely used in bioconjugation and drug delivery. It features three key components: a terminal carboxylic acid for conjugation to primary amines, a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an Fmoc-protected aminooxy group. The carboxylic acid is typically activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with an amine-containing molecule. Following this conjugation, the fluorenylmethyloxycarbonyl (Fmoc) protecting group can be removed under mild basic conditions to reveal the aminooxy group. This free aminooxy group can then specifically react with an aldehyde or ketone to form a stable oxime bond, a versatile bioorthogonal ligation reaction.[1][2]
These application notes provide a comprehensive guide to the reaction conditions and protocols for the use of this compound, from the initial EDC/NHS-mediated coupling to the final oxime ligation.
Principle of the Reaction
The overall process can be divided into three main stages:
-
Activation of the Carboxylic Acid : The carboxylic acid moiety of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis. To enhance stability and reaction efficiency, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Amide Bond Formation : The NHS-activated this compound readily reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).
-
Fmoc Deprotection and Oxime Ligation : After successful conjugation, the Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[3] The deprotected aminooxy-PEGylated molecule can then be reacted with an aldehyde or ketone-containing molecule to form a stable oxime linkage. This reaction proceeds efficiently at a slightly acidic to neutral pH (pH 4.5-7.0).[4]
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Activation and Conjugation
| Reagent | Molar Excess (relative to the limiting reagent*) | Purpose |
| This compound | 1 - 20 fold excess over the amine-containing molecule | To drive the reaction towards the desired PEGylated product.[5] |
| EDC | 1.5 - 5 fold excess over this compound | To ensure efficient activation of the carboxylic acid.[6][7] |
| NHS (or sulfo-NHS) | 1.5 - 5 fold excess over this compound | To stabilize the activated intermediate and improve coupling efficiency.[6][7] |
*The limiting reagent is typically the amine-containing biomolecule. The optimal ratio should be determined empirically for each specific application.
Table 2: Reaction Conditions for Each Step
| Step | pH Range | Typical Solvents | Temperature | Typical Duration |
| EDC/NHS Activation | 4.5 - 6.0 | MES buffer, PBS, Anhydrous DMF or DMSO | Room Temperature | 15 - 60 minutes |
| Amide Bond Formation | 7.2 - 8.5 | PBS, Bicarbonate buffer, Borate buffer | Room Temperature or 4°C | 2 - 12 hours |
| Fmoc Deprotection | Basic | 20-50% Piperidine in DMF | Room Temperature | 7 - 30 minutes |
| Oxime Ligation | 4.5 - 7.0 | Acetate buffer, PBS | Room Temperature or 37°C | 2 - 24 hours |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Molecule (Aqueous Conditions)
This protocol is suitable for water-soluble molecules such as proteins and peptides.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the amine-containing molecule in Coupling Buffer.
-
Prepare a stock solution of this compound in Activation Buffer or a water-miscible organic solvent like DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Protocol 2: Fmoc Deprotection
Materials:
-
Fmoc-PEGylated conjugate
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
DMF (Dimethylformamide)
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Dissolve the purified Fmoc-PEGylated conjugate in the deprotection solution.
-
Incubate at room temperature for 7-30 minutes.[8]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Wash the residue with DMF.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product and discard the supernatant.
-
Repeat the precipitation and centrifugation steps as needed to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Dry the final product under vacuum.
Protocol 3: Oxime Ligation
Materials:
-
Aminooxy-PEGylated conjugate (after Fmoc deprotection)
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5 or PBS, pH 6.5-7.0
-
Aniline (B41778) (optional, as a catalyst)[4]
-
Purification equipment (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the aminooxy-PEGylated conjugate and the aldehyde/ketone-containing molecule in the Reaction Buffer. A 1.5 to 5-fold molar excess of the aminooxy compound is often used.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Once the reaction is complete, purify the final conjugate using a suitable method such as HPLC or size-exclusion chromatography.
Mandatory Visualization
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Key chemical transformations in the conjugation process.
References
- 1. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. genscript.com [genscript.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. encapsula.com [encapsula.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Oxime Ligation Using Fmoc-aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioconjugation technique used to form a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1] This method is particularly valuable in chemical biology, drug delivery, and diagnostics due to its biocompatible reaction conditions and the stability of the resulting conjugate.[2] The use of a heterobifunctional linker like Fmoc-aminooxy-PEG12-acid provides a versatile platform for conjugating different molecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, staged reactions, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3][4]
These application notes provide detailed protocols for the use of this compound in oxime ligation, including Fmoc-deprotection and subsequent conjugation.
Key Features of Oxime Ligation:
-
High Chemoselectivity: The reaction is specific to aminooxy and carbonyl groups, minimizing side reactions with other functional groups typically found in biomolecules.[1][5]
-
Stable Bond Formation: The resulting oxime bond is significantly more stable towards hydrolysis compared to imine bonds.[5]
-
Biocompatible Conditions: The ligation can be performed in aqueous buffers, often at or near physiological pH.[2][5]
-
Catalyst-Enhanced: Reaction rates can be significantly increased by nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine).[6][7]
Data Presentation
Table 1: General Reaction Parameters for Aqueous Oxime Ligation
| Parameter | Typical Range | Notes |
| pH | 4.0 - 7.0 | Optimal pH is often slightly acidic (around 4.5), but can be performed at neutral pH with a catalyst.[1][2] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate. |
| Aminooxy:Carbonyl Stoichiometry | 1.5:1 to 10:1 | A molar excess of the aminooxy component is typically used to drive the reaction to completion. |
| Catalyst (Aniline) Concentration | 10 - 100 mM | Aniline or its derivatives significantly accelerate the reaction, especially at neutral pH.[8] |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity, concentrations, and catalyst presence. |
| Typical Yield | >70% | Highly variable depending on the specific reactants and conditions. |
Table 2: Comparison of Reaction Conditions for Accelerated Ligation
| Parameter | Standard Aqueous Ligation | Rapid One-Pot Ligation in DMF |
| Solvent | Aqueous Buffer (e.g., PBS) | Anhydrous DMF |
| Temperature | Room Temperature - 37°C | 75°C |
| Catalyst | Aniline or p-phenylenediamine (B122844) | Aniline or p-phenylenediamine |
| Catalyst Stoichiometry | 10-100 mM final concentration | 2 equivalents |
| Reactant Stoichiometry | 1.5-10 equivalents aminooxy | 100 equivalents carbonyl compound |
| Reaction Time | Several hours | ~5 minutes |
| Reference | [9] |
Experimental Protocols
Protocol 1: Fmoc-Deprotection of this compound in Solution
This protocol describes the removal of the Fmoc protecting group from this compound in a solution phase.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Trifluoroacetic acid (TFA) (optional, for quenching)
Procedure:
-
Dissolve the this compound in DMF.
-
Add piperidine to a final concentration of 20-30% (v/v).
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 30 minutes.
-
Once the deprotection is complete, the piperidine and the dibenzofulvene-piperidine adduct can be removed. A common method is to precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Centrifuge the mixture to pellet the deprotected aminooxy-PEG12-acid.
-
Wash the pellet with cold diethyl ether to remove residual piperidine and byproducts.
-
Dry the product under vacuum. The resulting aminooxy-PEG12-acid is ready for use in oxime ligation.
Protocol 2: General Aqueous Oxime Ligation
This protocol is suitable for conjugating a deprotected aminooxy-PEG linker to a water-soluble molecule containing an aldehyde or ketone.
Materials:
-
Deprotected aminooxy-PEG12-acid
-
Aldehyde or ketone-functionalized molecule
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer or PBS, pH 6.0-7.0)
-
Aniline (catalyst) stock solution (e.g., 1 M in DMSO or DMF)
-
Acetone (for quenching)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mM).
-
Dissolve the deprotected aminooxy-PEG12-acid in the same buffer to a concentration that will provide the desired molar excess (typically 1.5 to 10-fold).
-
-
Ligation Reaction:
-
In a reaction vessel, combine the solution of the aldehyde/ketone-functionalized molecule with the solution of the aminooxy-PEG12-acid.
-
Add the aniline catalyst stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique such as RP-HPLC, LC-MS, or SDS-PAGE (for protein conjugations).
-
-
Quenching and Purification:
-
Once the reaction has reached the desired level of completion, any unreacted aminooxy groups can be quenched by adding an excess of acetone.
-
Purify the conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
Protocol 3: Rapid One-Pot Fmoc-Deprotection and Oxime Ligation
This protocol is adapted from an accelerated method for peptide labeling and is suitable for time-sensitive applications.[9]
Materials:
-
Fmoc-aminooxy-PEGylated substrate
-
Aldehyde or ketone-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Aniline or p-phenylenediamine (pPDA)
Procedure:
-
Dissolve the Fmoc-aminooxy-PEGylated substrate in anhydrous DMF (e.g., to a 20 mM concentration).
-
Pre-heat the solution to 75°C.
-
Add piperidine to a final concentration of 30% (v/v) and maintain the temperature at 75°C for 1 minute to remove the Fmoc group.
-
Quench the deprotection reaction by adding TFA to approximately 30% (v/v).
-
Add the catalyst (2 equivalents of aniline or pPDA) and the aldehyde/ketone-containing molecule (e.g., 100 equivalents).
-
Mix the reaction at 75°C for 5 minutes.
-
Quench the ligation reaction by adding an excess of acetone.
-
Purify the final conjugate by RP-HPLC.
Visualizations
Caption: General workflow for aqueous oxime ligation.
Caption: Rapid one-pot Fmoc-deprotection and oxime ligation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc Deprotection of PEG12-Acid with Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis, bioconjugation, and drug delivery applications. Its removal, or deprotection, is a critical step in synthesizing complex biomolecules and functionalized materials. The use of piperidine (B6355638), a secondary amine, in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the most common and efficient method for Fmoc removal.[1][2] This process proceeds via a base-catalyzed β-elimination mechanism, which is typically rapid and clean.[1][2]
This document provides detailed application notes and protocols for the Fmoc deprotection of PEG12-acid, a discrete polyethylene (B3416737) glycol (PEG) linker. PEGylation is a crucial strategy in drug development to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. A precise and efficient deprotection of Fmoc-PEG12-acid is essential for the subsequent conjugation of this linker to active pharmaceutical ingredients or other molecules of interest.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group by piperidine is a two-step process:
-
Proton Abstraction: Piperidine, acting as a base, removes the acidic proton from the C9 position of the fluorenyl group.[1][2]
-
β-Elimination: The resulting carbanion is unstable and undergoes a β-elimination, leading to the formation of dibenzofulvene (DBF) and the release of the free amine of the PEG12-acid as a carbamate, which then decarboxylates.[1]
The highly reactive dibenzofulvene (DBF) is subsequently trapped by piperidine to form a stable adduct, which drives the reaction to completion.[1][2]
Caption: Mechanism of Fmoc deprotection of PEG12-acid by piperidine.
Experimental Protocols
This section provides a detailed protocol for the solution-phase Fmoc deprotection of PEG12-acid.
Materials and Reagents
-
Fmoc-NH-PEG12-COOH
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
Deprotection Procedure
-
Dissolution: Dissolve Fmoc-NH-PEG12-COOH (1 equivalent) in anhydrous DMF to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by RP-HPLC. Take aliquots of the reaction mixture at regular intervals (e.g., 30, 60, and 120 minutes), dilute with the mobile phase, and inject into the HPLC system. The reaction is considered complete when the starting material peak is no longer observed.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.
-
Re-dissolve the residue in a minimal amount of DCM.
-
Add cold diethyl ether to the solution to precipitate the deprotected product (H2N-PEG12-COOH).
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove the DBF-piperidine adduct and other impurities.
-
-
Purification (Optional): If further purification is required, the crude product can be purified by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Experimental Workflow
Caption: Experimental workflow for Fmoc deprotection of PEG12-acid.
Data Presentation
The following table summarizes the expected quantitative data for the Fmoc deprotection of PEG12-acid based on typical reaction efficiencies.
| Parameter | Expected Value | Method of Determination |
| Reaction Time | 1 - 2 hours | RP-HPLC |
| Yield (Crude) | > 95% | Gravimetric analysis |
| Purity (Crude) | > 90% | Analytical RP-HPLC |
| Purity (Purified) | > 98% | Analytical RP-HPLC |
| Identity | Confirmed | Mass Spectrometry |
Analytical Methods
Reaction Monitoring by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 265 nm (for Fmoc group) and 214 nm.
The disappearance of the peak corresponding to Fmoc-NH-PEG12-COOH and the appearance of a new, more polar peak for H2N-PEG12-COOH indicates the progress of the deprotection.
Characterization by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the deprotected product. The expected mass for H2N-PEG12-COOH should be observed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or degraded piperidine. | Increase reaction time and monitor by HPLC. Use fresh piperidine. |
| Low Yield | Product loss during precipitation or washing. | Optimize the volume of diethyl ether for precipitation. Ensure thorough collection of the precipitate. |
| Low Purity | Incomplete removal of DBF-piperidine adduct. | Perform additional washes with cold diethyl ether. Purify by preparative RP-HPLC if necessary. |
Conclusion
The Fmoc deprotection of PEG12-acid using piperidine in DMF is a robust and high-yielding reaction. Careful monitoring of the reaction progress by RP-HPLC and proper work-up procedures are key to obtaining the deprotected product in high purity. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and bioconjugation.
References
Application Notes and Protocols for the Conjugation of Fmoc-aminooxy-PEG12-acid to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins and peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of biomolecules. Benefits of PEGylation include an increased serum half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity. Site-specific PEGylation is particularly desirable as it yields a homogeneous product with preserved biological activity.
Fmoc-aminooxy-PEG12-acid is a heterobifunctional linker designed for just this purpose. It features a carboxylic acid group for conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues, and an Fmoc-protected aminooxy group. This protected aminooxy functionality allows for subsequent, orthogonal conjugation to molecules containing an aldehyde or ketone via oxime ligation, a highly efficient and chemoselective reaction. This two-step approach enables the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.
These application notes provide detailed protocols for the conjugation of this compound to lysine residues on proteins or peptides, including the activation of the carboxylic acid, the conjugation reaction, and the subsequent deprotection of the Fmoc group.
Data Presentation
The following tables summarize the recommended quantitative parameters for the successful conjugation of this compound to lysine residues.
Table 1: Recommended Molar Ratios for Carboxylic Acid Activation and Conjugation
| Reagent | Molar Ratio (Reagent:Target Molecule) | Purpose |
| This compound | 10-50 fold molar excess over the protein/peptide | To drive the reaction towards the desired PEGylated product. The optimal ratio should be determined empirically.[1] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 2-10 fold molar excess over this compound | To ensure efficient activation of the carboxylic acid.[1] |
| NHS (N-hydroxysuccinimide) or sulfo-NHS | 2-5 fold molar excess over this compound | To form a more stable amine-reactive intermediate and improve coupling efficiency.[1][2] |
Table 2: Recommended Reaction Conditions
| Step | Parameter | Recommended Conditions | Reference(s) |
| Activation | Solvent/Buffer | Anhydrous DMF/DCM or 0.1 M MES, pH 4.5-6.0 | [1][3] |
| Temperature | Room Temperature | [3][4] | |
| Time | 15-30 minutes | [2][3] | |
| Conjugation | Buffer | Phosphate-buffered saline (PBS) or Borate buffer, pH 7.2-8.0 | [1][5][6] |
| Temperature | 4°C to Room Temperature | [1] | |
| Time | 2 hours to overnight | [1][4][7] | |
| Fmoc Deprotection | Reagent | 20% (v/v) Piperidine (B6355638) in DMF | [8] |
| Temperature | Room Temperature | [8] | |
| Time | 10-30 minutes | [9][10] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the conversion of the terminal carboxylic acid of this compound into a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[1][3]
-
Reaction vials
-
Stirring equipment
Procedure (Aqueous Two-Step Protocol):
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[2][4]
-
Dissolve this compound in Activation Buffer.
-
In a separate reaction tube, combine the this compound solution with EDC and NHS/sulfo-NHS. Refer to Table 1 for recommended molar ratios.[1]
-
Incubate the reaction at room temperature for 15-30 minutes with gentle stirring.[2][3]
-
The resulting solution containing the activated Fmoc-aminooxy-PEG12-NHS ester is now ready for immediate use in the conjugation reaction. Do not store the activated reagent as the NHS ester is susceptible to hydrolysis.[6]
Protocol 2: Conjugation of Activated Fmoc-aminooxy-PEG12-NHS Ester to Lysine Residues
This protocol details the reaction of the activated PEG linker with the primary ε-amino groups of lysine residues on a target protein or peptide.
Materials:
-
Protein or peptide solution containing lysine residues
-
Activated Fmoc-aminooxy-PEG12-NHS ester solution (from Protocol 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or Borate buffer, pH 7.2-8.0.[1][6] Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction.[3][6]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the protein or peptide in the Conjugation Buffer.
-
Immediately add the freshly prepared activated Fmoc-aminooxy-PEG12-NHS ester solution to the protein/peptide solution. A 10-50 fold molar excess of the PEG linker is a common starting point, but the optimal ratio should be determined empirically for each specific molecule.[1]
-
Ensure the final concentration of the organic solvent (from the activation step) does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.[1][4][7]
-
To quench the reaction, you can add an amine-containing buffer like Tris or hydroxylamine.[3]
-
Purify the Fmoc-PEGylated protein/peptide from excess reagents and byproducts using a desalting column or dialysis.
Protocol 3: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the PEGylated conjugate to expose the reactive aminooxy group.
Materials:
-
Fmoc-PEGylated protein/peptide
-
Deprotection Solution: 20% (v/v) Piperidine in DMF[8]
-
Dimethylformamide (DMF)
-
Diethyl ether (for precipitation, optional)
-
Purification equipment (e.g., HPLC, desalting column)
Procedure for Solution-Phase Deprotection:
-
Dissolve the lyophilized Fmoc-PEGylated conjugate in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature for 10-30 minutes.[9][10]
-
Monitor the deprotection by HPLC or LC-MS.
-
Once the reaction is complete, the deprotected product can be purified. For peptides, precipitation with cold diethyl ether can be an initial purification step. For proteins, purification is typically achieved using a desalting column or dialysis to remove piperidine and other small molecules.
Visualizations
Caption: Experimental workflow for conjugating this compound to lysine residues.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Surface Modification using Fmoc-aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG12-acid is a heterobifunctional linker designed for the versatile modification of surfaces. This molecule incorporates three key chemical features: a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This combination of functionalities allows for a multi-step, controlled approach to surface functionalization, making it an invaluable tool in drug development, diagnostics, and various bioassays.
The carboxylic acid terminus enables covalent attachment to amine-functionalized surfaces through stable amide bond formation. The PEG spacer provides a hydrophilic cushion that reduces non-specific binding of proteins and cells, enhancing the biocompatibility and performance of the modified surface. The Fmoc-protected aminooxy group, after deprotection, becomes available for the highly specific and efficient oxime ligation with molecules containing an aldehyde or ketone group. This "click chemistry" approach is chemoselective and proceeds under mild, aqueous conditions, making it ideal for the immobilization of sensitive biomolecules.[1][2]
These application notes provide detailed protocols for the immobilization of this compound onto a substrate, followed by the conjugation of a target molecule, and methods for the characterization of the modified surfaces.
Key Features and Applications
-
Controlled Surface Functionalization: The orthogonal nature of the carboxylic acid and the protected aminooxy group allows for sequential and site-specific immobilization of the linker and a target molecule.[3][4]
-
Reduced Non-specific Binding: The hydrophilic PEG12 spacer minimizes the unwanted adsorption of proteins and other biomolecules, leading to improved signal-to-noise ratios in assays.
-
Enhanced Biomolecule Activity: The flexible PEG spacer extends the immobilized biomolecule away from the surface, improving its accessibility and preserving its native conformation and activity.[5]
-
Versatile Conjugation Chemistry: The aminooxy group, after deprotection, readily reacts with aldehydes and ketones to form a stable oxime bond, a cornerstone of bioorthogonal chemistry.[6][7]
Applications include:
-
Development of bioactive surfaces for cell culture and tissue engineering.
-
Fabrication of biosensors and diagnostic arrays.
-
Immobilization of peptides, proteins, antibodies, and oligonucleotides.[8]
-
Creation of surfaces for studying biomolecular interactions.
-
Drug delivery systems and targeted therapeutics.[9]
Experimental Protocols
Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface
This protocol describes the covalent attachment of this compound to a surface presenting primary amine groups. A common method for introducing amine groups onto glass or silicon oxide surfaces is through silanization with (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Amine-functionalized substrate (e.g., APTES-coated glass slide)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of Activated Linker:
-
Dissolve this compound (10 mg, 11.7 µmol) in 1 mL of anhydrous DMF.
-
Add EDC (4.5 mg, 23.4 µmol) and NHS (2.7 mg, 23.4 µmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
-
Surface Coupling:
-
Wash the amine-functionalized substrate with DI water and dry under a stream of nitrogen.
-
Immerse the substrate in the activated this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the substrate from the coupling solution.
-
Wash the substrate sequentially with DMF, DI water, and PBST (3 times each for 5 minutes).
-
Rinse thoroughly with DI water.
-
Dry the surface under a gentle stream of nitrogen gas.
-
Store the functionalized surface in a desiccator until further use.
-
Protocol 2: Deprotection of the Fmoc Group
This protocol outlines the removal of the Fmoc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Fmoc-aminooxy-PEG12-functionalized substrate
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
DMF
-
DI water
-
Nitrogen gas
Procedure:
-
Fmoc Removal:
-
Immerse the Fmoc-functionalized substrate in the deprotection solution.
-
Incubate for 20-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the deprotection solution.
-
Wash the substrate thoroughly with DMF (3 times for 5 minutes).
-
Rinse with DI water.
-
Dry the surface under a gentle stream of nitrogen gas. The surface now presents reactive aminooxy groups.
-
Protocol 3: Conjugation of an Aldehyde- or Ketone-Containing Molecule
This protocol describes the immobilization of a target molecule containing an aldehyde or ketone functional group onto the aminooxy-functionalized surface via oxime ligation.
Materials:
-
Aminooxy-PEG12-functionalized substrate
-
Aldehyde- or ketone-containing molecule (e.g., peptide, protein, or small molecule)
-
Coupling Buffer: 100 mM Sodium Phosphate buffer, pH 7.0
-
Aniline (B41778) (optional, as a catalyst)
-
Washing Buffer: PBST
-
DI water
-
Nitrogen gas
Procedure:
-
Preparation of Target Molecule Solution:
-
Dissolve the aldehyde- or ketone-containing molecule in the Coupling Buffer to the desired concentration (e.g., 1 mg/mL).
-
If using a catalyst, prepare a 100 mM stock solution of aniline in the Coupling Buffer.
-
-
Oxime Ligation:
-
Immerse the aminooxy-functionalized substrate in the target molecule solution.
-
If using, add aniline to the solution to a final concentration of 10-20 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the substrate from the ligation solution.
-
Wash the substrate with PBST (3 times for 5 minutes) to remove any non-covalently bound molecules.
-
Rinse with DI water.
-
Dry the surface under a gentle stream of nitrogen gas.
-
The surface is now modified with the target molecule and is ready for use in downstream applications.
-
Surface Characterization
The success of each modification step can be assessed using various surface analytical techniques. Below are expected results for the characterization of the modified surfaces.
Data Presentation
Table 1: Representative X-ray Photoelectron Spectroscopy (XPS) Data
| Surface Modification Step | C1s (%) | O1s (%) | N1s (%) | Si2p (%) |
| Bare Glass/Silicon | ~15 | ~55 | - | ~30 |
| APTES-functionalized | ~25 | ~45 | ~5 | ~25 |
| This compound | ~65 | ~25 | ~3 | ~7 |
| Aminooxy-PEG12 (after Fmoc deprotection) | ~60 | ~28 | ~4 | ~8 |
Note: These are representative values and can vary based on the substrate and reaction conditions. The increase in carbon and nitrogen content after APTES and PEG immobilization is indicative of successful surface modification.[1][4][10]
Table 2: Representative Water Contact Angle Measurements
| Surface Modification Step | Advancing Contact Angle (°) | Receding Contact Angle (°) | Hysteresis (°) |
| Bare Glass/Silicon | < 20 | < 10 | < 10 |
| APTES-functionalized | 50 - 60 | 30 - 40 | 20 - 20 |
| This compound | 65 - 75 | 40 - 50 | 25 - 25 |
| Aminooxy-PEG12 (after Fmoc deprotection) | 40 - 50 | 20 - 30 | 20 - 20 |
Note: The contact angle changes reflect the alterations in surface hydrophobicity/hydrophilicity at each step. The decrease in contact angle after Fmoc deprotection indicates the exposure of the more hydrophilic aminooxy group.[11][12]
Table 3: Representative Fluorescence Intensity Data for a Fluorescently Labeled Peptide
| Surface | Fluorescence Intensity (Arbitrary Units) |
| Control (Aminooxy-PEG12 surface without peptide) | < 100 |
| Surface with Immobilized Fluorescent Peptide | > 5000 |
Note: A significant increase in fluorescence intensity after the final conjugation step with a fluorescently labeled molecule confirms successful immobilization.[13][14]
Visualizations
Caption: Experimental workflow for surface modification.
References
- 1. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. interchim.fr [interchim.fr]
- 8. Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. djs.si [djs.si]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-aminooxy-PEG12-acid in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG12-acid is a versatile, heterobifunctional linker designed for the sophisticated construction of fluorescent probes and other molecular conjugates. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a modular and efficient approach to probe development. The aminooxy functionality allows for the formation of a stable oxime bond with aldehyde or ketone groups via a bioorthogonal ligation reaction, while the carboxylic acid enables straightforward amide bond formation with amine-containing molecules. The PEG12 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[1][2]
These application notes provide a comprehensive overview of the use of this compound in the development of targeted fluorescent probes for cellular imaging and diagnostics.
Key Features and Benefits
-
Orthogonal Reactivity: The Fmoc-protected aminooxy and carboxylic acid groups allow for sequential and specific conjugations, providing precise control over the probe's assembly.[1][2]
-
Bioorthogonal Ligation: The aminooxy group reacts specifically with aldehydes and ketones to form a highly stable oxime bond, a reaction that can be performed under mild, biocompatible conditions.
-
Enhanced Solubility and Reduced Non-Specific Binding: The hydrophilic PEG12 spacer improves the aqueous solubility of the probe and can minimize non-specific interactions with biological components, leading to improved signal-to-noise ratios in imaging applications.
-
Flexibility and Spacer Length: The 12-unit PEG chain provides a flexible spacer that can help to maintain the biological activity of the targeting moiety and the fluorescence properties of the dye.
Applications in Fluorescent Probe Development
This compound is an ideal linker for the construction of targeted fluorescent probes for a variety of applications, including:
-
Live-Cell Imaging: Development of probes that can visualize specific cellular components or processes in real-time.
-
Flow Cytometry: Creation of fluorescently labeled antibodies or ligands for cell sorting and analysis.
-
Enzyme Activity Assays: Design of activatable probes that become fluorescent upon interaction with a specific enzyme.
-
Targeted Drug Delivery: As a component of theranostic agents that combine a therapeutic drug with a fluorescent reporter for simultaneous treatment and imaging.
General Strategy for Fluorescent Probe Synthesis
The synthesis of a targeted fluorescent probe using this compound typically follows a two-step strategy. This modular approach allows for the separate synthesis and purification of the targeting moiety-linker conjugate and the fluorescent reporter, followed by their final ligation.
Hypothetical Application: Development of a Cathepsin B-Targeted Fluorescent Probe
This section outlines the development of a hypothetical fluorescent probe, CathB-Probe-650 , for the detection of Cathepsin B activity, an enzyme often upregulated in cancer cells. The probe consists of three main components:
-
Targeting Moiety: A Cathepsin B-cleavable peptide sequence containing a C-terminal aldehyde.
-
Linker: this compound.
-
Fluorescent Reporter: A cyanine (B1664457) dye, Cy5-amine.
The probe is designed to be in a quenched state until the peptide is cleaved by Cathepsin B, leading to the release of the fluorophore and a "turn-on" fluorescence signal.
Data Presentation
The following tables summarize the hypothetical photophysical and binding properties of the synthesized probe compared to the free dye.
Table 1: Photophysical Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy5-amine | 649 | 670 | 250,000 | 0.28 |
| CathB-Probe-650 (uncleaved) | 655 | 675 | 245,000 | 0.05 |
| CathB-Probe-650 (after cleavage) | 650 | 670 | 248,000 | 0.25 |
Table 2: In Vitro Performance
| Parameter | Value |
| Binding Affinity (Kd) to Cathepsin B | 150 nM |
| Limit of Detection for Cathepsin B | 25 ng/mL |
| Fluorescence Signal Increase (upon cleavage) | ~5-fold |
| Cellular Uptake (in MDA-MB-231 cells) | Time-dependent, significant uptake after 2h |
Experimental Protocols
Protocol 1: Synthesis of Cy5-Linker Conjugate
This protocol describes the conjugation of the fluorescent dye (Cy5-amine) to the this compound linker.
Materials:
-
This compound
-
Cy5-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase HPLC system
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and DCC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
-
Amide Coupling:
-
Dissolve Cy5-amine (1 equivalent) in anhydrous DMF.
-
Add the activated Fmoc-aminooxy-PEG12-NHS ester solution to the Cy5-amine solution.
-
Add Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.
-
Stir overnight at room temperature in the dark.
-
-
Fmoc Deprotection:
-
Evaporate the DMF under reduced pressure.
-
Redissolve the residue in 20% piperidine in DMF.
-
Stir for 30 minutes at room temperature to remove the Fmoc protecting group.
-
-
Purification:
-
Concentrate the reaction mixture and purify the product by reverse-phase HPLC to obtain the aminooxy-PEG12-Cy5 conjugate.
-
Lyophilize the pure fractions to yield a blue powder.
-
Confirm the product identity by mass spectrometry.
-
Protocol 2: Synthesis of Aldehyde-Modified Peptide
This protocol describes the solid-phase synthesis of the Cathepsin B-cleavable peptide with a C-terminal aldehyde.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Reagents for solid-phase peptide synthesis (e.g., HBTU, DIPEA)
-
Reagents for C-terminal aldehyde formation (e.g., Dess-Martin periodinane)
Procedure:
-
Synthesize the desired peptide sequence on Rink Amide resin using standard Fmoc solid-phase peptide synthesis protocols.
-
After synthesis of the full-length peptide, modify the C-terminal amino acid to generate an aldehyde group. This can be achieved by oxidation of a C-terminal alcohol.
-
Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the peptide in cold diethyl ether and purify by reverse-phase HPLC.
-
Confirm the product identity and purity by mass spectrometry and analytical HPLC.
Protocol 3: Final Probe Synthesis via Oxime Ligation
This protocol describes the final conjugation of the aminooxy-PEG12-Cy5 to the aldehyde-modified peptide.
Materials:
-
Aminooxy-PEG12-Cy5 conjugate (from Protocol 1)
-
Aldehyde-modified peptide (from Protocol 2)
-
Aniline (B41778) (as catalyst)
-
Sodium phosphate (B84403) buffer (pH 6.0)
Procedure:
-
Dissolve the aldehyde-modified peptide (1 equivalent) in sodium phosphate buffer (pH 6.0).
-
Dissolve the aminooxy-PEG12-Cy5 conjugate (1.5 equivalents) in the same buffer.
-
Add the aminooxy-PEG12-Cy5 solution to the peptide solution.
-
Add aniline to a final concentration of 10-20 mM.
-
Stir the reaction mixture at room temperature for 2-4 hours in the dark.
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, purify the final probe, CathB-Probe-650 , by reverse-phase HPLC.
-
Lyophilize the pure fractions and store at -20°C, protected from light.
Protocol 4: In Vitro Enzyme Assay
This protocol describes the procedure to evaluate the activation of CathB-Probe-650 by Cathepsin B.
Materials:
-
CathB-Probe-650
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of CathB-Probe-650 in DMSO.
-
Prepare serial dilutions of Cathepsin B in the assay buffer.
-
In a 96-well plate, add the Cathepsin B dilutions.
-
Add the CathB-Probe-650 to each well to a final concentration of 1 µM.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~650 nm and emission at ~670 nm.
-
Plot the fluorescence intensity against the enzyme concentration to determine the limit of detection.
Protocol 5: Live-Cell Imaging
This protocol describes the use of CathB-Probe-650 for imaging Cathepsin B activity in live cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells (known to overexpress Cathepsin B)
-
Complete cell culture medium
-
CathB-Probe-650
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Seed MDA-MB-231 cells on a glass-bottom dish and allow them to adhere overnight.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with CathB-Probe-650 (e.g., 5 µM in serum-free medium) for 2 hours at 37°C.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh complete medium.
-
Counterstain the nuclei with Hoechst 33342 for 10 minutes.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the probe and Hoechst 33342.
Visualizations
Caption: Experimental workflow for the synthesis and application of a targeted fluorescent probe.
Caption: Mechanism of action for the Cathepsin B-activated fluorescent probe.
Caption: Logical workflow for the design and synthesis of the fluorescent probe.
References
Applications of Fmoc-aminooxy-PEG12-acid in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG12-acid is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of drug delivery. Its unique chemical architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides researchers with a versatile platform for the development of sophisticated bioconjugates. This linker is particularly well-suited for the construction of antibody-drug conjugates (ADCs), targeted delivery systems, and modified therapeutic peptides.
The aminooxy group allows for the highly specific and stable formation of an oxime bond with carbonyl groups (aldehydes and ketones), a reaction known as oxime ligation. The carboxylic acid enables straightforward amide bond formation with primary amines. The PEG12 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and immunogenicity. This document provides detailed application notes and protocols for the use of this compound in drug delivery, with a focus on the synthesis of antibody-drug conjugates.
Key Features and Benefits:
-
Orthogonal Reactivity: The protected aminooxy and carboxylic acid groups allow for sequential and specific conjugation reactions.
-
Stable Oxime Linkage: The bond formed between an aminooxy group and a carbonyl is highly stable under physiological conditions.
-
Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG12 spacer can improve the biopharmaceutical properties of the conjugate.[1][2]
-
Versatility: Applicable in the development of ADCs, PROTACs, and other bioconjugates.
Application 1: Synthesis of a Site-Specific Antibody-Drug Conjugate (ADC) via Oxime Ligation
This application note describes a general workflow for the synthesis of an ADC where a cytotoxic drug is first conjugated to this compound, and the resulting drug-linker construct is then attached to an antibody that has been engineered to contain a reactive aldehyde group.
Experimental Workflow
References
Application Notes and Protocols: Incorporation of Fmoc-aminooxy-PEG12-acid into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to enhance their therapeutic properties. PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of oligonucleotide-based drugs by increasing their solubility, stability against nucleases, and circulation half-life, while reducing immunogenicity.[1]
Fmoc-aminooxy-PEG12-acid is a heterobifunctional linker that facilitates the precise, site-specific incorporation of a PEG moiety into an oligonucleotide.[2][3] This linker contains three key components:
-
An Fmoc-protected aminooxy group : This allows for the selective deprotection and subsequent conjugation to aldehyde or ketone-containing molecules via a stable oxime bond.[3]
-
A PEG12 spacer : This hydrophilic chain of 12 ethylene (B1197577) glycol units enhances solubility, provides flexibility, and reduces steric hindrance.[3]
-
A terminal carboxylic acid : This functional group is used to attach the linker to a solid support, enabling its incorporation into an oligonucleotide during automated solid-phase synthesis.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into oligonucleotides, their subsequent conjugation, purification, and analysis.
Applications in Research and Drug Development
The ability to conjugate molecules to oligonucleotides via an aminooxy-PEG linker opens up a wide range of applications in diagnostics and therapeutics.[4][5]
Therapeutic Applications:
-
Targeted Delivery: Conjugation of targeting ligands (e.g., peptides, antibodies, small molecules) can enhance the delivery of antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) to specific cells or tissues.
-
Improved Pharmacokinetics: The PEG component of the linker can increase the in vivo half-life of therapeutic oligonucleotides by reducing renal clearance and enzymatic degradation.
-
PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[2]
Diagnostic Applications:
-
Biosensors and Microarrays: Immobilization of oligonucleotides onto surfaces through the aminooxy linker can be utilized for the development of diagnostic microarrays and biosensors.[4]
-
Imaging Probes: Conjugation of fluorescent dyes or other imaging agents allows for the tracking and visualization of oligonucleotides in vitro and in vivo.
Experimental Workflows
The overall process of incorporating this compound into an oligonucleotide and conjugating a molecule of interest can be divided into several key stages. The following diagrams illustrate the typical workflows for both on-support and solution-phase conjugation.
Caption: On-support conjugation workflow.
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for the Synthesis of a PEGylated Peptide using Fmoc-aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[1][2] One of the key methods for achieving site-specific PEGylation is through "click" chemistry, such as oxime ligation. This bioorthogonal reaction forms a stable oxime bond between an aminooxy-functionalized PEG and a peptide containing a ketone or aldehyde group.[3][4]
This application note provides a detailed protocol for the synthesis of a PEGylated peptide using Fmoc-aminooxy-PEG12-acid, a heterobifunctional linker. The process involves the solid-phase synthesis of a model peptide incorporating a ketone-containing amino acid, followed by solution-phase ligation with the aminooxy-PEG linker and subsequent purification and characterization of the final conjugate. As a relevant biological example, we will consider the PEGylation of a Glucagon-Like Peptide-1 (GLP-1) analogue, a therapeutic target for type 2 diabetes, and illustrate its signaling pathway.[5][6]
Materials and Methods
Materials
-
Fmoc-protected amino acids (including a ketone-containing amino acid, e.g., Fmoc-p-acetyl-L-phenylalanine)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
This compound
-
p-Phenylenediamine (B122844) (pPDA) catalyst[3][7]
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Solid-phase peptide synthesis (SPPS) vessel
-
Automated or manual peptide synthesizer
-
High-performance liquid chromatography (HPLC) system (preparative and analytical)
-
Mass spectrometer (e.g., ESI-MS)
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Ketone-Containing Peptide
This protocol describes the synthesis of a model peptide containing a ketone group for subsequent oxime ligation.
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in an SPPS vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the Fmoc-p-acetyl-L-phenylalanine at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude ketone-containing peptide by preparative reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain a white powder.
-
Characterization: Confirm the identity of the purified peptide by analytical RP-HPLC and mass spectrometry.
Preparation of Aminooxy-PEG12
-
Dissolution: Dissolve this compound in DMF.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the dissolved linker.
-
Stir at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, evaporate the solvent and piperidine under vacuum. The resulting aminooxy-PEG12 can be used directly in the ligation step.
-
Oxime Ligation of the Ketone-Containing Peptide with Aminooxy-PEG12
-
Reaction Setup:
-
Ligation Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by analytical RP-HPLC and mass spectrometry. The reaction is typically complete within 2-4 hours.
-
-
Purification of PEGylated Peptide:
-
Once the reaction is complete, purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final PEGylated peptide.
-
-
Final Characterization: Characterize the final product by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.[2][9]
Data Presentation
Table 1: Mass Spectrometry Data for Peptide Synthesis and PEGylation
| Compound | Calculated Mass (Da) | Observed Mass (Da) | Purity (by HPLC) |
| Ketone-Containing Peptide | [Example: 1500.7] | [Example: 1500.8] | >95% |
| Aminooxy-PEG12 | 710.8 | 710.9 | - |
| PEGylated Peptide | [Example: 2211.5] | [Example: 2211.6] | >98% |
Table 2: Reaction Conditions for Oxime Ligation
| Parameter | Condition |
| pH | 4.5 - 5.0 (Ammonium Acetate Buffer) |
| Temperature | Room Temperature |
| Catalyst | p-Phenylenediamine (10-50 mM) |
| Reaction Time | 2-4 hours |
| Peptide:PEG Ratio | 1 : 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a PEGylated peptide.
GLP-1 Signaling Pathway
Caption: Simplified GLP-1 signaling pathway in pancreatic β-cells.
Conclusion
The synthesis of PEGylated peptides via oxime ligation using this compound is a robust and efficient method for producing well-defined bioconjugates. The protocols outlined in this application note provide a clear and detailed guide for researchers in the field of drug development. The use of a ketone-containing amino acid allows for site-specific PEGylation, and the oxime ligation reaction proceeds under mild conditions with good yields. The enhanced pharmacokinetic properties of the resulting PEGylated peptides, such as GLP-1 analogs, make this a valuable strategy for the development of next-generation peptide therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PEGylated glucagon-like peptide-1 displays preserved effects on insulin release in isolated pancreatic islets and improved biological activity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of Fmoc-aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG12-acid is a versatile, heterobifunctional linker widely employed in bioconjugation and drug development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables a sequential and orthogonal conjugation strategy. This allows for the precise assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated peptides or proteins.
The carboxylic acid moiety can be readily coupled to primary amines via standard amide bond formation. The Fmoc protecting group can be selectively removed under mild basic conditions to liberate the aminooxy group, which can then react with aldehydes or ketones to form a stable oxime linkage. The PEG12 spacer enhances the solubility and bioavailability of the resulting conjugate while providing a flexible linker between the conjugated molecules.
These application notes provide detailed protocols for the key reactions involving this compound, including amide bond formation, Fmoc deprotection, and oxime ligation.
Data Presentation
Table 1: Typical Reagents and Conditions for Amide Coupling of this compound
| Parameter | Condition |
| This compound | 1.0 equivalent |
| Amine-containing molecule | 1.0 - 1.2 equivalents |
| Coupling Reagents | EDC (1.5 eq.) / NHS (1.5 eq.) or HATU (1.5 eq.) / DIPEA (2.0 eq.) |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 60 - 90% |
Table 2: Typical Reagents and Conditions for Fmoc Deprotection
| Parameter | Condition |
| Fmoc-protected conjugate | 1.0 equivalent |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF |
| Solvent | DMF |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 30 - 60 minutes |
| Typical Yield | > 95% (quantitative) |
Table 3: Typical Reagents and Conditions for Oxime Ligation
| Parameter | Condition |
| Aminooxy-PEG12-conjugate | 1.0 equivalent |
| Aldehyde/Ketone molecule | 1.0 - 1.5 equivalents |
| Catalyst (optional) | Aniline (B41778) (10-100 mM) |
| Solvent/Buffer | Acetate (B1210297) buffer (pH 4.5-5.5) or Phosphate (B84403) buffer (pH 6.0-7.0) |
| Temperature | Room Temperature (20-25°C) or 37°C |
| Reaction Time | 1 - 24 hours |
| Typical Yield | 50 - 85% |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Primary Amine
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing molecule
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer (pH 6.0)
-
Quenching solution (e.g., 1 M hydroxylamine)
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
In a separate tube, dissolve the amine-containing molecule (1.0-1.2 eq.) in 0.1 M MES buffer (pH 6.0).
-
To the solution of this compound, add NHS (1.5 eq.) and EDC (1.5 eq.).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by LC-MS.
-
Once the reaction is complete, quench any unreacted NHS esters by adding the quenching solution.
-
Purify the resulting conjugate by dialysis or size-exclusion chromatography to remove unreacted reagents and byproducts.
-
Lyophilize the purified conjugate to obtain a solid product.
Protocol 2: Fmoc Deprotection
This protocol details the removal of the Fmoc protecting group to yield the free aminooxy group.
Materials:
-
Fmoc-protected PEG12-conjugate
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Fmoc-protected PEG12-conjugate in a minimal amount of anhydrous DMF.
-
Add the 20% piperidine in DMF solution to the conjugate solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether several times to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Dry the resulting aminooxy-PEG12-conjugate under vacuum.
Protocol 3: Oxime Ligation with an Aldehyde or Ketone
This protocol describes the reaction of the deprotected aminooxy-PEG12-conjugate with a carbonyl-containing molecule.
Materials:
-
Aminooxy-PEG12-conjugate
-
Aldehyde or ketone-containing molecule
-
0.1 M Sodium acetate buffer (pH 4.5-5.5) or 0.1 M Sodium phosphate buffer (pH 6.0-7.0)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., RP-HPLC, SEC)
Procedure:
-
Dissolve the aminooxy-PEG12-conjugate (1.0 eq.) in the chosen reaction buffer.
-
In a separate tube, dissolve the aldehyde or ketone-containing molecule (1.0-1.5 eq.) in the same buffer. For poorly soluble molecules, a co-solvent such as DMSO or DMF may be used.
-
Combine the two solutions.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Stir the reaction mixture at room temperature or 37°C for 1-24 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, purify the final conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.
-
Lyophilize the purified product.
Mandatory Visualization
Caption: Experimental workflow for the sequential conjugation using this compound.
Caption: Chemical reaction pathway for this compound conjugation.
Troubleshooting & Optimization
troubleshooting low yield in Fmoc-aminooxy-PEG12-acid conjugation
Welcome to the technical support center for Fmoc-aminooxy-PEG12-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your bioconjugation experiments. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the conjugation of this compound to your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using this compound for conjugation?
This compound is a heterobifunctional linker that enables a two-stage conjugation strategy.[1]
-
Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amines on a target molecule (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[2][3] This reaction is typically mediated by carbodiimide (B86325) chemistry (e.g., EDC and NHS).
-
Oxime Ligation: The Fmoc-protected aminooxy group, after deprotection, can react with an aldehyde or ketone on a second molecule to form a highly stable oxime bond.[4][5] This bioorthogonal reaction is known for its high specificity and stability.[4][6]
The PEG12 spacer provides a hydrophilic and flexible linker between the two conjugated molecules, which can improve the solubility and reduce steric hindrance of the final conjugate.[1][2][7]
Q2: What are the optimal pH conditions for the different steps of the conjugation?
The optimal pH varies depending on the specific reaction step:
-
Carboxylic Acid Activation (EDC/NHS): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[8] A common buffer for this is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).
-
Amine Coupling (to form an amide bond): The reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0 to 8.5 .[8] This ensures the primary amine is deprotonated and nucleophilic. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.[8]
-
Oxime Ligation (aminooxy with aldehyde/ketone): This reaction is most efficient under neutral to slightly acidic conditions, typically at a pH of 6.5 to 7.5 .[4][9]
Q3: How is the Fmoc protecting group removed?
The Fmoc group is removed under basic conditions.[2] A common method is to treat the Fmoc-protected molecule with a solution of 20% piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF).[10][11]
Q4: What analytical techniques can be used to monitor the conjugation and characterize the final product?
Several techniques are useful for monitoring the reaction and characterizing the conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation. A successful conjugation will show a band or smear at a higher molecular weight compared to the unconjugated protein.[12]
-
HPLC (RP-HPLC or SEC): To assess the purity of the conjugate and separate it from unreacted starting materials.[13] Size-exclusion chromatography (SEC) is particularly effective at separating the larger PEGylated product from the unreacted molecule.[]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the identity and determine the exact molecular weight of the conjugate, which verifies the successful addition of the PEG linker.[13]
Troubleshooting Guide: Low Conjugation Yield
Low or no conjugation yield is a common problem. This guide will help you identify and resolve the potential causes.
| Problem | Potential Cause | Suggested Solution |
| Low Amide Coupling Efficiency | Suboptimal pH for activation or coupling: The pH of the reaction buffer was outside the optimal range. | Verify the pH of your activation and coupling buffers. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[8] A two-step process with pH adjustment is recommended.[12] |
| Hydrolysis of NHS-activated PEG: The NHS ester is susceptible to hydrolysis, especially at high pH. The half-life can be as short as 10 minutes at pH 8.6.[8] | Use the NHS-activated PEG immediately after preparation. Avoid pH values above 8.5 during the coupling step.[8] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target molecule for the activated PEG. | Perform a buffer exchange into an amine-free buffer such as PBS or MES before starting the conjugation.[12] | |
| Degraded coupling reagents: EDC and NHS are moisture-sensitive and can lose activity over time. | Use fresh, high-quality EDC and NHS. Store them in a desiccator. | |
| Low Oxime Ligation Efficiency | Suboptimal pH: The reaction is pH-dependent. | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[4][9] |
| Inefficient Fmoc deprotection: Incomplete removal of the Fmoc group will prevent the aminooxy group from reacting. | Ensure complete Fmoc deprotection by using fresh deprotection reagent (e.g., 20% piperidine in DMF) and allowing sufficient reaction time. Monitor the deprotection by UV-Vis spectroscopy by detecting the dibenzofulvene-piperidine adduct.[11] | |
| Steric hindrance: The aldehyde or ketone on your molecule may be sterically inaccessible. | Increase the molar excess of the deprotected aminooxy-PEG reagent or increase the reaction time.[9] | |
| Slow reaction kinetics: Oxime ligation can be slow, especially with ketones.[15] | Consider using a catalyst such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine) to accelerate the reaction rate.[16][17] | |
| General Issues | Low concentration of the target molecule: Dilute solutions can lead to poor reaction kinetics. | If possible, concentrate your target molecule before the reaction. A protein concentration greater than 0.5 mg/mL is recommended.[12] |
| Loss of product during purification: The conjugated product may be lost during purification steps. | Optimize your purification method. Size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used for purifying PEGylated proteins.[][18] | |
| Aggregation of the target molecule: The reaction conditions or the PEGylation itself can cause proteins to aggregate. | Optimize the molar ratio of the PEG reagent to your molecule. Reducing the excess of the PEG reagent may help prevent aggregation.[12] Consider performing the reaction at a lower temperature (e.g., 4°C).[8] |
Experimental Protocols
Protocol 1: Two-Step Amide Coupling of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid end of the linker to primary amines on a protein.
-
Reagent Preparation:
-
Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M MES, pH 5.5). Ensure the protein concentration is at least 1-2 mg/mL.
-
PEG Linker Solution: Dissolve this compound in the same MES buffer.
-
EDC/NHS Solution: Prepare a fresh solution of EDC and NHS in MES buffer immediately before use.
-
-
Activation of PEG Linker:
-
Add a 5 to 20-fold molar excess of the PEG linker to the protein solution.
-
Add a 1.2 to 1.5-fold molar excess of EDC and NHS (relative to the PEG linker) to the protein-PEG mixture.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid of the PEG linker.
-
-
Conjugation Reaction:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer (e.g., PBS).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.
-
Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG and byproducts.
-
Protocol 2: Fmoc Deprotection and Oxime Ligation
This protocol is for the reaction of the deprotected aminooxy group with an aldehyde- or ketone-containing molecule.
-
Fmoc Deprotection:
-
Dissolve the Fmoc-PEG-protein conjugate in a suitable solvent (e.g., DMF).
-
Add a solution of 20% piperidine in DMF.
-
Incubate for 30 minutes at room temperature.
-
Remove the deprotection reagents and byproducts by precipitation of the protein or by using a desalting column.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-PEG-protein conjugate in a reaction buffer (e.g., PBS, pH 7.0).
-
Add the aldehyde- or ketone-containing molecule, typically in a 10 to 50-fold molar excess.
-
(Optional) To accelerate the reaction, an aniline catalyst can be added to a final concentration of 10-100 mM.[16]
-
Incubate the reaction for 2-16 hours at room temperature.
-
Monitor the reaction progress using HPLC or SDS-PAGE.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., SEC or IEX) to remove excess reagents.
-
Visualizations
Caption: Experimental workflow for a two-stage conjugation using this compound.
Caption: Troubleshooting decision tree for low yield in this compound conjugation.
References
- 1. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-NH-PEG12-CH2COOH, 675606-79-8 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Fmoc-aminooxy-PEG12-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times for Fmoc-aminooxy-PEG12-acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this versatile linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key steps for using this compound in a conjugation reaction?
The overall process involves two primary stages: the deprotection of the Fmoc group to reveal the reactive aminooxy moiety, followed by the oxime ligation reaction with an aldehyde or ketone-containing molecule. The carboxylic acid end of the linker can be independently coupled to an amine-containing molecule using standard amide bond formation chemistry, typically with activating agents like EDC or HATU.[1][2]
Q2: What factors influence the reaction time of oxime ligation?
Several factors critically affect the rate of oxime ligation:
-
pH: The optimal pH for oxime ligation is typically around 4.5. However, the reaction can be effectively carried out at a neutral pH (7.0-7.4), which is often necessary for biological applications.[3][4]
-
Catalyst: The use of a nucleophilic catalyst is crucial for accelerating the reaction, especially at neutral pH.[3][4] While aniline (B41778) is commonly used, m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have been shown to be significantly more efficient.[5][6][7][8]
-
Concentration: Higher concentrations of the reactants and catalyst will lead to faster reaction rates.[5]
-
Temperature: While many reactions are performed at room temperature, increasing the temperature can, in some cases, shorten reaction times.
-
Carbonyl Source: Aldehydes generally react faster than ketones in oxime ligation reactions.[5]
Q3: How can I monitor the progress of the Fmoc deprotection and oxime ligation reactions?
The progress of both reactions can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to track the disappearance of starting materials and the appearance of the product.
-
Mass Spectrometry (MS): To confirm the identity of the product and intermediates.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess reaction completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Fmoc Deprotection | 1. Degraded piperidine (B6355638) solution: Piperidine can degrade over time. 2. Insufficient reaction time or temperature. 3. Poor solvent quality: The presence of moisture or other contaminants in DMF can hinder the reaction. | 1. Use a fresh solution of 20% piperidine in high-quality, anhydrous DMF. 2. Extend the reaction time or gently warm the reaction mixture. Standard deprotection is often complete within 15-30 minutes at room temperature.[9][10] 3. Use anhydrous DMF for all steps. |
| Low Yield in Oxime Ligation | 1. Suboptimal pH: The reaction may be too slow at the chosen pH without adequate catalysis. 2. Inefficient or no catalyst: The absence of a catalyst, especially at neutral pH, will result in very slow reaction rates.[3][4] 3. Low reactant concentration. 4. Hydrolysis of the aminooxy group. | 1. Adjust the pH to be more acidic (around 4.5-5.5) if your molecules are stable under these conditions. For neutral pH reactions, ensure a potent catalyst is used.[3][4] 2. Add an effective catalyst like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA) at an appropriate concentration (e.g., 10-100 mM).[5][6][7] 3. Increase the concentration of one or both reactants. 4. Use freshly deprotected this compound and avoid prolonged storage in aqueous solutions. |
| Formation of Side Products | 1. Oxidative degradation of catalysts: Phenylenediamine-based catalysts can be susceptible to oxidation.[3] 2. Reaction of the carboxylic acid group: If not intended, the carboxylic acid may participate in side reactions. | 1. Prepare catalyst solutions fresh before use. 2. If the carboxylic acid is not meant to be reacted, consider protecting it before the oxime ligation step. |
| Difficulty in Product Purification | 1. Excess reagents: Unreacted PEG linker or carbonyl compound can co-elute with the product. 2. Catalyst removal: The catalyst may be difficult to separate from the final product. | 1. Optimize the stoichiometry of your reactants to minimize excess. Consider using a slight excess of the non-PEGylated component to drive the reaction to completion, followed by purification techniques like size-exclusion chromatography (SEC) or dialysis. 2. Choose a purification method that effectively separates small molecules from your larger conjugate, such as SEC, dialysis, or preparative HPLC. |
Quantitative Data Summary
The following table summarizes the key parameters for optimizing the oxime ligation reaction. Absolute reaction times are highly dependent on the specific substrates and concentrations, so the data is presented to guide optimization.
| Parameter | Condition | Effect on Reaction Rate | Notes |
| pH | Acidic (4.5-5.5) | Generally faster | Optimal for the chemical reaction but may not be suitable for all biomolecules.[3][4] |
| Neutral (7.0-7.4) | Slower without catalyst | Requires an efficient catalyst for practical reaction times.[3] | |
| Catalyst | None | Very slow | Not recommended for efficient conjugation. |
| Aniline (10-100 mM) | Moderate increase | A commonly used catalyst.[3] | |
| p-phenylenediamine (pPDA) | Significant increase | Up to 19-fold faster than the equivalent aniline-catalyzed reaction at pH 7.[7] | |
| m-phenylenediamine (mPDA) | High increase | Can be up to 15 times more efficient than aniline, partly due to its higher aqueous solubility allowing for higher concentrations.[5][6][8] | |
| Reactant | Aldehyde | Faster | More electrophilic and generally more reactive than ketones.[5] |
| Ketone | Slower | May require longer reaction times or more forcing conditions.[5] |
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.
-
Add the 20% piperidine solution to the dissolved this compound.
-
Incubate the reaction at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the deprotection is complete, the resulting aminooxy-PEG12-acid can be used directly in the next step or purified. For many applications, direct use is feasible.
Protocol 2: Oxime Ligation with Deprotected aminooxy-PEG12-acid
Materials:
-
Deprotected aminooxy-PEG12-acid (from Protocol 1)
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, or an acetate (B1210297) buffer at pH 4.5)
-
Catalyst (e.g., m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA))
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer.
-
Add the solution of deprotected aminooxy-PEG12-acid to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) of the aminooxy-PEG may be used to drive the reaction to completion.
-
Prepare a stock solution of the catalyst (e.g., 1 M mPDA in water, pH adjusted if necessary) and add it to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to several hours depending on the factors outlined in the FAQ and data table. For example, some reactions with efficient catalysts can reach completion in under 10 minutes.[5][6][8]
-
Monitor the reaction progress by HPLC or MS.
-
Once the reaction is complete, the conjugated product can be purified by methods such as size-exclusion chromatography, dialysis, or preparative HPLC to remove excess reagents and catalyst.
Visualizations
Caption: Workflow for Fmoc deprotection and subsequent oxime ligation.
Caption: Chemical pathway of catalyzed oxime ligation.
References
- 1. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 2. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Fmoc Deprotection of PEG Linkers
Welcome to our dedicated technical support center for troubleshooting challenges related to the Fmoc (Fluorenylmethyloxycarbonyl) deprotection of Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during the synthesis of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the Fmoc deprotection of PEG linkers?
The primary challenges during the Fmoc deprotection of PEG linkers often stem from incomplete removal of the Fmoc group. This can be attributed to several factors, including:
-
Steric Hindrance: The bulky Fmoc group, in combination with the steric shield created by the PEG chain, can physically obstruct the deprotection reagent (commonly piperidine) from accessing the N-terminal amine. This effect is more pronounced with longer or more densely packed PEG chains.[1]
-
Poor Solvation and Resin Swelling: Inadequate swelling of the solid support or poor solvation of the PEG-peptide conjugate can hinder the diffusion of the deprotection reagent, leading to incomplete reactions.[1]
-
Secondary Structure Formation: The growing peptide chain attached to the PEG linker can fold into secondary structures, such as β-sheets, which can physically block the N-terminal Fmoc group from the deprotection reagent.[2][3]
Q2: How does the length of the PEG chain impact the efficiency of Fmoc deprotection?
Longer PEG chains can increase steric hindrance around the N-terminus, potentially slowing down the kinetics of the Fmoc deprotection reaction.[1] While extensive quantitative data is limited, it is a common observation that higher molecular weight PEGs necessitate optimized deprotection conditions to ensure complete Fmoc removal.[1]
Q3: What are the consequences of incomplete Fmoc deprotection?
Incomplete Fmoc removal can lead to significant issues in your synthesis:[1]
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide sequence missing one or more residues. These deletion sequences can be difficult to separate from the target molecule.[1]
-
Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, complicating the purification process.[1]
Q4: How can I detect incomplete Fmoc deprotection?
Several methods can be employed to detect incomplete Fmoc removal:
-
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a rapid test to detect free primary amines. A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group has not been removed.[1][3]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine (B6355638) liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored by spectrophotometry at approximately 301 nm. A lack of or reduced absorbance at this wavelength can indicate a problem.[1][4]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude product by RP-HPLC can reveal the presence of deletion sequences or Fmoc-adducts. Mass spectrometry is crucial for confirming the identity of these byproducts.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Fmoc deprotection of PEG linkers.
Problem 1: Negative Kaiser test result (yellow beads) after standard Fmoc deprotection.
This indicates a failure to remove the Fmoc group.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for a negative Kaiser test.
Solutions:
-
Perform a Double Deprotection: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF.[1]
-
Increase Reaction Time: Extend the deprotection time. For PEGylated molecules, a total deprotection time of 30 minutes or more may be necessary.[1]
-
Use a Stronger Deprotection Cocktail: For particularly challenging sequences, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF). Use DBU with caution as it can promote side reactions.[1]
-
Check Reagents: Ensure that the piperidine solution has not degraded. It is best practice to use freshly prepared deprotection solutions.[1]
Problem 2: HPLC analysis of the crude product shows significant deletion sequences.
This is a classic sign of incomplete Fmoc deprotection at one or more cycles during the synthesis.[1]
Logical Relationship Diagram
Caption: Consequence of incomplete Fmoc deprotection.
Solutions:
-
Optimize Deprotection Protocol: Systematically increase the deprotection time or perform double deprotection at each cycle.
-
Incorporate Chaotropic Agents: In cases of suspected peptide aggregation, the addition of chaotropic agents to the deprotection solution may improve accessibility.
-
Monitor Deprotection: If your synthesizer allows, monitor the Fmoc deprotection in real-time by UV absorbance of the DBU-piperidine adduct.[3]
Problem 3: Side reactions such as aspartimide formation are observed.
Aspartic acid (Asp) residues are particularly prone to piperidine-induced aspartimide formation during Fmoc removal, which can lead to racemization and the formation of β-peptides.[5][6]
Solutions:
-
Use Alternative Deprotection Reagents: Consider using a less harsh base like piperazine (B1678402) instead of piperidine, which has been shown to reduce aspartimide formation.[6]
-
Protecting Group Strategy: Employing a different side-chain protecting group for Aspartic acid can also mitigate this side reaction.
-
Additive Inclusion: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can sometimes suppress aspartimide formation.[6]
Experimental Protocols
Kaiser Test Protocol
The Kaiser test is a qualitative method for the detection of free primary amines.[1]
Materials:
-
Resin sample (a few beads)
-
Small glass test tube
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695)
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Heating block or oven at 100-110 °C
Procedure:
-
Place a small sample of the peptide-resin into a test tube.
-
Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110 °C for 5 minutes.
-
Observe the color of the beads and the solution. A blue or purple color indicates the presence of free primary amines (successful deprotection). A yellow or colorless result indicates the absence of free primary amines (incomplete deprotection).[1]
Standard Fmoc Deprotection Protocol
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
DMF (Dimethylformamide) for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for the desired amount of time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-adduct.
Data Summary
While specific quantitative data is sparse in the literature, the following table summarizes the qualitative relationship between various factors and Fmoc deprotection efficiency.
| Factor | Impact on Fmoc Deprotection Efficiency | Recommended Action |
| PEG Chain Length | Longer chains increase steric hindrance, potentially decreasing efficiency.[1] | Increase deprotection time; consider double deprotection. |
| Peptide Sequence | Aggregation-prone sequences can hinder reagent access.[2][3] | Use chaotropic agents; optimize solvent conditions. |
| Base Concentration | Standard 20% piperidine is generally effective. | For difficult cases, consider adding DBU (e.g., 2%).[1] |
| Reaction Time | Insufficient time leads to incomplete deprotection. | Standard is 2 x 10 min; extend to 2 x 15 min or longer if needed.[1] |
| Reagent Quality | Degraded piperidine is less effective. | Use freshly prepared solutions.[1] |
References
Technical Support Center: Preventing Aggregation During PEGylation with Fmoc-aminooxy-PEG12-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-aminooxy-PEG12-acid for bioconjugation. The following information is designed to help you mitigate and troubleshoot protein aggregation, a common challenge during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation with this compound?
A1: Protein aggregation during this specific two-step PEGylation process can be attributed to several factors:
-
Fmoc Deprotection Conditions: The removal of the Fmoc protecting group requires mildly basic conditions (e.g., using piperidine). Many proteins are sensitive to pH shifts and can become unstable and prone to aggregation in basic environments.
-
Suboptimal Oxime Ligation Conditions: The subsequent oxime ligation reaction between the deprotected aminooxy group and an aldehyde or ketone on the target molecule is most efficient at a neutral to slightly acidic pH (typically 6.5-7.5). Deviations from the optimal pH for your specific protein can lead to instability.[1]
-
High Protein Concentration: Increased protein concentrations bring molecules into closer proximity, enhancing the likelihood of intermolecular interactions that can lead to aggregation.[2]
-
High Reagent Concentration: A high molar excess of the PEGylating reagent can sometimes induce conformational changes in the protein, exposing hydrophobic patches and promoting aggregation.[2]
-
Steric Hindrance: The PEG12 chain, although relatively short, can introduce steric hindrance that may lead to improper folding or interactions between partially PEGylated protein molecules.
-
Buffer Composition: The type and concentration of buffer salts can significantly influence protein stability.[2]
Q2: How can I visually and analytically detect protein aggregation?
A2: Aggregation can be detected through both simple visual inspection and more sophisticated analytical techniques:
-
Visual Observation: Look for signs of turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[2]
-
Analytical Techniques:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius. The appearance of high molecular weight (HMW) species is a clear indicator of aggregation.[3][4][5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity index (PDI) suggests the formation of aggregates.[2]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can qualitatively indicate the presence of higher molecular weight species corresponding to aggregates, especially if they are covalent in nature.[3]
-
Q3: What is the optimal pH for the two-step PEGylation process to minimize aggregation?
A3: The two-step nature of this PEGylation requires careful pH management:
-
Fmoc Deprotection: This step necessitates a basic pH, typically around 8.0-9.5, for efficient removal of the Fmoc group. To minimize protein exposure to potentially destabilizing basic conditions, this step should be as brief as possible while ensuring complete deprotection.
-
Oxime Ligation: The optimal pH for oxime bond formation is generally between 6.5 and 7.5.[1] It is crucial to adjust the pH of the reaction mixture back to this range after the basic deprotection step. Performing a buffer exchange step after Fmoc deprotection is highly recommended to ensure precise pH control for the ligation reaction.
Q4: Can excipients be used to prevent aggregation during this process?
A4: Yes, the addition of stabilizing excipients to the reaction buffer is a highly effective strategy to prevent aggregation.[2] Common excipients and their mechanisms of action include:
-
Sugars and Polyols (e.g., sucrose, trehalose, sorbitol): These act as protein stabilizers through preferential exclusion, promoting a more compact and stable protein conformation.[6][7]
-
Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing non-specific protein-protein interactions that can lead to aggregation.[6][7]
-
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): At low concentrations, these can prevent surface-induced aggregation by reducing surface tension.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or turbidity during Fmoc deprotection. | Protein instability at basic pH. | - Minimize the duration of the deprotection step. - Perform the reaction at a lower temperature (e.g., 4°C). - Include stabilizing excipients (e.g., arginine, sucrose) in the deprotection buffer. |
| Formation of high molecular weight (HMW) species detected by SEC after oxime ligation. | - Suboptimal pH for ligation, leading to protein instability. - High protein or PEG reagent concentration. - Incomplete Fmoc deprotection leading to cross-linking in subsequent steps. | - Ensure the pH is adjusted to the optimal range (6.5-7.5) for your protein before adding the aldehyde/ketone. - Perform a buffer exchange after deprotection. - Optimize the protein and PEG reagent concentrations by testing a range of molar ratios. - Confirm complete Fmoc deprotection before proceeding to the ligation step. |
| Low PEGylation efficiency and presence of aggregates. | Protein is aggregating before significant PEGylation can occur. | - Optimize reaction conditions for protein stability first (pH, buffer, excipients). - Consider a slower, drop-wise addition of the PEG reagent to the protein solution to avoid localized high concentrations. |
| Loss of biological activity after PEGylation. | Aggregation has altered the protein's native conformation. | - Implement aggregation prevention strategies throughout the process. - Characterize the final product to ensure it is predominantly monomeric. - If aggregation is unavoidable under standard conditions, consider alternative PEGylation chemistries that can be performed under conditions more favorable to your protein's stability. |
Data Presentation: Optimizing Reaction Parameters to Minimize Aggregation
The following tables provide example data from a case study on the N-terminal PEGylation of Granulocyte Colony-Stimulating Factor (GCSF), demonstrating how reaction conditions can be optimized to minimize aggregation.[3] While this study did not use this compound specifically, the principles of optimizing reaction parameters to prevent aggregation are broadly applicable.
Table 1: Effect of Protein Concentration on Aggregation
| Protein Concentration (mg/mL) | Incubation Time (hours) at 37°C | % Monomer Remaining | % Soluble Aggregates | % Insoluble Precipitate |
| 1 | 48 | >95% | <5% | 0% |
| 5 | 48 | ~50% | ~18% | ~32% |
| 10 | 48 | <30% | ~25% | >45% |
Data adapted from a study on GCSF PEGylation and presented for illustrative purposes.[3]
Table 2: Effect of pH on GCSF Aggregation
| pH | Incubation Time (hours) at 37°C | % Monomer Remaining |
| 5.0 | 72 | >98% |
| 6.0 | 72 | ~85% |
| 7.0 | 72 | ~40% |
| 8.0 | 72 | <20% |
Data adapted from a study on GCSF PEGylation and presented for illustrative purposes.[3]
Table 3: Effect of Stabilizing Excipients on Aggregation
| Condition (Protein at 5 mg/mL, pH 7.0) | Incubation Time (hours) at 37°C | % Monomer Remaining |
| No Excipient | 48 | ~50% |
| + 100 mM Arginine | 48 | ~85% |
| + 5% Sucrose | 48 | ~75% |
| + 0.05% Polysorbate 80 | 48 | ~65% |
This table is a hypothetical representation based on the known effects of these excipients.
Experimental Protocols
Detailed Protocol for Two-Step PEGylation with this compound and Aggregation Prevention
This protocol provides a general framework. Optimal conditions, particularly concentrations and incubation times, should be determined empirically for each specific protein.
Materials:
-
Protein of interest with an accessible aldehyde or ketone group.
-
This compound
-
Deprotection Buffer: 20% Piperidine (B6355638) in DMF (prepare fresh).
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0, containing 50 mM Arginine and 5% Sucrose.
-
Quenching Solution: 1 M Glycine solution.
-
Dialysis or Size Exclusion Chromatography (SEC) system for purification.
-
Analytical SEC system for monitoring aggregation.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration determined to minimize spontaneous aggregation (e.g., 1-2 mg/mL).
-
If the protein does not have a native aldehyde or ketone, it must be introduced through site-specific modification (e.g., oxidation of an N-terminal serine or threonine, or incorporation of an unnatural amino acid).
-
-
Fmoc Deprotection of this compound:
-
This step is typically performed on the PEG reagent before conjugation to the protein to avoid exposing the protein to harsh deprotection conditions.
-
Dissolve this compound in DMF.
-
Add the deprotection buffer (20% piperidine in DMF) and incubate at room temperature for 30 minutes.
-
Precipitate the deprotected aminooxy-PEG12-acid by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-PEG12-acid in the Reaction Buffer.
-
Add the deprotected PEG reagent to the protein solution at a desired molar ratio (start with a 5:1 molar excess of PEG to protein).
-
Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing.
-
-
Reaction Quenching:
-
Add an excess of the Quenching Solution (e.g., to a final concentration of 50 mM) to react with any unreacted aldehyde/ketone groups on the protein.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by dialysis against a suitable storage buffer or by SEC.
-
-
Analysis:
-
Analyze the purified PEGylated protein for the degree of PEGylation (e.g., by SDS-PAGE or Mass Spectrometry) and for the presence of aggregates using analytical SEC.
-
Protocol for Aggregate Analysis by Size Exclusion Chromatography (SEC)
Instrumentation:
-
HPLC system with a UV detector.
-
Size exclusion column suitable for the molecular weight range of your protein and its potential aggregates (e.g., a column with a fractionation range of 10-500 kDa for a ~30 kDa protein).
Mobile Phase:
-
A buffer that maintains the stability of your protein and does not interact with the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
Procedure:
-
Sample Preparation:
-
Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.[3]
-
-
Injection:
-
Inject an appropriate volume of the sample onto the equilibrated SEC column.
-
-
Data Acquisition:
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.
-
Calculate the percentage of each species to quantify the extent of aggregation.
-
Mandatory Visualizations
Caption: Experimental workflow for two-step protein PEGylation.
Caption: Troubleshooting logic for aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. lcms.cz [lcms.cz]
- 6. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 7. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of Fmoc-aminooxy-PEG12-acid and how to avoid them
Welcome to the technical support center for Fmoc-aminooxy-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this versatile heterobifunctional linker. Here, you will find information to help you avoid common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker. It contains three key chemical motifs:
-
An Fmoc-protected aminooxy group : The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the aminooxy functionality. Once deprotected, the aminooxy group can react with aldehydes or ketones to form a stable oxime linkage.[1][2]
-
A hydrophilic PEG12 spacer : The polyethylene (B3416737) glycol (PEG) spacer consists of 12 ethylene (B1197577) glycol units. This flexible, water-soluble spacer enhances the solubility of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[3][4]
-
A terminal carboxylic acid : This group can be activated to react with primary amines to form a stable amide bond.[3][5]
This combination of functional groups allows for a sequential and controlled conjugation of two different molecules.[3]
Q2: What are the main applications of this compound?
This linker is widely used in:
-
Bioconjugation: Linking proteins, peptides, or other biomolecules.
-
Drug Delivery: As a component of antibody-drug conjugates (ADCs) or for creating PEGylated therapeutics to improve pharmacokinetics.[4]
-
PROTACs Synthesis: Used as a linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[6]
-
Surface Modification: Functionalizing surfaces of nanoparticles or other materials.
Q3: What is the general workflow for using this compound?
The use of this linker typically follows a two-step orthogonal strategy:
-
Amide Bond Formation: The carboxylic acid is activated and reacted with an amine-containing molecule.
-
Fmoc Deprotection and Oxime Ligation: The Fmoc group is removed under basic conditions, and the newly exposed aminooxy group is then reacted with an aldehyde or ketone-containing molecule.
The order of these steps can be reversed depending on the specific substrates and experimental design.
Troubleshooting Guides for Side Reactions
Side reactions can occur at any of the three key functional parts of the molecule. Below are troubleshooting guides for each step.
Part 1: Fmoc Deprotection
The removal of the Fmoc group is a critical step that can be prone to side reactions if not properly controlled.
Problem: Incomplete Fmoc Deprotection
-
Symptom: The subsequent oxime ligation step has a low yield, and analysis (e.g., by mass spectrometry) shows the presence of the starting material with the Fmoc group still attached.
-
Cause: Insufficient deprotection time, low concentration of the base, or steric hindrance around the Fmoc group.
-
Solution:
| Parameter | Recommendation |
| Base | Use a 20% solution of piperidine (B6355638) in a polar aprotic solvent like DMF or NMP.[7] |
| Reaction Time | Increase the reaction time. For sterically hindered sites, two sequential treatments may be necessary. |
| Monitoring | Monitor the deprotection reaction using a colorimetric test (e.g., chloranil (B122849) test) or by HPLC. |
Problem: Side-Product Formation due to Dibenzofulvene (DBF)
-
Symptom: Formation of unexpected adducts with nucleophilic groups on your molecule.
-
Cause: The dibenzofulvene (DBF) byproduct of Fmoc deprotection is an electrophile that can react with available nucleophiles.[8]
-
Solution:
| Parameter | Recommendation |
| Scavenger | Ensure a sufficient excess of the secondary amine base (e.g., piperidine) is used, as it also acts as a scavenger for DBF.[7] |
| Alternative Bases | Consider using alternative bases like piperazine (B1678402) or 4-methylpiperidine, which can also efficiently trap DBF.[7] |
Part 2: Oxime Ligation
The reaction between the aminooxy group and a carbonyl (aldehyde or ketone) is generally highly efficient and chemoselective.[1]
Problem: Slow or Incomplete Oxime Ligation
-
Symptom: The reaction does not go to completion, even after an extended period.
-
Cause: Suboptimal pH, absence of a catalyst, or low reactivity of the carbonyl group (ketones are generally less reactive than aldehydes).
-
Solution:
| Parameter | Recommendation |
| pH | Maintain the reaction pH between 4.5 and 7. The optimal pH is often around 4.5 to facilitate the reaction.[9] |
| Catalyst | Use a catalyst such as aniline or p-phenylenediamine to accelerate the reaction, especially at neutral pH.[1][10] |
| Concentration | Increase the concentration of the reactants if possible. |
| Temperature | Gently warming the reaction (e.g., to 37°C) can increase the rate.[11] |
Part 3: Amide Coupling
The formation of an amide bond between the carboxylic acid of the linker and an amine-containing molecule requires an activation step.
Problem: Low Amide Coupling Yield
-
Symptom: Incomplete conversion to the desired amide product.
-
Cause: Inefficient activation of the carboxylic acid, hydrolysis of the activated intermediate, or formation of byproducts.
-
Solution:
| Parameter | Recommendation |
| Coupling Reagents | Use common coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][12] |
| Additives | With carbodiimide (B86325) reagents like EDC, add N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable active ester, which minimizes the formation of N-acylurea byproducts and improves efficiency.[13][14] |
| Solvent | Use anhydrous polar aprotic solvents like DMF or DMSO to prevent hydrolysis of the activated species.[13] |
| pH | For EDC/NHS coupling, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a pH of 7.2-8.0.[13] |
Problem: Racemization
-
Symptom: Loss of stereochemical integrity at a chiral center adjacent to the carboxylic acid.
-
Cause: Some coupling reagents and conditions can promote racemization.
-
Solution:
| Parameter | Recommendation |
| Additives | The use of additives like HOBt (Hydroxybenzotriazole) or OxymaPure with carbodiimides can suppress racemization.[15] |
| Reagents | Phosphonium (e.g., PyBOP) and aminium (e.g., HATU) based coupling reagents are known to minimize racemization compared to carbodiimides alone.[15] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for coupling the carboxylic acid of this compound to a primary amine-containing molecule using EDC/NHS chemistry.
-
Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., MES buffer at pH 4.5-6.0 for the activation step).
-
-
Activation:
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to the solution of this compound.[13]
-
Stir the mixture at room temperature for 15-30 minutes to form the active NHS ester.
-
-
Coupling:
-
Add the activated linker solution to the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5.[13]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-ester by adding a small amount of an amine-containing buffer (e.g., Tris) or hydroxylamine.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
-
Protocol 2: General Procedure for Fmoc Deprotection and Oxime Ligation
This protocol outlines the removal of the Fmoc group followed by conjugation to an aldehyde-containing molecule.
-
Fmoc Deprotection:
-
Dissolve the Fmoc-protected conjugate in DMF.
-
Add a 20% solution of piperidine in DMF.[7]
-
Incubate at room temperature for 10-30 minutes. Monitor the reaction for completion.
-
Precipitate the deprotected product by adding cold diethyl ether and centrifuge to collect the pellet. Wash the pellet with diethyl ether to remove residual piperidine and DBF-adduct.
-
-
Oxime Ligation:
-
Dissolve the deprotected, aminooxy-functionalized molecule and the aldehyde-containing molecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).[11]
-
If the reaction is slow, add a catalyst such as aniline to a final concentration of 10-100 mM.[9][11]
-
Incubate the reaction at room temperature or 37°C for 2-24 hours.[11]
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
-
Purification:
-
Purify the final oxime-linked conjugate using an appropriate chromatography method.
-
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 3. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. Fmoc-N-amido-PEG12-acid, 1952360-91-6 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. hepatochem.com [hepatochem.com]
Technical Support Center: Purification of Fmoc-Aminooxy-PEG12-Acid Conjugates
Welcome to the technical support center for the purification of Fmoc-aminooxy-PEG12-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this bifunctional PEG linker and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and its conjugates?
A1: The primary challenges in purifying this compound and its conjugates stem from its hybrid nature. The molecule possesses a hydrophobic Fmoc group, a hydrophilic PEG chain, and a reactive carboxylic acid, leading to unique purification challenges:
-
Amphiphilicity: The combination of hydrophobic and hydrophilic regions can lead to aggregation and unusual behavior on chromatographic media.
-
Structural Similarity of Impurities: Impurities often include starting materials, deletion products (shorter PEG chains), or molecules with modifications to the Fmoc or aminooxy groups, which are structurally very similar to the desired product.
-
Potential for Hydrolysis: The Fmoc group can be sensitive to basic conditions, and the ester linkage in some conjugates can be labile.
Q2: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?
A2: Common impurities can originate from the starting materials or arise during the synthesis and work-up procedures. These may include:
-
Unreacted Starting Materials: Excess of either the this compound or the molecule it is being conjugated to.
-
Fmoc-Deprotected Species: Premature loss of the Fmoc protecting group can lead to undesired side reactions.
-
Dipeptide Impurities: Reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid can generate dipeptide impurities.[1]
-
β-Alanyl Impurities: Ring opening and rearrangement of the reagent used for Fmoc introduction can produce β-alanyl impurities.
-
Hydrolysis Products: Degradation of the desired conjugate, particularly if ester bonds are present.
-
Aggregation: The amphiphilic nature of the molecule can lead to the formation of aggregates, which can be difficult to separate from the desired product.
Q3: Which chromatographic techniques are most suitable for purifying this compound conjugates?
A3: The choice of chromatographic technique depends on the scale of the purification and the nature of the conjugate. The most common methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful technique for high-resolution separation of the desired conjugate from closely related impurities. C18 or C8 columns are typically used.
-
Flash Chromatography: Suitable for larger-scale purifications where high resolution is not the primary concern. It can be used as an initial purification step to remove major impurities.[2]
-
Size-Exclusion Chromatography (SEC): Useful for separating the PEGylated conjugate from smaller molecules like unreacted starting materials, especially when the conjugate is of a significantly higher molecular weight.
-
Solid-Phase Extraction (SPE): Can be used for sample clean-up and concentration, particularly for removing excess reagents or salts.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
| Problem | Potential Cause | Solution |
| Broad or Tailing Peaks | 1. Secondary Interactions: The aminooxy or carboxylic acid groups may be interacting with residual silanols on the silica-based column. 2. Aggregation: The amphiphilic nature of the conjugate can cause aggregation on the column. 3. Column Overload: Injecting too much sample can lead to poor peak shape. | 1. Mobile Phase Additives: Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress ionic interactions. 2. Organic Modifier: Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a mixture. 3. Reduce Sample Concentration: Dilute the sample before injection. |
| Low Recovery | 1. Irreversible Adsorption: The conjugate may be irreversibly binding to the stationary phase. 2. Precipitation on Column: The conjugate may be precipitating on the column as the mobile phase composition changes. | 1. Change Column Chemistry: Switch to a different stationary phase (e.g., a polymer-based column). 2. Modify Mobile Phase: Increase the initial percentage of the organic solvent or add a small amount of a stronger solvent like isopropanol. |
| Poor Separation of Impurities | 1. Suboptimal Gradient: The gradient may be too steep to resolve closely eluting impurities. 2. Inappropriate Stationary Phase: The chosen column may not have the right selectivity for the impurities. | 1. Optimize Gradient: Use a shallower gradient, especially around the elution time of the desired product. 2. Try a Different Column: Experiment with columns of different chemistry (e.g., C8, C4, or phenyl). |
Flash Chromatography
| Problem | Potential Cause | Solution |
| Streaking or Tailing | 1. High Polarity: PEGylated compounds are often highly polar and can interact strongly with the silica (B1680970) gel. 2. Sample Application: Improper sample loading can lead to band broadening. | 1. Solvent System: Use a more polar solvent system, such as a gradient of methanol in dichloromethane (B109758) or ethyl acetate. Adding a small amount of a modifier like triethylamine (B128534) can sometimes improve peak shape for acidic compounds. 2. Dry Loading: Adsorb the sample onto a small amount of silica gel before loading it onto the column. |
| Poor Separation | 1. Inappropriate Solvent System: The chosen eluent may not provide sufficient selectivity. 2. Column Overloading: Too much sample is loaded for the column size. | 1. TLC Optimization: Carefully optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of the desired spot from impurities. 2. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. |
Quantitative Data Summary
The following table provides representative data for the purification of a model this compound conjugate using different purification strategies. Actual results may vary depending on the specific conjugate and experimental conditions.
| Purification Method | Starting Purity (Crude) | Final Purity | Yield | Recovery |
| Preparative RP-HPLC | ~65% | >98% | 60-75% | 80-90% |
| Flash Chromatography | ~65% | 85-95% | 70-85% | 85-95% |
| Flash followed by RP-HPLC | ~65% | >99% | 50-65% | 75-85% |
Experimental Protocols
Preparative RP-HPLC Purification of this compound Conjugate
1. Sample Preparation:
- Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or acetonitrile/water mixture).
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 19 x 100 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- Gradient: A typical starting gradient is a linear gradient from 20% to 80% Mobile Phase B over 30-40 minutes. This should be optimized based on analytical HPLC data.
- Flow Rate: 10-20 mL/min, depending on the column dimensions.
- Detection: UV at 265 nm (for the Fmoc group) and 280 nm if the conjugate contains aromatic residues.
3. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram.
- Analyze the purity of each fraction using analytical RP-HPLC.
- Pool the fractions with the desired purity.
4. Product Isolation:
- Remove the organic solvent from the pooled fractions using a rotary evaporator.
- Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
Flash Chromatography Purification of this compound Conjugate
1. Column and Solvent System Selection:
- Select a silica gel flash column with a capacity appropriate for the amount of crude material.
- Develop a suitable solvent system using TLC. A common starting point is a gradient of methanol in dichloromethane or ethyl acetate.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of the initial chromatography solvent or a stronger solvent.
- Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and loading the dried powder onto the column.
3. Elution and Fraction Collection:
- Run the column with the optimized solvent gradient.
- Collect fractions and monitor their composition by TLC or analytical HPLC.
4. Product Isolation:
- Pool the fractions containing the pure product.
- Evaporate the solvent under reduced pressure to obtain the partially purified product. This can then be further purified by preparative RP-HPLC if necessary.
Visualizations
Caption: Experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Monitoring Fmoc-aminooxy-PEG12-acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-aminooxy-PEG12-acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
An Fmoc-protected aminooxy group : The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group. Its removal under basic conditions reveals a reactive aminooxy group, which can then be conjugated to molecules containing aldehyde or ketone functionalities to form a stable oxime bond.[1][2][3]
-
A PEG12 spacer : The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which increases the solubility of the conjugate in aqueous media.[1][4][5][6] It also provides a flexible chain that can reduce steric hindrance between the conjugated molecules.[1]
-
A terminal carboxylic acid : This group can be activated to react with primary amines to form a stable amide bond.[1][4][5][6]
This structure makes it a versatile tool for bioconjugation, probe development, and drug delivery.[1] It is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[7][8]
Q2: What are the key steps in a typical this compound reaction?
A typical reaction sequence involves two main steps:
-
Amide Bond Formation : The carboxylic acid end of the linker is activated (e.g., using EDC or HATU) and reacted with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule).[4][9]
-
Fmoc Deprotection : The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like DMF, to expose the aminooxy group.[5][10][11] This deprotection step can often be monitored in real-time.[12][13]
Q3: How can I monitor the Fmoc deprotection step?
The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which then forms an adduct with piperidine.[12][13] This DBF-piperidine adduct has a characteristic UV absorbance around 301 nm.[12][13] By monitoring the increase in absorbance at this wavelength, you can track the progress of the deprotection reaction.[12][13] Qualitative methods like the Kaiser test can also be used to detect the presence of the newly formed free amine after deprotection is complete, although this test is not reliable for N-terminal proline residues.[13]
Q4: Which analytical techniques are best for monitoring the overall reaction progress?
The most effective techniques for monitoring the conjugation reaction are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][14]
-
HPLC , particularly reverse-phase HPLC (RP-HPLC), can separate the starting materials, intermediates, the final product, and any byproducts, allowing for a clear assessment of reaction completion.[12]
-
Mass Spectrometry (e.g., ESI-MS or MALDI-MS) is crucial for confirming the identity of the product by verifying its molecular weight.[14][15][16] LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful tool for both separating and identifying the components of the reaction mixture.[17][18]
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Q: My HPLC analysis shows a significant amount of unreacted starting material even after the recommended reaction time. What could be the cause?
A: Incomplete reactions can stem from several factors. Refer to the troubleshooting workflow below and the following points:
-
Inefficient Activation : The carboxylic acid group requires activation to react efficiently with amines. Ensure your activating agents (e.g., EDC, HATU) are fresh and used in the correct stoichiometry.
-
Steric Hindrance : The reaction site on your target molecule might be sterically hindered, slowing down the conjugation. Consider extending the reaction time or gently increasing the temperature (e.g., to 30-40 °C).[12]
-
Poor Solubility : Ensure all reactants are fully dissolved in the reaction solvent. The PEG chain enhances water solubility, but if your target molecule is poorly soluble, this can impede the reaction.[1]
-
Incorrect pH : The pH of the reaction mixture can be critical, especially when working with biomolecules. Ensure the pH is optimal for both amide bond formation and the stability of your target molecule.
Troubleshooting Workflow: Incomplete Reaction
References
- 1. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. Fmoc-N-amido-PEG12-acid, 1952360-91-6 | BroadPharm [broadpharm.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, 2055104-72-6 | BroadPharm [broadpharm.com]
- 10. chempep.com [chempep.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 17. enovatia.com [enovatia.com]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
dealing with the hydrolysis of Fmoc-aminooxy-PEG12-acid
Welcome to the technical support center for Fmoc-aminooxy-PEG12-acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and hydrolysis of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker used in bioconjugation and drug delivery.[1] It comprises three key components:
-
An Fmoc-protected aminooxy group : This allows for the chemoselective ligation to molecules containing aldehyde or ketone groups, forming a stable oxime bond. The Fmoc protecting group can be removed under basic conditions.[1]
-
A hydrophilic PEG12 spacer : The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can prolong circulation time in vivo.
-
A terminal carboxylic acid : This group can be activated to react with primary amines, forming a stable amide bond.
Its primary applications include linking proteins, peptides, or other biomolecules, developing antibody-drug conjugates (ADCs), and creating multifunctional probes for diagnostics and imaging.[1]
Q2: What are the main causes of hydrolysis of this compound?
Hydrolysis can occur at several points in the molecule, primarily influenced by pH, temperature, and storage conditions. The main degradation pathways are:
-
Cleavage of the Fmoc group : The Fmoc carbamate (B1207046) is sensitive to basic conditions, which are intentionally used for its removal. However, premature cleavage can occur during storage or coupling reactions if exposed to even mildly basic environments.
-
Hydrolysis of the PEG chain : While the ether linkages of the PEG chain are generally stable, they can undergo oxidative degradation or hydrolysis under extreme pH and temperature conditions.
-
Hydrolysis of formed conjugates : The amide bond formed from the carboxylic acid and the oxime bond from the aminooxy group have different stabilities. While both are generally stable, prolonged exposure to harsh acidic or basic conditions can lead to their cleavage. The oxime bond is notably more stable than a hydrazone bond.[2][3]
Q3: How should I store and handle this compound to prevent hydrolysis?
Proper storage and handling are critical to maintain the integrity of the reagent.
| Storage and Handling Guidelines | |
| Form | Storage Temperature |
| Solid (Lyophilized Powder/Oil) | -20°C |
| In Solution | -20°C or -80°C |
Troubleshooting Guide
Low Conjugation Yield
Problem: The yield of my final conjugate is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Carboxylic Acid Activating Agent (e.g., NHS-ester) | The NHS ester formed by EDC/NHS activation is moisture-sensitive and has a short half-life in aqueous solutions, which decreases as pH increases.[4] Ensure anhydrous solvents are used for activation if possible. For aqueous reactions, use the activated linker immediately. Perform the activation at a lower pH (4.5-6.0) and the coupling to the amine at a slightly higher pH (7.2-8.0).[5][6] |
| Premature Cleavage of the Fmoc Group | If your reaction conditions for the carboxylic acid coupling are basic, the Fmoc group may be prematurely removed, leading to unwanted side reactions of the aminooxy group. Maintain a neutral to slightly acidic pH during the coupling of the carboxylic acid. |
| Inefficient Fmoc Deprotection | Incomplete removal of the Fmoc group will prevent the subsequent oxime ligation. Ensure you are using a fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF). A two-step deprotection is often recommended for complete removal.[7] |
| Hydrolysis of the Aminooxy Group | While generally stable, the aminooxy group's reactivity can be affected by pH. Oxime ligation is most efficient at a pH of around 4.5.[3] |
| Aggregation of Biomolecules | PEGylation can sometimes induce aggregation, especially with bifunctional linkers or at high protein concentrations.[8] Optimize protein concentration, consider adding stabilizing excipients like arginine or sucrose, and ensure you are using a monofunctional linker if intermolecular cross-linking is a concern.[8] |
Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Problem: I am observing unexpected species in my analytical data.
| Potential Cause | Troubleshooting Steps |
| PEG Chain Degradation Products | Oxidative degradation of the PEG chain can lead to a variety of byproducts, including aldehydes and shorter PEG fragments.[9][10] Store the linker under inert gas and in light-protected containers. Use high-purity, peroxide-free solvents. |
| Incomplete Fmoc Deprotection | A peak corresponding to the Fmoc-protected conjugate may be observed. Increase the deprotection reaction time or use fresh deprotection reagent. |
| Dibenzofulvene Adducts | During Fmoc deprotection, a dibenzofulvene intermediate is formed, which can form adducts with your target molecule if not properly scavenged by the deprotection base (e.g., piperidine).[11] Ensure an adequate excess of the scavenging base is present. |
| Hydrolyzed Linker | A peak corresponding to the free PEG12-acid with a deprotected aminooxy group may be present if the Fmoc group was cleaved but the subsequent conjugation failed. |
| Aggregates | High molecular weight peaks may be observed in size-exclusion chromatography (SEC).[8] Refer to the troubleshooting steps for aggregation under "Low Conjugation Yield". |
Experimental Protocols
Protocol 1: Amide Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid of this compound and its conjugation to a primary amine-containing molecule.
-
Reagent Preparation :
-
Allow this compound, EDC, and NHS to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 4.5-6.0) and a "Coupling Buffer" (e.g., PBS, pH 7.2-8.0). Do not use buffers containing primary amines (like Tris) in the coupling step.[6]
-
Dissolve this compound in an anhydrous solvent like DMF or DMSO.
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid :
-
In a separate tube, add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS to the dissolved this compound in Activation Buffer.[12]
-
Incubate for 15-30 minutes at room temperature. This forms the semi-stable NHS ester.
-
-
Conjugation to Amine :
-
Immediately add the activated linker solution to your amine-containing molecule in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0 for efficient coupling.[5]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification :
-
Quench the reaction by adding a solution like hydroxylamine or Tris to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Fmoc Deprotection
This protocol is for the removal of the Fmoc group in solution to expose the aminooxy group for subsequent oxime ligation.
-
Dissolution : Dissolve the Fmoc-protected PEG conjugate in a suitable volume of DMF.
-
Deprotection : Add a solution of 20% piperidine in DMF to the dissolved conjugate.[13]
-
Incubation : Let the reaction proceed at room temperature for 20-30 minutes. The progress can be monitored by HPLC.
-
Precipitation : Precipitate the deprotected product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Isolation : Collect the precipitate by centrifugation, decant the ether, and wash the pellet several times with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and residual piperidine.
-
Drying : Dry the final product under vacuum.
Protocol 3: Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy-PEG molecule to an aldehyde or ketone.
-
Reagent Preparation :
-
Dissolve the aminooxy-PEG conjugate in a reaction buffer, typically with a pH between 4.5 and 6.5 (e.g., 0.1 M sodium acetate, pH 5.5).[2][3]
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
(Optional but recommended) Prepare a stock solution of a catalyst, such as aniline (B41778), in the reaction buffer (e.g., 100 mM).
-
-
Ligation Reaction :
-
Combine the aminooxy-PEG conjugate (1 equivalent) with the aldehyde/ketone molecule (1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. Monitor the reaction by HPLC or mass spectrometry.
-
-
Quenching and Purification :
-
(Optional) Quench any unreacted aminooxy groups by adding an excess of a simple ketone like acetone.
-
Purify the final oxime-linked conjugate using a suitable method like SEC or RP-HPLC.
-
Visualization of Hydrolysis Pathways
The following diagram illustrates the potential sites of hydrolysis on the this compound molecule and its conjugates.
References
- 1. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Fmoc-aminooxy-PEG12-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fmoc-aminooxy-PEG12-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a heterobifunctional linker with distinct solubility characteristics. The presence of the hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group can limit its solubility in aqueous solutions. However, the molecule also contains a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG12), which is intended to increase its solubility in aqueous media.[1][2] Generally, this conjugate is readily soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3]
Q2: Which organic solvents are recommended for dissolving this compound?
For initial stock solutions, anhydrous polar aprotic solvents are highly recommended to prevent premature hydrolysis of the Fmoc group or reaction of the carboxylic acid. The most commonly used solvents are:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
It is crucial to use high-purity, anhydrous grades of these solvents to ensure the stability of the conjugate.[3]
Q3: Can I dissolve this compound directly in aqueous buffers?
Directly dissolving this compound in aqueous buffers can be challenging due to the hydrophobic Fmoc group. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMF or DMSO and then add it dropwise to the aqueous buffer with gentle vortexing. This method helps to avoid precipitation.
Q4: How does pH affect the solubility of this compound conjugates?
The pH of the aqueous solution significantly impacts the solubility of this compound. The terminal carboxylic acid group has a pKa value that, when deprotonated at higher pH, increases the overall negative charge and enhances solubility in aqueous media.
-
Acidic pH (below ~4.5): The carboxylic acid will be protonated, making the molecule less polar and potentially reducing its aqueous solubility.
-
Neutral to Basic pH (above ~6.5): The carboxylic acid will be deprotonated to a carboxylate, increasing its hydrophilicity and improving aqueous solubility.
For conjugation reactions involving the carboxylic acid group (e.g., EDC/NHS coupling), the pH must be carefully controlled to balance solubility and reaction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound conjugates.
Issue 1: The conjugate fails to dissolve in the chosen organic solvent.
-
Root Cause Analysis and Solutions:
-
Low-Quality Solvent: The presence of water or other impurities in the solvent can affect solubility.
-
Solution: Use fresh, anhydrous, high-purity solvents.
-
-
Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.
-
Solution: Increase the volume of the solvent to reduce the concentration.
-
-
Low Temperature: The solubility of some compounds decreases at lower temperatures.
-
Solution: Gentle warming (e.g., to 30-40°C) and sonication can aid in dissolution.
-
-
Issue 2: The conjugate precipitates when the organic stock solution is added to an aqueous buffer.
-
Root Cause Analysis and Solutions:
-
Rapid Addition: Adding the organic stock too quickly can cause localized high concentrations, leading to precipitation.
-
Solution: Add the organic stock solution dropwise to the aqueous buffer while gently vortexing or stirring.
-
-
Suboptimal pH of the Aqueous Buffer: If the buffer's pH is too low, the carboxylic acid will be protonated, reducing aqueous solubility.
-
Solution: Ensure the pH of the aqueous buffer is in the neutral to slightly basic range (pH 7.0-8.5) to deprotonate the carboxylic acid.
-
-
High Concentration of the Conjugate: The final concentration in the aqueous buffer may exceed its solubility limit.
-
Solution: Reduce the final concentration of the conjugate in the aqueous buffer.
-
-
Presence of Divalent Cations: Certain cations can interact with the carboxylate and cause precipitation.
-
Solution: Consider using a buffer with a chelating agent like EDTA if metal ion contamination is suspected.
-
-
Issue 3: The solution becomes cloudy or forms a gel over time.
-
Root Cause Analysis and Solutions:
-
Aggregation: The hydrophobic Fmoc groups can self-associate, leading to aggregation, especially at higher concentrations.
-
Solution: Work with more dilute solutions. The addition of a small percentage of an organic co-solvent (e.g., up to 10% DMF or DMSO) in the final aqueous solution can help disrupt hydrophobic interactions.
-
-
Temperature Effects: Changes in temperature can affect solubility and lead to precipitation.
-
Solution: Store solutions at the recommended temperature and allow them to equilibrate to room temperature before use.
-
-
Data Presentation
Table 1: Recommended Solvents and General Solubility Guidelines for this compound
| Solvent | Type | Recommended Use | Estimated Solubility | Notes |
| DMF | Polar Aprotic | Primary stock solutions | High | Use anhydrous grade. |
| DMSO | Polar Aprotic | Primary stock solutions | High | Use anhydrous grade. Can be difficult to remove. |
| NMP | Polar Aprotic | Alternative for stock solutions | High | Use anhydrous grade. |
| Water | Protic | Final reaction buffer (with co-solvent) | Low to Moderate | Solubility is highly pH-dependent. |
| PBS (pH 7.4) | Aqueous Buffer | Final reaction buffer | Moderate | Best used with a co-solvent. |
Table 2: Effect of pH on the Carboxylic Acid Group and Solubility
| pH Range | State of Carboxylic Acid | Expected Impact on Aqueous Solubility |
| < 4.5 | Protonated (-COOH) | Decreased |
| 4.5 - 6.5 | Partially Deprotonated | Increasing |
| > 6.5 | Deprotonated (-COO⁻) | Increased |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add a precise volume of anhydrous DMF or DMSO to the vial to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Gentle warming to 30-40°C can be applied if necessary.
-
Storage: Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dispensing Buffer: Add the required volume of the aqueous buffer to a fresh tube.
-
Adding the Stock Solution: While gently vortexing the aqueous buffer, add the concentrated organic stock solution dropwise to achieve the final desired concentration.
-
Final Mixing: Continue to vortex for a few seconds to ensure a homogeneous solution.
-
Usage: Use the freshly prepared working solution immediately for your conjugation experiment.
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Optimizing PROTAC Linker Length with PEG12
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using a PEG12 linker.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to spatially orient the target protein and the E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1][2] This proximity is essential for the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1] The length and composition of the linker are critical parameters that significantly influence the efficacy of a PROTAC.[1][3]
Q2: Why is the linker length, specifically with PEG12, a critical parameter to optimize?
Optimizing the linker length is a crucial step in developing a potent PROTAC because it dictates the geometry and stability of the ternary complex.[1][3] An optimal linker length is necessary to bridge the distance between the target protein and the E3 ligase effectively.[2] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of both proteins.[1][4] Conversely, if the linker is too long, it may lead to an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][3] Polyethylene glycol (PEG) linkers are often used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[][6] The specific length, such as that of a PEG12 linker, must be empirically optimized for each specific target protein and E3 ligase pair to achieve maximal degradation.[2]
Q3: What is the "hook effect" in PROTAC experiments and how does linker optimization help?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][7] This occurs because, at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][8] Linker optimization can help mitigate the hook effect by promoting positive cooperativity in ternary complex formation.[1] A well-designed linker of optimal length and composition can stabilize the ternary complex, making its formation more favorable than the formation of binary complexes, thus reducing the hook effect.[1][7]
Q4: How does the composition of the linker, beyond its length, affect PROTAC performance?
The chemical composition of the linker significantly impacts a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[1][] For instance, incorporating hydrophilic moieties like PEG chains can enhance aqueous solubility.[1][6] The rigidity of the linker is another important factor; more rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the efficiency of protein degradation.[1]
Troubleshooting Guides
Issue 1: Low or no degradation of the target protein with a PEG12-linked PROTAC.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The PEG12 linker may be too long or too short for the specific POI-E3 ligase pair, leading to inefficient ternary complex formation.[2][3] Action: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG16) to identify the optimal length. |
| Poor Cell Permeability | Although PEG linkers can improve solubility, their hydrophilicity might hinder passive diffusion across the cell membrane.[7] Action: Assess cell permeability using a Caco-2 permeability assay. Consider synthesizing PROTACs with more lipophilic linkers or hybrid linkers to improve cellular uptake.[10] |
| Inefficient Ternary Complex Formation | The flexibility of the PEG12 linker may not be optimal for the required protein-protein interactions. Action: Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET.[7] |
| E3 Ligase Not Expressed or Inactive | The recruited E3 ligase may not be expressed or active in the chosen cell line. Action: Confirm the expression and activity of the E3 ligase in your cell line using Western blotting or qPCR.[7] |
Issue 2: A significant "hook effect" is observed at high PROTAC concentrations.
| Possible Cause | Suggested Solution |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the POI or the E3 ligase.[1] Action: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[8] Test the PROTAC at lower concentrations (in the nanomolar to low micromolar range).[8] |
| Suboptimal Linker Design | The linker may not be adequately promoting positive cooperativity in the formation of the ternary complex.[1] Action: Modify the linker to be more rigid by incorporating elements like piperazine (B1678402) or triazole rings, which can pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[10] |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data illustrating the impact of varying PEG linker lengths on the degradation of a target protein. These values demonstrate the importance of linker length optimization for achieving desired potency (DC50) and efficacy (Dmax).
| PROTAC (POI-Linker-E3 Ligase Ligand) | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 4 | 850 | 65 |
| PROTAC-2 | 8 | 250 | 85 |
| PROTAC-3 | 12 | 50 | 95 |
| PROTAC-4 | 16 | 150 | 90 |
| PROTAC-5 | 20 | 400 | 75 |
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DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols
1. Western Blot for Protein Degradation Assessment
This protocol is used to quantify the extent of target protein degradation following treatment with PROTACs.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with a range of concentrations of the PROTACs with different linker lengths (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
2. NanoBRET™ Ternary Complex Formation Assay
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.
-
Cell Preparation:
-
Co-transfect cells with two plasmids: one expressing the target protein fused to a NanoLuc® luciferase (donor) and another expressing the E3 ligase fused to a HaloTag® (acceptor).
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor substrate) to the cells and incubate.
-
Add serial dilutions of the PROTAC to the cells.
-
Add the Nano-Glo® Luciferase Assay Substrate (donor substrate).
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[7]
-
Visualizations
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC linker length optimization.
Caption: A troubleshooting workflow for a PROTAC exhibiting low activity.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
impact of steric hindrance with Fmoc-aminooxy-PEG12-acid
Welcome to the technical support center for Fmoc-aminooxy-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile linker. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, particularly concerning steric hindrance, during your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
An Fmoc-protected aminooxy group : The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Once removed, the revealed aminooxy group can react with aldehydes or ketones to form a stable oxime linkage.[1]
-
A PEG12 spacer : This polyethylene (B3416737) glycol chain consists of 12 ethylene (B1197577) glycol units. It is hydrophilic, which can improve the solubility of the conjugate, and its length and flexibility help to reduce steric hindrance between the molecules being linked.[1]
-
A carboxylic acid group : This terminal acid group can be activated to react with primary amines, forming a stable amide bond.[1]
This structure makes it a valuable tool in bioconjugation, particularly for linking peptides, proteins, or other biomolecules to small molecules, surfaces, or other macromolecules.[1] It is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[2]
Q2: What is steric hindrance and how can it affect my reactions with this compound?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction. In the context of this compound, steric hindrance can arise from:
-
The Fmoc protecting group: This is a bulky group and can hinder the approach of reagents to the carboxylic acid end of the linker.
-
The substrate molecules: If you are trying to conjugate large or sterically demanding molecules, their bulk can impede the reaction at either the aminooxy or the carboxylic acid terminus.
-
The local environment of the reactive site: For instance, if the target amine or carbonyl group on your protein is located in a sterically crowded region, it can be difficult for the linker to access it.[3]
Steric hindrance can lead to slower reaction rates, incomplete reactions, and lower yields of your desired conjugate.
Q3: How does the PEG12 spacer help in overcoming steric hindrance?
The polyethylene glycol (PEG) spacer is long, flexible, and hydrophilic. This chain physically separates the two reactive ends of the linker and the molecules they are attached to. This separation can reduce the spatial interference between bulky substrates, allowing for more efficient conjugation.[1][4] While longer PEG chains can further increase this separation, they can also introduce more flexibility, which in some cases might have an impact on the biological activity of the final conjugate.[5][6][7]
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during the three main stages of using this compound: Fmoc deprotection, amide coupling, and oxime ligation.
Issue 1: Incomplete or Slow Fmoc Deprotection
Symptoms:
-
Low yield of the final conjugate.
-
Analytical data (e.g., HPLC, mass spectrometry) shows the presence of starting material with the Fmoc group still attached.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution(s) |
| Steric Hindrance around the Fmoc Group | The substrate attached to the carboxylic acid end is bulky, preventing the deprotection reagent (e.g., piperidine) from efficiently accessing the Fmoc group. | - Increase the reaction time for deprotection.- Consider using a less sterically hindered deprotection reagent, such as 4-methylpiperidine.[8]- For very difficult cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a scavenger can be used. |
| Peptide/Substrate Aggregation | If conjugated to a peptide, the peptide chain may aggregate, physically blocking access to the Fmoc group.[8] | - Perform the deprotection in a solvent that disrupts aggregation, such as N,N-dimethylformamide (DMF).- Increase the temperature of the reaction, if your substrates are stable at higher temperatures. |
| Low Reagent Concentration or Purity | The deprotection reagent may be old, degraded, or at too low a concentration to be effective. | - Use a fresh solution of the deprotection reagent (e.g., 20% piperidine (B6355638) in DMF).- Ensure the reagent is of high purity. |
Experimental Protocol: Standard Fmoc Deprotection
-
Dissolve the this compound conjugate in a suitable solvent like DMF.
-
Add a solution of 20% (v/v) piperidine in DMF.
-
Stir the reaction at room temperature for 15-30 minutes.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
If deprotection is incomplete, the reaction time can be extended, or a fresh portion of the deprotection solution can be added.
-
Once complete, remove the excess piperidine and the dibenzofulvene-piperidine adduct by washing or precipitation.
dot
Caption: Workflow for Fmoc deprotection and troubleshooting steps.
Issue 2: Low Yield in Amide Coupling
Symptoms:
-
Low yield of the desired amide-linked conjugate.
-
Presence of unreacted starting materials (the amine-containing molecule and the activated this compound).
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution(s) |
| Steric Hindrance at the Amine or Carboxylic Acid | One or both of the coupling partners are sterically bulky, preventing them from coming together effectively.[9][10] | - Increase the reaction time and/or temperature.- Use a more potent coupling reagent, such as HATU or HCTU.- If possible, consider using a less hindered amine or a linker with a longer PEG chain to increase the distance between the bulky groups.[6] |
| Suboptimal pH | The pH of the reaction is not optimal for amide bond formation. The activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is best at a slightly basic pH (7.0-8.5).[11] | - Perform a two-step reaction: first, activate the carboxylic acid at pH 4.5-6.0, and then add the amine and adjust the pH to 7.2-7.5.[11] |
| Hydrolysis of the Activated Acid | The activated carboxylic acid (e.g., NHS ester) is susceptible to hydrolysis, especially at higher pH. This reduces the amount of active reagent available for coupling. | - Use the activated linker immediately after its preparation.- Avoid high pH conditions (above 8.5) during the coupling step. |
Experimental Protocol: Two-Step Amide Coupling
-
Activation:
-
Dissolve this compound in a suitable buffer (e.g., 0.1 M MES, pH 4.5-6.0).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a slight molar excess.
-
Incubate at room temperature for 15-30 minutes.
-
-
Coupling:
-
Add the activated linker solution to your amine-containing molecule, which should be in a buffer at pH 7.2-7.5 (e.g., PBS).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to consume any unreacted activated linker.
-
-
Purification:
-
Purify the conjugate using a suitable method like size exclusion chromatography (SEC) or dialysis.
-
dot
References
- 1. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-aminooxy-PEG12-acid
Welcome to the technical support center for Fmoc-aminooxy-PEG12-acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions regarding the use of this versatile heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker that contains three key components: an Fmoc-protected aminooxy group, a discrete 12-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid.[1] This structure allows for a two-step, orthogonal conjugation strategy. The carboxylic acid can be coupled to primary amines to form a stable amide bond, while the Fmoc group can be removed under basic conditions to reveal the aminooxy group, which can then react with aldehydes or ketones to form a stable oxime linkage.[1][2][3] The hydrophilic PEG12 spacer enhances the solubility of the resulting conjugate in aqueous media and provides a flexible linker arm, which can reduce steric hindrance.[1][2][4]
Common applications include:
-
Bioconjugation: Linking molecules to proteins, peptides, or other biomolecules.[1]
-
Drug Delivery: As a component of Antibody-Drug Conjugates (ADCs) or for creating PROTACs (Proteolysis Targeting Chimeras).[5][6]
-
Probe Development: Synthesizing multifunctional probes for diagnostic and imaging purposes.[1]
-
Surface Modification: Functionalizing surfaces with biomolecules.
Q2: What are the storage and handling recommendations for this compound?
To ensure the stability and reactivity of this compound, it is recommended to store it at –20°C in a sealed container, protected from light and moisture.[1][7][8] When handling the reagent, it is advisable to use anhydrous solvents such as DMF or DMSO and to avoid prolonged exposure to moisture, which can hydrolyze the carboxylic acid and other reactive groups.[1]
Q3: In what solvents is this compound soluble?
This compound is generally soluble in polar organic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methylene (B1212753) chloride, and acetonitrile.[1][3] The PEG12 chain also imparts some solubility in aqueous media, although the presence of the hydrophobic Fmoc group may limit its solubility in purely aqueous buffers without the addition of an organic co-solvent.
Troubleshooting Guides
This section addresses common pitfalls encountered during the use of this compound in a question-and-answer format.
Carboxylic Acid Activation and Coupling
Q4: I am observing low coupling efficiency when reacting the carboxylic acid of this compound with an amine on my substrate. What could be the cause?
Low coupling efficiency can stem from several factors. A primary cause is the hydrolysis of the activated ester intermediate (e.g., NHS-ester) before it has a chance to react with the amine. This is particularly problematic in aqueous buffers.[9] Another potential issue is the use of inappropriate pH for the activation and coupling steps. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS-ester with the primary amine is optimal at a pH of 7.0-8.5.[10] Additionally, the presence of primary amines in your buffer system, such as Tris, can compete with your target molecule for the activated linker.[9]
Troubleshooting Steps:
-
Optimize pH: Use a two-step pH process. Activate the carboxylic acid in a buffer at pH 4.5-6.0 (e.g., MES buffer) and then adjust the pH to 7.2-8.0 for the coupling reaction with the amine.[10]
-
Use Fresh Reagents: Prepare EDC and NHS solutions immediately before use, as they are moisture-sensitive and can degrade upon storage.[2]
-
Increase Molar Excess: A higher molar excess of the activated linker over the amine-containing molecule can drive the reaction to completion.[9] However, be mindful that a very high excess can lead to difficulties in purification.
-
Use Amine-Free Buffers: Employ buffers that do not contain primary amines, such as PBS or MES, for the coupling reaction.[9]
-
Consider Alternative Coupling Agents: For difficult couplings, consider using HATU, which is known for its high reactivity and lower rates of side reactions like epimerization.[11][12]
Q5: After coupling, I see multiple products or byproducts in my reaction mixture. What are the possible side reactions?
Side reactions during EDC/NHS coupling can lead to a heterogeneous product mixture. One common side reaction is the formation of an N-acylurea byproduct if the O-acylisourea intermediate reacts with another carboxylic acid molecule instead of the NHS.[13] If your target molecule also contains carboxyl groups, EDC can cause unwanted crosslinking.[7]
Troubleshooting Steps:
-
Use a Two-Step Coupling Protocol: Activate the this compound with EDC/NHS first, and then add this solution to your amine-containing molecule. This minimizes the exposure of your target molecule to EDC, reducing the risk of unwanted cross-linking.[14]
-
Optimize Reagent Ratios: Use an optimal ratio of EDC to NHS to favor the formation of the more stable NHS-ester over the O-acylisourea intermediate.[9]
-
Purification: Employ a robust purification method like RP-HPLC to separate the desired conjugate from byproducts and unreacted starting materials.[15]
Fmoc Deprotection
Q6: How can I confirm that the Fmoc group has been completely removed?
Incomplete Fmoc deprotection is a common issue, especially with PEGylated compounds where the PEG chain can cause steric hindrance.[1][16] Several methods can be used to monitor the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a colorimetric test for the presence of free primary amines. A positive result (blue/purple color) indicates successful Fmoc removal, while a negative result (yellow/colorless) suggests incomplete deprotection.[4][16][17]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group with a secondary amine base like piperidine (B6355638) releases a dibenzofulvene (DBF) adduct that can be quantified by its absorbance at approximately 301 nm.[1][18][19] The molar extinction coefficient of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[1]
-
HPLC and Mass Spectrometry (MS): Analysis of the product by HPLC can reveal the presence of the Fmoc-protected starting material. Mass spectrometry can confirm the identity of the deprotected and any remaining protected species.[1]
Q7: I am struggling with incomplete Fmoc deprotection. What can I do to improve the efficiency?
The PEG12 chain can sterically hinder the access of the base to the Fmoc group, leading to incomplete removal.[16]
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Extend the deprotection time or slightly increase the reaction temperature to facilitate complete removal of the Fmoc group.
-
Use a Stronger Base Cocktail: While 20% piperidine in DMF is standard, for difficult deprotections, a stronger base cocktail such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 20% piperidine in DMF can be used.[16] However, DBU should be used with caution as it can promote side reactions.
-
Repeat the Deprotection Step: Performing the deprotection step twice with fresh reagent can help ensure complete removal of the Fmoc group.[16]
Oxime Ligation
Q8: My oxime ligation reaction is very slow. How can I increase the reaction rate?
The rate of oxime ligation is pH-dependent and is generally slow at neutral pH.[20] The reaction is catalyzed by acid and is typically most efficient at a pH of around 4.5.[20]
Troubleshooting Steps:
-
Optimize pH: Adjust the pH of your reaction mixture to be mildly acidic (pH 4-5) to accelerate the reaction.
-
Use a Catalyst: Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844), are effective nucleophilic catalysts for oxime ligation and can significantly increase the reaction rate, even at neutral pH.[5][21] Catalyst concentrations typically range from 10-100 mM.[10]
-
Increase Reactant Concentration: The reaction rate is dependent on the concentration of both the aminooxy and carbonyl components. Increasing their concentrations can lead to faster bond formation.[21]
-
Consider the Carbonyl Partner: Oximes derived from aldehydes generally form faster and are less stable than those derived from ketones.[21] Aromatic aldehydes tend to form more stable oximes than aliphatic aldehydes.[20]
Q9: I am concerned about the stability of the formed oxime bond. Under what conditions is it stable?
The oxime bond is significantly more stable towards hydrolysis than imine or hydrazone linkages, especially at physiological pH.[16][21] However, its stability is influenced by pH. While the formation is acid-catalyzed, the bond itself is also susceptible to hydrolysis under strongly acidic conditions (pH < 2).[5] Oximes generally exhibit maximum stability in the pH range of 2-3.[21]
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the use of PEGylated linkers like this compound. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
Table 1: Recommended Molar Ratios for Carboxylic Acid Activation and Coupling
| Reagent | Molar Ratio (Reagent:Carboxylic Acid) | Purpose |
| EDC | 2-10 fold excess | To ensure efficient activation of the carboxylic acid.[9] |
| NHS/Sulfo-NHS | 2-5 fold excess | To stabilize the activated intermediate and improve coupling efficiency.[9] |
| HATU | 1.0-1.5 equivalents | For activation of the carboxylic acid.[11] |
| Base (DIPEA/TEA) | 2.0-5.0 equivalents | To neutralize the reaction mixture and facilitate coupling.[11] |
Table 2: Typical Reaction Conditions for EDC/NHS Coupling of PEG-Acids
| Parameter | Aqueous Conditions | Organic Solvent Conditions |
| Activation pH | 4.5 - 6.0[2] | N/A |
| Activation Time | 15 - 30 minutes at RT[2] | 30 - 60 minutes at RT[2] |
| Coupling pH | 7.2 - 8.5[2] | N/A (base like DIPEA is added)[2] |
| Coupling Time | 2 - 4 hours at RT or overnight at 4°C[2] | 2 - 12 hours at RT[2] |
Table 3: Typical Reaction Conditions for Oxime Ligation
| Parameter | Condition |
| pH | 4.0 - 5.0 for optimal rate[20] |
| Catalyst | Aniline or p-phenylenediamine (10-100 mM)[10] |
| Reaction Time | 2 - 24 hours at RT or 37°C[10] |
| Reactant Ratio (Aminooxy:Carbonyl) | 1.5 - 5 equivalents of aminooxy compound[10] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is suitable for coupling this compound to a primary amine on a water-soluble biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve this compound in Activation Buffer.
-
Dissolve the amine-containing biomolecule in Coupling Buffer.
-
-
Activation of this compound:
-
Conjugation to the Amine-Containing Biomolecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing biomolecule.
-
Ensure the pH of the final reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2]
-
-
Purification:
-
Purify the conjugate using a desalting column or by dialysis to remove excess reagents and byproducts.[22]
-
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the aminooxy functionality.
Materials:
-
Fmoc-protected conjugate
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM (dichloromethane)
Procedure:
-
If the conjugate is on a solid support, swell the resin in DMF. If in solution, ensure it is dissolved in DMF.
-
Add the Deprotection Solution to the conjugate.
-
Agitate the mixture at room temperature for 20-30 minutes. For potentially difficult deprotections due to PEG steric hindrance, this time can be extended, or the process can be repeated with fresh solution.[16]
-
Wash the product thoroughly with DMF followed by DCM to remove the piperidine and the dibenzofulvene byproduct.
-
Confirm complete deprotection using the Kaiser test or by HPLC analysis.
Protocol 3: Oxime Ligation
This protocol is for the reaction of the deprotected aminooxy-PEG12-conjugate with an aldehyde or ketone.
Materials:
-
Aminooxy-PEG12-conjugate
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 4.5
-
Aniline (catalyst) stock solution (e.g., 1 M in DMF)
-
Quenching reagent: Acetone
Procedure:
-
Reagent Preparation:
-
Dissolve the aminooxy-PEG12-conjugate in the Reaction Buffer.
-
Dissolve the aldehyde or ketone-containing molecule in the Reaction Buffer. Some organic co-solvent (e.g., DMSO or DMF) may be needed for poorly soluble compounds.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aminooxy-PEG12-conjugate (1.5-5 equivalents) with the aldehyde/ketone-containing molecule (1 equivalent).[10]
-
Add the aniline catalyst to a final concentration of 10-100 mM.[10]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by HPLC or LC-MS.[10]
-
-
Quenching and Purification:
-
Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.[10]
-
Purify the final conjugate using an appropriate method, such as RP-HPLC.
-
Visualizations
Caption: Experimental workflow for the two-step conjugation using this compound.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. fiveable.me [fiveable.me]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Making sure you're not a bot! [mostwiedzy.pl]
- 20. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: PEGylation Reactions
Welcome to the technical support center for PEGylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during PEGylation reactions?
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. However, the process can present several challenges, including:
-
Low PEGylation Yield: The desired PEGylated product is obtained in a lower quantity than expected.
-
Lack of Reactivity: The PEG reagent and the molecule of interest fail to conjugate efficiently.
-
Side Reactions: Undesirable reactions occur, such as aggregation or dimerization of the protein.[1]
-
Product Heterogeneity: The reaction produces a complex mixture of molecules with varying numbers of PEG chains attached at different sites, including positional isomers.[2]
-
Difficult Purification: Separating the desired PEGylated product from unreacted starting materials and side products can be challenging.[2][3]
-
Inaccurate Characterization: The polydisperse nature of PEG can complicate the analysis and characterization of the final conjugate.[1][4]
Q2: How can I improve the yield of my PEGylation reaction?
Low yield in PEGylation reactions can stem from several factors. A systematic approach to optimizing reaction conditions is crucial for improving the efficiency of the conjugation process.
Troubleshooting Low PEGylation Yield
| Parameter | Potential Issue | Recommended Solution |
| Molar Ratio (PEG:Molecule) | Insufficient PEG reagent to drive the reaction to completion. | Increase the molar excess of the PEG reagent. A common starting point is a 1.25 to 2.25 molar ratio of PEG to protein.[5] Optimization may require testing a range of ratios. |
| pH | Suboptimal pH for the specific conjugation chemistry. | Adjust the pH of the reaction buffer. For amine-specific modifications (e.g., NHS esters), a pH range of 7-9 is typical.[6][7] For thiol-specific modifications, a neutral to slightly alkaline pH is often used.[1] Targeting the N-terminus can often be achieved at a lower pH (around 7 or below).[1] |
| Reaction Time | Insufficient time for the reaction to proceed to completion. | Increase the reaction time. Monitor the reaction progress over time using an appropriate analytical technique (e.g., SDS-PAGE, HPLC) to determine the optimal duration. |
| Temperature | Reaction temperature is too low, resulting in slow kinetics. | Increase the reaction temperature. However, be mindful of the thermal stability of your molecule, as higher temperatures can lead to degradation or aggregation.[1] |
| Reagent Quality | Degradation or impurity of the PEG reagent. | Use fresh, high-quality PEG reagents. Ensure proper storage conditions to prevent hydrolysis or degradation. Poor quality PEG linkers can be a major obstacle.[1] |
| Presence of Oxygen (for thiol chemistry) | Oxygen can promote the formation of disulfide-linked dimers, reducing the yield of the desired PEGylated product.[1] | Degas the reaction buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
A Design of Experiments (DOE) approach can be a powerful tool to systematically investigate the interaction of these parameters and identify the optimal conditions for your specific reaction.[5]
Troubleshooting Guide
Issue 1: Low or No PEGylation Detected
You've run your PEGylation reaction, but analysis by SDS-PAGE or HPLC shows a low amount or complete absence of the desired PEGylated product.
Caption: Troubleshooting decision tree for low PEGylation efficiency.
Possible Causes and Solutions:
-
Q: Have you confirmed the activity of your PEG reagent?
-
A: PEG reagents, especially those with active esters like NHS esters, are susceptible to hydrolysis.[8] It is crucial to use fresh reagents and store them under appropriate conditions (e.g., desiccated and at a low temperature). If in doubt, use a new batch of the PEG reagent.
-
-
Q: Are your reaction conditions optimal for the chosen chemistry?
-
A: The efficiency of PEGylation is highly dependent on factors such as pH, temperature, and the molar ratio of PEG to your molecule. For instance, amine-reactive PEGylation with NHS esters is typically performed at a pH between 7 and 9.[6][7] Thiol-reactive PEGylation is often carried out at a neutral to slightly alkaline pH.[1] Refer to the table above for guidance on optimizing these parameters.
-
-
Q: Is your protein/molecule stable under the reaction conditions?
Issue 2: Presence of Aggregates or Dimers
Analysis of your reaction mixture shows high molecular weight species, indicating aggregation or dimerization.
Possible Causes and Solutions:
-
Q: Are you performing a thiol-specific PEGylation?
-
Q: Is the protein concentration too high?
-
A: High protein concentrations can favor intermolecular interactions, leading to aggregation. Try reducing the concentration of your protein in the reaction mixture.
-
Issue 3: Difficulty in Purifying the PEGylated Product
You are struggling to separate your desired PEGylated product from unreacted starting materials and byproducts.
Caption: Common purification strategies for PEGylated products.
Common Purification Methods and Troubleshooting:
-
Size Exclusion Chromatography (SEC): This technique is effective for separating molecules based on their size and is particularly useful for removing unreacted PEG and smaller proteins from the larger PEGylated conjugate.[2][]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge and is often the method of choice for purifying PEGylated proteins.[1][11] The attachment of neutral PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.[1][][11]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. Since PEG itself has hydrophobic properties, HIC can be used to separate PEGylated species from their unmodified counterparts.[]
-
Troubleshooting: Low recovery can be an issue if the product binds too strongly to the column. In such cases, modifying the elution conditions by decreasing the salt concentration in the buffer can be effective.[11]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller molecules and peptides, RP-HPLC can provide high-resolution separation of PEGylated products from unreacted starting materials.[]
Issue 4: Challenges in Characterizing the PEGylated Product
You are finding it difficult to confirm the identity and purity of your PEGylated product.
Common Characterization Techniques:
-
SDS-PAGE: A simple and rapid method to qualitatively assess the increase in apparent molecular weight after PEGylation.[11]
-
HPLC: Techniques like SEC-HPLC and RP-HPLC are invaluable for quantifying the purity of the final product and identifying the presence of unreacted starting materials or byproducts.[6][7][11]
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can provide accurate molecular weight information, allowing for the determination of the degree of PEGylation (the number of PEG chains attached to the molecule).[12][13][14]
Experimental Protocols
Protocol 1: General PEGylation Reaction (Amine-Reactive)
This protocol provides a general starting point for the PEGylation of a protein using an NHS-ester activated PEG.
-
Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7 and 9.[6][7] The optimal protein concentration should be determined empirically but a starting point of 1-10 mg/mL is common.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester activated PEG in the same reaction buffer.
-
Reaction Initiation: Add the desired molar excess of the dissolved PEG reagent to the protein solution. Gently mix the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 1-2 hours). The optimal time and temperature should be determined for each specific system.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench the unreacted PEG-NHS ester.
-
Purification: Proceed with the purification of the PEGylated protein using an appropriate chromatographic technique as described above.
Protocol 2: Analysis of PEGylation by SDS-PAGE
-
Sample Preparation: Mix a small aliquot of the reaction mixture with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Controls: Prepare samples of the un-PEGylated protein and the PEG reagent alone as controls.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: Compare the lane containing the reaction mixture to the control lanes. A successful PEGylation will result in a new band or a smear at a higher apparent molecular weight compared to the un-PEGylated protein.
Protocol 3: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.
-
Sample Loading: Load the PEGylation reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal separation.[11]
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute before the smaller, unreacted protein and PEG reagent.[11]
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated product.
-
Pooling: Pool the fractions containing the pure product for further use.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 9. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with a focus on monitoring by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1] These impurities can be challenging to separate from the target peptide, resulting in lower overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can physically prevent the deprotection reagent from reaching the Fmoc group.[1][2] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[1][2]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution for deprotection, can decrease efficiency.[1]
-
Poor Solvation: Inadequate swelling of the solid support resin or poor solvation of the growing peptide chain can hinder the diffusion of the deprotection reagent.[3]
Q3: How can I detect incomplete Fmoc deprotection using HPLC?
Analysis of the cleaved crude peptide by reverse-phase HPLC (RP-HPLC) is a standard method to identify issues arising from incomplete Fmoc deprotection.[2][4] The presence of "deletion sequences" (the target peptide missing one or more amino acids) in the chromatogram is a classic indicator.[3] Mass spectrometry (MS) should be used in conjunction with HPLC to confirm the identity of these byproduct peaks.[3]
Q4: Can I monitor Fmoc deprotection in real-time?
Yes, many automated peptide synthesizers monitor Fmoc deprotection in real-time by measuring the UV absorbance of the deprotection solution as it flows from the reaction vessel.[5] The removal of the Fmoc group by piperidine releases a dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[5] By tracking this absorbance, the synthesizer can extend the deprotection time until the reaction is complete.[5]
Troubleshooting Guide
Problem: My HPLC analysis of the crude peptide shows significant deletion sequences.
This is a classic symptom of incomplete Fmoc deprotection during one or more cycles of the synthesis.[1][3] Follow these steps to diagnose and resolve the issue.
Step 1: Initial Checks
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been prepared with high-quality reagents.[1] Piperidine can degrade over time, leading to reduced efficacy.
-
Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1] Standard protocols often recommend a two-step deprotection to ensure completeness.[6]
Step 2: Protocol Modifications for Difficult Sequences
If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.[1]
-
Increase Deprotection Time: Extend the duration of the deprotection steps. For some sequences, a total deprotection time of 30 minutes or more may be necessary.[3]
-
Perform a Double Deprotection: If not already part of your standard protocol, repeat the deprotection step with a fresh portion of the reagent.[3]
-
Increase Temperature: Gently heating the reaction vessel (e.g., to 30-40 °C) can help disrupt peptide aggregation and improve reagent diffusion.[3]
Step 3: Advanced Strategies
For persistent issues with incomplete deprotection, consider these more advanced strategies:
-
Use a Stronger, Non-Nucleophilic Base: The addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can create a more potent deprotection cocktail.[6][7] However, use DBU with caution as it may increase the risk of side reactions like aspartimide formation.[6][8]
-
Incorporate Chaotropic Agents: In cases of severe peptide aggregation, adding a small percentage of a chaotropic agent like guanidinium (B1211019) chloride to the deprotection solution can help disrupt secondary structures.[3]
-
Consider Alternative Amines: If piperidine consistently fails, other secondary amines like 4-methylpiperidine (B120128) or piperazine (B1678402) can be used as alternatives.[9][10]
Quantitative Data Summary
The following table summarizes typical deprotection reagents and conditions used in Fmoc-SPPS.
| Deprotection Reagent | Concentration | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x (2-10 minutes) | The most widely used and effective reagent. A two-step deprotection is recommended.[6] |
| DBU in DMF | 2-5% (v/v) | Variable | A stronger, non-nucleophilic base. Often used with a scavenger like piperidine. May increase the risk of side reactions.[6] |
| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | Similar to Piperidine | An alternative to piperidine.[9] |
| Piperazine (PZ) in DMF/Ethanol (B145695) | 10% (w/v) | Similar to Piperidine | Another alternative to piperidine; ethanol is often added to improve solubility.[9] |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.[1][6]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.
-
First Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for 2-10 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Recommended): Perform a second deprotection step with fresh reagent for 5-10 minutes to ensure completeness.[1]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: Monitoring Fmoc Deprotection by HPLC
This method is typically performed after the peptide has been cleaved from the resin.
-
Peptide Cleavage: Cleave the synthesized peptide from the solid support and remove all side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).[4]
-
Sample Preparation: Precipitate the crude peptide in cold ether, centrifuge, and dissolve a small amount in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile (B52724) and water).
-
RP-HPLC Analysis: Analyze the crude peptide solution using reverse-phase HPLC.
-
Data Interpretation: Examine the chromatogram for the main product peak and any significant impurity peaks. The presence of peaks corresponding to the mass of deletion sequences (confirmed by LC-MS) indicates incomplete Fmoc deprotection during synthesis.
Visualizations
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the HPLC Validation of Fmoc-Aminooxy-PEG12-Acid Conjugation
For researchers, scientists, and drug development professionals engaged in peptide and protein modification, the validation of bioconjugation is a critical step to ensure product purity, consistency, and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of peptides conjugated with Fmoc-aminooxy-PEG12-acid. We will explore alternative reagents and present supporting experimental protocols and data to facilitate informed decisions in your research.
This compound is a heterobifunctional linker used in bioconjugation. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for its use in solid-phase peptide synthesis (SPPS), while the aminooxy group provides a reactive handle for conjugation to molecules containing an aldehyde or ketone, and the terminal carboxylic acid can be coupled to amines. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
Comparison of Amine-Reactive PEGylation Reagents
The validation of conjugation efficiency and purity of the final product is paramount. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for this purpose. Below is a comparison of this compound with a common alternative, Fmoc-NH-PEG-NHS ester, for the modification of a model peptide.
| Parameter | This compound Conjugate | Fmoc-NH-PEG-NHS Ester Conjugate | Unmodified Peptide |
| Retention Time (minutes) | 18.5 | 18.2 | 15.3 |
| Crude Purity (%) | 85 | 90 | >95 |
| Conjugation Efficiency (%) | ~80 | ~90 | N/A |
| Major Impurities | Unreacted peptide, hydrolyzed PEG reagent | Unreacted peptide, hydrolyzed PEG reagent | Deletion sequences |
Note: The data presented is representative and can vary depending on the peptide sequence, reaction conditions, and HPLC system.
Experimental Protocols
Detailed methodologies for the conjugation and subsequent HPLC analysis are crucial for reproducibility.
Protocol 1: Solid-Phase Synthesis and On-Resin PEGylation with this compound
This protocol describes the synthesis of a model peptide on a Rink Amide resin followed by N-terminal PEGylation.
1. Peptide Synthesis:
- The model peptide is synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocol.[1]
- After the final amino acid coupling, the N-terminal Fmoc group is removed with 20% piperidine (B6355638) in DMF.
2. PEGylation:
- A solution of this compound (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF is prepared.
- The activated PEG linker solution is added to the resin and agitated for 2-4 hours at room temperature.
- The resin is washed thoroughly with DMF, DCM, and methanol (B129727) and dried under vacuum.
3. Cleavage and Deprotection:
- The PEGylated peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
- The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.
Protocol 2: HPLC Analysis of Crude PEGylated Peptide
This method is used to assess the purity of the final product and identify any unreacted peptide or byproducts.[2]
-
Instrumentation: A standard RP-HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of DMF and diluted with Mobile Phase A.
Visualizing the Workflow and Logic
Diagrams can effectively illustrate complex processes. Below are Graphviz diagrams outlining the experimental workflow and the logic for validating the conjugation.
Concluding Remarks
The successful conjugation of this compound to a peptide can be effectively validated using RP-HPLC. The choice of PEGylation reagent will influence the reaction efficiency and the resulting purity of the crude product. While NHS esters may offer slightly higher reactivity, the aminooxy functionality provides an alternative conjugation chemistry for molecules bearing carbonyl groups. A well-defined HPLC protocol is essential for accurately assessing the outcome of the PEGylation reaction, ensuring the quality and reliability of the final product for further research and development.
References
A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-aminooxy-PEG12-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Fmoc-aminooxy-PEG12-acid and its conjugates. It includes detailed experimental protocols, data presentation in tabular format, and visualizations to aid in understanding the analytical workflows.
Introduction to this compound
This compound is a discrete (monodisperse) polyethylene (B3416737) glycol (PEG) linker that is widely used in bioconjugation, drug delivery, and proteomics. Its heterobifunctional nature, with an Fmoc-protected aminooxy group at one end and a carboxylic acid at the other, allows for the sequential and specific conjugation of molecules. The PEG12 spacer enhances the solubility and reduces steric hindrance of the resulting conjugate. Accurate mass spectrometric analysis is crucial to verify the integrity of the linker and to characterize its subsequent conjugates.
Theoretical Mass Data
A critical first step in mass spectrometry analysis is the calculation of the theoretical mass of the analyte. This allows for the accurate identification of the molecular ion peak in the resulting spectrum.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| This compound | C42H65NO17 | 855.4252 | 855.97 |
Data sourced from multiple chemical supplier databases.[1][2]
Comparison of Mass Spectrometry Ionization Techniques
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques for analyzing PEGylated molecules. The choice between them depends on the specific requirements of the analysis, such as sample complexity, desired resolution, and throughput.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization technique that generates ions from a liquid solution. | Soft ionization technique that uses a matrix to absorb laser energy and ionize the analyte. |
| Typical Analytes | Small molecules to large proteins in solution. | Peptides, proteins, polymers, and other large molecules, often in a solid crystalline sample. |
| Ionization State | Tends to produce multiply charged ions ([M+nH]n+). | Primarily generates singly charged ions ([M+H]+, [M+Na]+, [M+K]+). |
| Coupling to Separation | Easily coupled with Liquid Chromatography (LC-ESI-MS) for complex mixture analysis. | Can be coupled with LC, but it is less common. Often used for direct analysis of purified samples. |
| Throughput | Can be automated for high-throughput analysis. | Generally lower throughput than ESI, but sample spotting can be automated. |
| Salt Tolerance | Less tolerant to salts and buffers. | More tolerant to salts and non-volatile buffers. |
| Fragmentation | In-source fragmentation can be controlled by varying cone voltage. Tandem MS (MS/MS) is readily achievable. | Post-source decay (PSD) can provide some fragmentation information. Tandem TOF/TOF instruments provide more controlled fragmentation. |
| Recommendation for this compound | Highly suitable, especially when coupled with LC to separate the linker from reactants and byproducts. The generation of multiply charged ions is less of a concern for this relatively small molecule. | A good alternative, particularly for rapid screening of synthesis reactions. The prevalence of singly charged ions can simplify spectral interpretation. |
Experimental Protocols
Below are detailed protocols for the analysis of this compound using LC-ESI-MS and MALDI-TOF-MS.
Protocol 1: LC-ESI-MS Analysis
This method is ideal for the detailed characterization of the purified linker and for analyzing its conjugation reaction mixtures.
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.
-
For reaction mixtures, dilute the sample in the same solvent to a concentration suitable for MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. ESI-MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be increased to induce in-source fragmentation).
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100-1500.
Protocol 2: MALDI-TOF-MS Analysis
This method is well-suited for rapid confirmation of the molecular weight of the linker.
1. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Analyte Solution: Dissolve this compound in 50:50 acetonitrile:water to a concentration of 1 mg/mL.
-
Spotting: Mix the analyte and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
2. MALDI-TOF-MS Conditions:
-
Ionization Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimize for best signal-to-noise ratio while avoiding excessive fragmentation.
-
Mass Range: m/z 500-2000.
-
Calibration: Use a suitable calibrant mixture close to the mass range of the analyte.
Predicted Mass Spectrum and Fragmentation
Expected Molecular Ions:
-
ESI-MS: The most abundant ion is likely to be the protonated molecule [M+H]+ at m/z 856.43. Adducts with sodium [M+Na]+ at m/z 878.41 and potassium [M+K]+ at m/z 894.39 are also expected.
-
MALDI-TOF-MS: Sodiated and potassiated ions are often prominent. The protonated molecule may also be observed.
Predicted Fragmentation Pattern (MS/MS):
-
Loss of the Fmoc group: The most likely fragmentation pathway is the cleavage of the Fmoc protecting group, resulting in a neutral loss of 222.07 Da (C15H10O2). This would produce a fragment ion corresponding to the deprotected aminooxy-PEG12-acid.
-
Fragmentation of the PEG chain: Cleavage of the ether bonds in the PEG chain is expected, leading to a series of fragment ions separated by 44.03 Da (the mass of an ethylene (B1197577) glycol unit, C2H4O).
-
Cleavage at the aminooxy and carboxyl ends: Fragmentation at the termini of the molecule can also occur, leading to characteristic losses.
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the mass spectrometry analysis of this compound.
Caption: Workflow for LC-ESI-MS analysis.
Caption: Workflow for MALDI-TOF-MS analysis.
Conclusion
Both LC-ESI-MS and MALDI-TOF-MS are powerful techniques for the analysis of this compound and its conjugates. LC-ESI-MS offers the advantage of online separation, making it ideal for the analysis of complex reaction mixtures and for obtaining detailed fragmentation information for structural elucidation. MALDI-TOF-MS provides a rapid and straightforward method for confirming the molecular weight of the linker, which is particularly useful for routine quality control. The choice of technique will ultimately depend on the specific analytical needs of the researcher. By following the protocols and considering the expected fragmentation patterns outlined in this guide, scientists and drug development professionals can confidently characterize this important bioconjugation reagent.
References
A Comparative Guide to the NMR Characterization of Fmoc-aminooxy-PEG12-acid and its Analogs
For researchers, scientists, and drug development professionals engaged in bioconjugation and peptide synthesis, precise characterization of linker molecules is paramount. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) characterization of Fmoc-aminooxy-PEG12-acid, a heterobifunctional linker, and its commonly used tert-butyloxycarbonyl (Boc) protected counterpart. Understanding the distinct NMR spectral features of these linkers is essential for verifying their structure, purity, and stability prior to their use in complex molecular assemblies.
Quantitative NMR Data Comparison
While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be reliably predicted based on the well-established NMR data for its constituent functional groups: the Fmoc protecting group, the polyethylene (B3416737) glycol (PEG) backbone, the aminooxy functionality, and the terminal carboxylic acid. The following table summarizes the anticipated ¹H NMR data for this compound and provides a comparison with a Boc-protected aminooxy-PEG-acid alternative.
Disclaimer: The chemical shift values presented in this table are typical ranges for the specified protons and are intended for illustrative purposes. Actual chemical shifts can vary depending on the solvent, concentration, and spectrometer frequency.
| Functional Group | Proton Assignment | This compound | Boc-aminooxy-PEG-acid |
| Expected ¹H Chemical Shift (δ, ppm) | Expected ¹H Chemical Shift (δ, ppm) | ||
| Protecting Group | Fmoc Aromatic Protons | 7.80 - 7.30 (m, 8H) | - |
| Fmoc CH & CH₂ | 4.50 - 4.20 (m, 3H) | - | |
| Boc (CH₃)₃ | - | ~1.45 (s, 9H) | |
| PEG Backbone | -(O-CH₂-CH₂-)n- | ~3.65 (s, ~44H) | ~3.65 (s) |
| Aminooxy Linkage | -O-CH₂-CH₂-O-N- | ~3.80 (t) & ~4.15 (t) | ~3.80 (t) & ~4.10 (t) |
| Acid Terminus | -O-CH₂-CH₂-COOH | ~3.75 (t) & ~2.50 (t) | ~3.75 (t) & ~2.50 (t) |
Key Spectroscopic Differences:
-
Fmoc Group: The most prominent distinguishing feature in the ¹H NMR spectrum of this compound is the presence of multiple signals in the aromatic region (7.30-7.80 ppm) and the characteristic methine and methylene (B1212753) proton signals of the fluorenyl group between 4.20 and 4.50 ppm.
-
Boc Group: In contrast, the Boc-protected analog will exhibit a strong singlet peak around 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group, and a complete absence of signals in the aromatic region.
-
PEG Backbone: Both molecules will display a dominant, broad singlet around 3.65 ppm, which arises from the repeating ethylene (B1197577) glycol units of the PEG chain.[1] The integration of this peak relative to the terminal groups can be used to confirm the PEG chain length.
-
Terminal Groups: The methylene protons adjacent to the aminooxy and carboxylic acid functionalities will appear as triplets at distinct chemical shifts, providing confirmation of the bifunctional nature of the linker.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for PEGylated compounds.
1. Sample Preparation:
-
Handling Precautions: PEG compounds can be hygroscopic. It is recommended to handle the sample in a dry environment (e.g., a glovebox or under a stream of inert gas) to minimize moisture contamination, which can obscure important signals in the ¹H NMR spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound or its analog into a clean, dry vial.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.[2][3]
-
Filtration: To remove any insoluble impurities that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak is often sufficient.[3]
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.[4]
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.[5]
-
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integration: Integrate all relevant peaks to determine the relative number of protons, which is crucial for confirming the structure and assessing purity.
Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR characterization of this compound and its analogs.
References
A Comparative Guide to the Analysis of Peptides Modified with Fmoc-aminooxy-PEG12-acid: MALDI-TOF MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, such as their stability, solubility, and circulating half-life. The Fmoc-aminooxy-PEG12-acid linker provides a versatile tool for site-specific modification of peptides. Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides to ensure product quality and consistency. This guide provides an objective comparison of two common analytical techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of peptides modified with this compound.
At a Glance: MALDI-TOF MS vs. HPLC for this compound Peptide Analysis
| Feature | MALDI-TOF MS | High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Molecular Weight Determination, Purity Assessment | Quantification, Purity Analysis, Separation of Isomers |
| Principle | Measures mass-to-charge ratio of ions | Separates molecules based on physicochemical properties |
| Quantitative Capability | Relative quantification is possible, but often requires internal standards for high accuracy and reproducibility.[1][2][3] | Excellent for absolute and relative quantification, especially with UV detection of the Fmoc group.[4][5] |
| Sample Preparation | Relatively simple, involves co-crystallization with a matrix. | More involved, requires mobile phase preparation and sample filtration. |
| Throughput | High, rapid analysis of multiple samples. | Lower, analysis time is dependent on the chromatographic run. |
| Resolution | Excellent for resolving species with different masses (e.g., PEGylated vs. un-PEGylated). | Excellent for separating isomers and closely related impurities.[6] |
| Instrumentation Cost | Generally higher. | Generally lower. |
Quantitative Performance Comparison
The following tables present illustrative quantitative data for the analysis of a hypothetical peptide modified with this compound using both MALDI-TOF MS and HPLC with UV detection.
Table 1: Linearity and Range
| Parameter | MALDI-TOF MS (with internal standard) | HPLC-UV (265 nm) |
| Linear Range | 1 - 100 fmol/µL | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.99 | > 0.999 |
| Precision (RSD) | < 15% | < 5% |
Table 2: Detection and Quantification Limits
| Parameter | MALDI-TOF MS | HPLC-UV |
| Limit of Detection (LOD) | ~500 amol | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~2 fmol | ~0.1 µg/mL |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound modified peptides using MALDI-TOF MS and HPLC.
Detailed Experimental Protocols
Protocol 1: MALDI-TOF MS Analysis of this compound Modified Peptide
1. Materials:
-
This compound modified peptide
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (HCCA) or Sinapinic acid (SA)
-
Solvent: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water
-
MALDI target plate
-
Calibrant: A peptide mixture of known molecular weights
2. Sample and Matrix Preparation:
-
Peptide Solution: Prepare a stock solution of the this compound modified peptide at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of ACN and 0.1% TFA in water. From this, create a series of dilutions (e.g., 1, 5, 10, 50, 100 fmol/µL) for analysis.
-
Matrix Solution: Prepare a saturated solution of HCCA in a 50:50 (v/v) mixture of ACN and 0.1% TFA in water. Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant.
3. Sample Spotting (Dried-Droplet Method):
-
Pipette 0.5 µL of the matrix solution onto a spot on the MALDI target plate.
-
Immediately add 0.5 µL of the peptide solution to the matrix droplet.
-
Allow the mixture to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
4. MALDI-TOF MS Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using the peptide calibrant mixture.
-
Acquire mass spectra for the sample spots in positive ion reflector mode. The laser power should be adjusted to the minimum level required to obtain a good signal-to-noise ratio.
5. Data Analysis:
-
Process the raw spectra to determine the monoisotopic or average mass of the PEGylated peptide.
-
Assess the purity of the sample by identifying peaks corresponding to un-PEGylated peptide or other impurities.
Protocol 2: HPLC-UV Analysis of this compound Modified Peptide
1. Materials:
-
This compound modified peptide
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water
-
Mobile Phase B: 0.1% (v/v) TFA in ACN
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of the this compound modified peptide at 1 mg/mL in Mobile Phase A.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 50 µg/mL.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
3. HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4. Data Analysis:
-
Integrate the peak area of the this compound modified peptide in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown samples from the calibration curve.
Logical Relationships in Analytical Method Selection
The choice between MALDI-TOF MS and HPLC for the analysis of this compound modified peptides depends on the specific analytical goal. The following diagram illustrates the decision-making process.
Conclusion
Both MALDI-TOF MS and HPLC are powerful techniques for the analysis of peptides modified with this compound, each with its own distinct advantages. MALDI-TOF MS is an invaluable tool for rapid molecular weight confirmation and assessment of PEGylation efficiency.[7][8] For robust and accurate quantification, HPLC with UV detection is the method of choice, leveraging the strong chromophore of the Fmoc group for sensitive detection.[4][5] In many research and development settings, a combination of both techniques provides the most comprehensive characterization of these modified peptides, utilizing MALDI-TOF MS for initial identification and purity checks, followed by HPLC for precise quantification and impurity profiling.
References
- 1. Improving peptide relative quantification in MALDI-TOF MS for biomarker assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precision of heavy-light peptide ratios measured by maldi-tof mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the quantitative nature of MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Comparison of MALDI-TOF-MS and RP-HPLC as Rapid Screening Methods for Wheat Lines With Altered Gliadin Compositions [frontiersin.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc-Aminooxy-PEG12-Acid and Other PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other bioconjugates, the choice of a linker molecule is critical. The linker not only connects the targeting moiety to the payload but also significantly influences the overall solubility, stability, pharmacokinetics, and efficacy of the conjugate.[1][2] This guide provides a comprehensive comparison of Fmoc-aminooxy-PEG12-acid, a hydrophilic linker utilizing oxime ligation, with other commonly used PEG linkers, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterobifunctional linker that features a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group at one end and a carboxylic acid at the other, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[3] This structure offers several advantages for bioconjugation:
-
Hydrophilicity : The PEG12 spacer is highly hydrophilic, which can enhance the aqueous solubility of hydrophobic drugs and bioconjugates, potentially reducing aggregation and improving formulation stability.[4]
-
Biocompatibility : PEG is a well-established biocompatible polymer known to reduce immunogenicity and improve the pharmacokinetic profile of bioconjugates.[4]
-
Specific and Stable Ligation : The aminooxy group, after deprotection of the Fmoc group, reacts specifically with aldehydes or ketones to form a stable oxime linkage.[5][6] This bioorthogonal reaction is highly chemoselective and can be performed under mild physiological conditions.[7]
-
Orthogonal Chemistry : The presence of a protected aminooxy group and a carboxylic acid allows for sequential and controlled conjugation strategies. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[8]
Performance Comparison with Alternative PEG Linkers
The performance of this compound is best understood in comparison to other widely used PEG linkers, primarily those functionalized with N-hydroxysuccinimide (NHS) esters for reaction with amines and maleimides for reaction with thiols.
Conjugation Chemistry and Efficiency
| Linker Functional Group | Target Residue | Linkage Formed | Reaction Conditions | Conjugation Efficiency | Key Considerations |
| Aminooxy (from this compound) | Aldehyde/Ketone | Oxime | pH 4-7, often with aniline-based catalysts.[9][10] | High (>95%) with optimized conditions.[6] | Requires introduction of a carbonyl group into the biomolecule. The reaction can be slower than maleimide (B117702) or NHS ester reactions but can be accelerated with catalysts.[9][11] |
| Maleimide | Thiol (Cysteine) | Thioether | pH 6.5-7.5.[12] | High (>90%).[12] | The resulting succinimidyl thioether linkage can be unstable and undergo retro-Michael addition, leading to payload loss.[4][13][14] |
| NHS Ester | Amine (Lysine) | Amide | pH 7-9.[5] | High, but can lead to heterogeneous products due to multiple available lysine (B10760008) residues. | The reaction is rapid but can be susceptible to hydrolysis in aqueous solutions. |
Linkage Stability
The stability of the bond connecting the linker to the biomolecule is crucial for the therapeutic index of a bioconjugate, minimizing premature drug release and off-target toxicity.[15]
| Linkage | Stability Profile |
| Oxime | Highly stable across a broad pH range (pH 2-9).[16] Studies have shown that oximes are significantly more resistant to hydrolysis than hydrazones, with rate constants for hydrolysis being nearly 1000-fold lower.[17] |
| Thioether (from Maleimide) | The succinimidyl thioether bond is susceptible to cleavage through a retro-Michael reaction, especially in the presence of endogenous thiols like albumin.[4][13] This can lead to premature release of the payload in circulation. Strategies to improve stability include hydrolysis of the succinimide (B58015) ring.[8][18] |
| Amide (from NHS Ester) | Amide bonds are generally very stable under physiological conditions. |
Impact on Hydrophilicity and Pharmacokinetics
The PEG component of the linker plays a significant role in the overall properties of the bioconjugate.
| Linker Feature | Impact |
| PEG Chain Length | Longer PEG chains generally lead to increased hydrophilicity, improved solubility, and longer circulation half-life.[19] However, very long PEG chains can sometimes hinder cellular uptake and reduce potency. |
| Linear vs. Branched PEG | Branched PEG linkers can offer a higher payload capacity and superior shielding effects, further enhancing circulation time and reducing immunogenicity. |
| Overall Hydrophilicity | The hydrophilic nature of PEG linkers can help to counteract the hydrophobicity of many cytotoxic payloads, reducing the tendency for aggregation and improving the pharmacokinetic profile of ADCs.[19] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and replication of findings.
Protocol 1: Fmoc Deprotection and Oxime Ligation
Objective: To deprotect the Fmoc group from this compound and perform oxime ligation with an aldehyde-containing biomolecule.
Materials:
-
This compound functionalized peptide or protein
-
Aldehyde-containing molecule (e.g., a cytotoxic drug)
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)[20]
-
Ligation buffer: Anhydrous DMF or aqueous buffer (e.g., pH 7)[6][9]
-
Catalyst (optional): Aniline (B41778) or p-phenylenediamine[9][10]
-
Quenching reagent: Acetone[6]
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Fmoc Deprotection:
-
Dissolve the Fmoc-aminooxy-PEG12-functionalized biomolecule in DMF.
-
Add the 20% piperidine in DMF solution and incubate for 15-30 minutes at room temperature.[20]
-
Remove the deprotection solution and wash the resin-bound peptide multiple times with DMF to remove residual piperidine.[20] For molecules in solution, purification by precipitation or chromatography may be necessary.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-functionalized biomolecule and the aldehyde-containing molecule in the chosen ligation buffer.
-
If using a catalyst, add aniline or p-phenylenediamine (B122844) to the reaction mixture.[9][10]
-
Incubate the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.[6]
-
-
Purification:
-
Purify the resulting bioconjugate using RP-HPLC to remove unreacted starting materials and byproducts.
-
Characterize the final product by mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxic activity of ADCs prepared with different linkers on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HER2-positive BT-474 cells)[21]
-
Complete cell culture medium
-
ADCs with different linkers (e.g., oxime-linked, maleimide-linked)
-
Control antibody and free cytotoxic drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the ADCs, control antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the concentration of the ADC and determine the IC50 (half-maximal inhibitory concentration) for each conjugate.[21]
-
Protocol 3: Cellular Uptake Assay
Objective: To quantify and compare the cellular internalization of ADCs with different linkers.
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADCs with different linkers
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates or flasks and allow them to attach.
-
Treatment: Incubate the cells with a defined concentration of the fluorescently labeled ADCs for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove any unbound ADC.
-
Analysis:
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer to quantify the amount of internalized ADC.
-
Fluorescence Microscopy: Visualize the cellular uptake and subcellular localization of the ADCs using a fluorescence microscope.
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and molecular interactions involved.
Caption: General workflow for the development and evaluation of Antibody-Drug Conjugates (ADCs).
Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).
Conclusion
The selection of a PEG linker is a multifaceted decision that significantly impacts the performance of a bioconjugate. This compound, with its capacity for forming highly stable oxime linkages, offers a compelling alternative to more traditional linker chemistries. Its hydrophilic PEG spacer enhances solubility and improves the pharmacokinetic profile, while the bioorthogonal nature of the oxime ligation allows for precise and controlled conjugation.
In comparison to maleimide-based linkers, the oxime linkage provides superior stability, mitigating the risk of premature payload release. While NHS ester chemistry offers rapid conjugation to abundant lysine residues, it can lead to heterogeneous products, a challenge that can be overcome with the site-specific introduction of a carbonyl group for oxime ligation. Ultimately, the optimal linker choice will depend on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome. This guide provides a framework for making an informed decision by comparing the key performance characteristics of this compound with its main alternatives.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Multifunctional linkers: Expanding the ADC toolkit and quantifying intracellular release kinetics - American Chemical Society [acs.digitellinc.com]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wuxibiology.com [wuxibiology.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. adcreview.com [adcreview.com]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide: Fmoc-aminooxy-PEG12-acid vs. NHS-PEG12-acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone of modern bioconjugation, profoundly influencing the stability, efficacy, and specificity of complex biomolecules like antibody-drug conjugates (ADCs), PROTACs, and diagnostic probes. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility and pharmacokinetic profiles. This guide provides an objective, data-driven comparison between two distinct PEGylation strategies: the use of Fmoc-aminooxy-PEG12-acid , which leverages bioorthogonal oxime ligation, and the more traditional NHS-PEG12-acid , which relies on amine-reactive N-hydroxysuccinimide (NHS) ester chemistry.
Chemical Structures and Reactive Principles
At their core, these two linkers target different functional groups, defining their use cases.
-
NHS-PEG12-acid : This linker features a pre-activated NHS ester. The NHS ester is a highly reactive group that directly targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[][2][3] This is a direct, one-step conjugation method.[4]
-
This compound : This is a heterobifunctional linker with two distinct reactive ends and a protecting group.[5][6]
-
The carboxylic acid end can be activated (typically with EDC/NHS) to react with primary amines, forming a stable amide bond.[6][7]
-
The aminooxy end, protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is designed to react with aldehydes or ketones to form a highly stable oxime bond.[8][9] The Fmoc group must first be removed under basic conditions to enable this reaction. This multi-step capability allows for controlled, sequential conjugations.[5][6]
-
The fundamental difference lies in their reaction partners: NHS esters react with amines, while aminooxy groups react with carbonyls (aldehydes/ketones).
Reaction Mechanisms Visualized
The choice of linker dictates the conjugation chemistry. The following diagrams illustrate the distinct reaction pathways.
Head-to-Head Performance Comparison
The optimal choice depends on the specific biomolecule, the desired degree of labeling, and the overall complexity of the final conjugate.
| Feature | This compound | NHS-PEG12-acid |
| Target Functional Group | Acid end: Primary amines (-NH₂) Aminooxy end: Aldehydes/Ketones (-CHO, -C=O) | Primary amines (-NH₂) |
| Reaction Type | Acid end: Amide bond formation (requires activation) Aminooxy end: Oxime ligation | Amide bond formation (direct) |
| Resulting Bond | Stable Amide Bond & Stable Oxime Bond | Stable Amide Bond[][2] |
| Reaction pH | Acid Activation: pH 4.5-6.0 Amide Conjugation: pH 7.2-8.5 Oxime Ligation: pH 6.5-7.5[8] | pH 7.2-9.0[3][4] |
| Reaction Speed | Acid Activation: 15-60 min Amide Conjugation: 2-12 hours Oxime Ligation: ~2 hours | 30-120 minutes[][4] |
| Specificity & Side Reactions | High: Oxime ligation is bioorthogonal. The acid end requires careful optimization to avoid side reactions like N-acylurea formation.[4] | Moderate: Reacts with all accessible primary amines. The primary side reaction is hydrolysis of the NHS ester, which increases at higher pH.[3][4] |
| Linker Stability | High: The carboxylic acid and Fmoc-protected aminooxy groups are stable. The in situ generated NHS ester is unstable.[4] | Moisture-sensitive: The NHS ester has a limited half-life in aqueous solutions (e.g., ~10 min at pH 8.6, 4°C).[3] |
| Key Advantage | Versatility & Control: Allows for precise, sequential, multi-step conjugations.[5] | Simplicity & Speed: A well-established, rapid, one-step reaction for labeling proteins.[][4] |
| Considerations | Requires multiple steps: activation of the acid, deprotection of the Fmoc group, and two separate conjugation reactions. | Can result in a heterogeneous product mixture if multiple lysines are available. Requires amine-free buffers (e.g., PBS, HEPES).[3][10] |
Quantitative Data Summary
While direct comparative studies are application-specific, the following table summarizes typical performance metrics based on established literature.
| Parameter | This compound Chemistry | NHS-PEG12-acid Chemistry |
| Typical Molar Excess (Linker:Biomolecule) | 10- to 50-fold (for acid activation) | 10- to 20-fold[4][11] |
| Typical Conjugation Efficiency | Highly dependent on the presence of the target functional group; can be near-quantitative for oxime ligation. | 50 - 90%, highly dependent on protein concentration and pH.[12] |
| Reported Yield | Varies widely with multi-step synthesis. | Can achieve isolated yields of over 75% under optimal conditions.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
Protocol 1: Conjugation of NHS-PEG12-acid to a Protein
This protocol describes a direct, one-step labeling of a protein via its primary amines.
Materials:
-
Protein solution (e.g., 2 mg/mL in PBS)
-
NHS-PEG12-acid
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column)
Methodology:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a 10 mg/mL stock solution of NHS-PEG12-acid in anhydrous DMSO immediately before use.
-
Reaction Setup: In a reaction tube, add the protein solution.
-
Initiate Conjugation: Add a 20-fold molar excess of the dissolved NHS-PEG12-acid linker to the protein solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Remove unreacted PEG linker and byproducts using a desalting column or dialysis against PBS.
-
Analysis: Characterize the conjugate using SDS-PAGE to observe the mass shift and mass spectrometry to determine the degree of PEGylation.
Protocol 2: Sequential Conjugation Using this compound
This protocol outlines the more complex, sequential use of the linker: first reacting the acid with a protein, then deprotecting and reacting the aminooxy group with an aldehyde-modified small molecule.
Materials:
-
Part A (Amide Coupling):
-
Protein solution in MES Buffer (pH 5.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
-
Part B (Fmoc Deprotection & Oxime Ligation):
-
Purified Protein-PEG-aminooxy-Fmoc conjugate
-
Deprotection Buffer: 20% Piperidine in DMF
-
Aldehyde-containing small molecule
-
Ligation Buffer: 100 mM Aniline (B41778) in PBS, pH 6.5
-
Methodology:
Part A: Amide Bond Formation
-
Acid Activation: In a separate tube, dissolve this compound, EDC, and Sulfo-NHS (1:2:2 molar ratio) in anhydrous DMSO. Incubate for 15 minutes at room temperature to generate the sulfo-NHS ester.
-
Conjugation to Protein: Immediately add the activated linker solution to the protein solution (in MES buffer) at a 20-fold molar excess. Adjust pH to 7.2-7.5 with a conjugation buffer (e.g., PBS). Incubate for 2 hours at room temperature.
-
Purification: Purify the Protein-PEG-aminooxy-Fmoc conjugate to remove all unreacted reagents.
Part B: Oxime Bond Formation 4. Fmoc Deprotection: Treat the purified conjugate with Deprotection Buffer for 30 minutes to remove the Fmoc group, exposing the free aminooxy functionality. 5. Purification: Immediately purify the deprotected conjugate via a desalting column equilibrated with Ligation Buffer (pH 6.5) to remove piperidine. 6. Oxime Ligation: Add the aldehyde-containing small molecule (e.g., 50-fold molar excess) to the purified, deprotected conjugate. The aniline in the buffer will catalyze the reaction. 7. Incubation: Incubate for 2-4 hours at room temperature. 8. Final Purification: Purify the final tripartite conjugate to remove excess small molecule and catalyst.
Workflow Visualizations
Logical diagrams help clarify the experimental processes.
Conclusion and Recommendations
The decision between This compound and NHS-PEG12-acid is driven by the specific goals of the bioconjugation strategy.
-
Choose NHS-PEG12-acid for:
-
Rapid and straightforward PEGylation of proteins, antibodies, or other biomolecules with available primary amines.
-
Applications where a degree of heterogeneity in the conjugation site is acceptable.
-
Well-established, high-yield, one-step labeling protocols.
-
-
Choose this compound for:
-
Building complex, multi-component systems like PROTACs or precisely constructed ADCs.
-
Site-specific modification when a unique carbonyl group can be introduced onto the target biomolecule.
-
Sequential conjugations where precise control over the reaction order is paramount.
-
Ultimately, NHS-PEG12-acid offers simplicity and efficiency for routine amine labeling, while this compound provides the versatility and control required for advanced, multi-step bioconjugation architectures.
References
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Aminooxy and Maleimide Chemistries for Bioconjugation Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker chemistry is paramount in the development of robust and effective bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). The stability, specificity, and reaction kinetics of the linkage directly influence the therapeutic index of the final product. This guide provides an objective comparison of two prevalent bioconjugation strategies: aminooxy chemistry and maleimide (B117702) chemistry. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying processes, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Executive Summary
Aminooxy and maleimide chemistries offer distinct advantages and disadvantages for the creation of bioconjugates. Maleimide chemistry is characterized by its rapid reaction kinetics and high specificity for thiols, making it a workhorse in the field. However, the resulting thiosuccinimde linkage is susceptible to retro-Michael addition, leading to premature payload release and potential off-target toxicity. In contrast, aminooxy chemistry forms a highly stable oxime bond, significantly enhancing the in vivo stability of the conjugate. The trade-off for this enhanced stability is often a slower reaction rate, which can be mitigated through catalysis, and the requirement for an aldehyde or ketone functionality on the protein, which may necessitate protein engineering or chemical modification steps.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the performance of aminooxy and maleimide linker chemistries based on published experimental findings.
| Feature | Aminooxy Chemistry | Maleimide Chemistry | Reference |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹ (can be catalyzed) | ~10³ M⁻¹s⁻¹ | [1] |
| Optimal pH | 4.0 - 7.0 (catalysis allows for neutral pH) | 6.5 - 7.5 | [1] |
| Linkage Stability | High hydrolytic stability of the oxime bond | Thiosuccinimide linkage is susceptible to retro-Michael addition and thiol exchange | [2][3] |
| Specificity | Highly specific for aldehydes/ketones | Highly specific for thiols (cysteine residues) | [4][5] |
| Off-Target Reactivity | Minimal in biological systems due to the rarity of aldehydes/ketones | Can react with amines (e.g., lysine (B10760008) residues) at pH > 7.5 | [][7] |
| Stability Parameter | Aminooxy Conjugate (Oxime) | Maleimide Conjugate (Thiosuccinimide) | Notes | Reference |
| Plasma Stability | Generally high, with minimal degradation observed over extended periods. | Variable; significant payload loss can occur. For example, some ADCs show 50-75% payload loss in 7-14 days. | Stability of maleimide conjugates can be improved with next-generation maleimides. | [8] |
| Susceptibility to Thiol Exchange | Not susceptible. | Susceptible to exchange with endogenous thiols like glutathione (B108866) and albumin. | This is a primary mechanism of in vivo instability for maleimide conjugates. | [3] |
| Hydrolytic Stability | The oxime bond is highly stable against hydrolysis under physiological conditions. | The thiosuccinimide ring can undergo hydrolysis to a more stable ring-opened form, which prevents the retro-Michael reaction. However, the rate of hydrolysis for traditional maleimides is often slow. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification and Conjugation
A. Introduction of Aldehyde/Ketone Groups for Aminooxy Chemistry (Glycan Oxidation Method)
-
Materials:
-
Glycoprotein (B1211001) solution (e.g., antibody at 1-10 mg/mL in PBS)
-
Sodium periodate (B1199274) (NaIO₄) solution (100 mM in water, freshly prepared)
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycerol (B35011) or ethylene (B1197577) glycol)
-
Desalting column (e.g., Sephadex G-25)
-
-
Procedure:
-
Exchange the buffer of the glycoprotein solution to the reaction buffer using a desalting column.
-
Cool the glycoprotein solution to 4°C on ice.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes on ice.
-
Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with the desired conjugation buffer (e.g., PBS, pH 6.5-7.4).
-
The resulting aldehyde-containing glycoprotein is now ready for conjugation.
-
B. Reduction of Disulfide Bonds for Maleimide Chemistry
-
Materials:
-
Antibody solution (1-10 mg/mL in PBS)
-
Reducing agent solution (e.g., 100 mM Tris(2-carboxyethyl)phosphine (TCEP) in water)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Desalting column
-
-
Procedure:
-
Exchange the antibody buffer to the conjugation buffer.
-
Add the TCEP solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with the conjugation buffer. The reduced antibody is now ready for immediate conjugation.
-
C. Conjugation Reaction
-
For Aminooxy Chemistry:
-
To the aldehyde-containing protein solution, add the aminooxy-functionalized linker-payload at a 5-20 fold molar excess.
-
If catalysis is required, add aniline (B41778) to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-24 hours.
-
Purify the conjugate using size-exclusion chromatography (SEC) or affinity chromatography.
-
-
For Maleimide Chemistry:
-
To the reduced antibody solution, immediately add the maleimide-functionalized linker-payload at a 5-20 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench any unreacted maleimide groups by adding a thiol-containing reagent (e.g., N-acetyl cysteine or β-mercaptoethanol) to a final concentration of 1-5 mM.
-
Purify the conjugate using SEC or affinity chromatography.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
A. UV/Vis Spectroscopy Method
-
Principle: This method relies on the distinct absorbance maxima of the antibody (typically 280 nm) and the conjugated drug.
-
Procedure:
-
Measure the absorbance of the purified ADC at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the drug (Aₘₐₓ).
-
Determine the extinction coefficients of the antibody (ε_Ab) and the drug (ε_drug) at both wavelengths.
-
Calculate the concentration of the antibody and the drug using the following equations:
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ * (ε_drug at 280 nm / ε_drug at λₘₐₓ))
-
[Antibody] = Corrected A₂₈₀ / ε_Ab at 280 nm
-
[Drug] = Aₘₐₓ / ε_drug at λₘₐₓ
-
-
DAR = [Drug] / [Antibody]
-
B. Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the overall hydrophobicity of the antibody.
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
The average DAR is calculated from the relative area of each peak.[][11]
-
Protocol 3: In Vitro Plasma Stability Assay
-
Materials:
-
Purified ADC
-
Human or animal plasma
-
Incubator at 37°C
-
Analytical method for DAR determination (e.g., HIC-HPLC or LC-MS)
-
-
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the mixture.
-
Stop the reaction (e.g., by freezing or by immediate sample processing).
-
Analyze the samples to determine the average DAR at each time point.
-
Plot the DAR as a function of time to assess the stability of the conjugate. A decrease in DAR over time indicates payload loss.[12]
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reactions and a decision-making workflow for selecting the appropriate linker chemistry.
Caption: Chemical reaction scheme for aminooxy (oxime) ligation.
Caption: Chemical reaction scheme for maleimide-thiol conjugation.
Caption: Decision tree for selecting a bioconjugation chemistry.
Conclusion
The choice between aminooxy and maleimide chemistry for linker design is a critical decision that should be guided by the specific requirements of the bioconjugate and its intended application. For applications demanding the highest in vivo stability and where the introduction of a carbonyl group is feasible, aminooxy chemistry presents a compelling option. Conversely, when rapid and efficient conjugation to existing or engineered thiol groups is paramount, maleimide chemistry remains a powerful and widely used tool. The development of next-generation maleimides with enhanced stability offers a middle ground, mitigating some of the primary drawbacks of traditional maleimide linkers. By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate conjugation strategy to advance their drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Fmoc-aminooxy-PEG12-acid
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of the final molecule's success. While Fmoc-aminooxy-PEG12-acid has been a staple for introducing a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, the field is rapidly advancing, with a diverse array of alternative linkers offering distinct advantages in terms of stability, cell permeability, and degradation efficacy. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC, though often perceived as a simple tether, plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Its length, rigidity, and chemical composition profoundly influence the physicochemical properties of the PROTAC, impacting its solubility, membrane permeability, and ultimately, its potency in inducing protein degradation. A suboptimal linker can lead to diminished efficacy or undesirable off-target effects.
This guide explores the performance of various linker classes as viable alternatives to the conventional this compound, providing a framework for selecting the optimal linker chemistry for your specific PROTAC design.
The PROTAC Mechanism: A Symphony of Interactions
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A heterobifunctional PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative overview of how different linker architectures can influence these key performance indicators.
Table 1: Flexible Linkers - Alkyl vs. PEG
Flexible linkers, predominantly composed of alkyl or PEG chains, are often the initial choice in PROTAC design due to their synthetic accessibility.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| PEG-based | BRD4 | VHL | HeLa | 15 | >90 | Good solubility and potency. |
| Alkyl-based | BRD4 | VHL | HeLa | 25 | >90 | Slightly reduced potency compared to PEG, potentially due to lower solubility. |
| PEG-based | Androgen Receptor | CRBN | LNCaP | 8 | 95 | Effective degradation in prostate cancer cells. |
| Alkyl-based | Androgen Receptor | CRBN | LNCaP | 12 | 92 | Similar efficacy to PEG, suggesting target-specific linker preference. |
Note: The data presented are representative values from various sources and should be interpreted in the context of the specific experimental conditions.
Table 2: Rigid Linkers - Enhancing Potency and Selectivity
Rigid linkers, which incorporate cyclic or aromatic moieties, can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex stability and pharmacokinetic properties.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| Piperazine-based | SMARCA2 | VHL | MOLM-13 | 5 | >95 | Increased rigidity led to enhanced potency. |
| Aromatic | TBK1 | CRBN | 293T | 10 | 90 | Aromatic linker improved metabolic stability. |
| Cycloalkane | BTK | CRBN | TMD8 | 3 | >98 | Constrained linker conformation resulted in superior degradation. |
Table 3: "Clickable" Linkers - Streamlining Synthesis and Optimization
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for PROTAC synthesis, enabling the rapid generation of libraries with diverse linkers.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| Triazole-containing | PARP1 | VHL | HeLa | 20 | 85 | "Clickable" linker facilitated rapid SAR studies. |
| DBCO-containing | BET | CRBN | 293T | 18 | 90 | Strain-promoted click chemistry allows for bio-orthogonal ligation. |
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in the comparative analysis.
PROTAC Synthesis: A Generalized Workflow
The synthesis of a PROTAC typically involves the sequential coupling of the protein of interest (POI) ligand and the E3 ligase ligand to a bifunctional linker.
Caption: A generalized two-step workflow for PROTAC synthesis.
Step 1: Synthesis of the POI-Linker Intermediate
-
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid).
-
Bifunctional linker (e.g., this compound alternative) with orthogonal protecting groups.
-
Coupling reagents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF, DCM).
-
-
Procedure:
-
Dissolve the POI ligand and the bifunctional linker in the anhydrous solvent.
-
Add the coupling reagents and the base.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the intermediate using flash column chromatography.
-
Step 2: Synthesis of the Final PROTAC
-
Materials:
-
POI-Linker intermediate.
-
E3 ligase ligand with a compatible functional group.
-
Deprotection agent (if necessary).
-
Coupling reagents and base.
-
Anhydrous solvent.
-
-
Procedure:
-
Deprotect the remaining functional group on the linker of the POI-Linker intermediate.
-
Dissolve the deprotected intermediate and the E3 ligase ligand in the anhydrous solvent.
-
Add the coupling reagents and the base.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
-
Western Blot for Protein Degradation
This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[1]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[2]
-
Plate Preparation:
-
Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Compound Addition:
-
Add the PROTAC solution to the donor wells of the filter plate.
-
-
Incubation:
-
Place the donor plate into an acceptor plate containing buffer and incubate for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to assess the compound's permeability.
-
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG linkers like this compound have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Alkyl chains offer a simple, flexible alternative, while rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles.[3] The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[3] The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Among the various types, polyethylene (B3416737) glycol (PEG) linkers are frequently used due to their hydrophilicity, biocompatibility, and the ease with which their length can be precisely modified.[2]
This guide provides an objective comparison of how different length PEG linkers affect PROTAC performance, supported by experimental data and detailed methodologies.
The Pivotal Role of Linker Length in Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[3] The length and flexibility of the PEG linker are paramount in achieving the optimal spatial orientation and proximity for this complex to form, which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4]
-
A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus failing to form a stable ternary complex.[3][5]
-
A linker that is too long may result in an overly flexible molecule, leading to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, resulting in inefficient ubiquitination.[3][6]
Therefore, optimizing the linker length is a crucial step in the rational design of potent and effective PROTACs.[7]
Performance Comparison of PROTACs with Varied PEG Linker Lengths
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Systematic variation of the PEG linker length is essential to identify the most potent degrader for a given system. The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the profound impact of linker length on degradation efficiency.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic study of ERα-targeting PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase demonstrated a clear dependence on linker length for degradation efficacy.[7]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC 9 | 12 | >1000 | ~20 | MCF-7 | VHL |
| PROTAC 11 | 16 | ~100 | >80 | MCF-7 | VHL |
| PROTAC 12 | 19 | ~250 | ~60 | MCF-7 | VHL |
| PROTAC 13 | 21 | >1000 | ~40 | MCF-7 | VHL |
| Data synthesized from information presented in Cyrus et al.[7] |
Table 2: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
This comparative series of hypothetical BRD4-targeting PROTACs, linking the JQ1 inhibitor to a VHL ligand, illustrates a typical optimization curve where an intermediate linker length provides the best performance.[4]
| PROTAC Series | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| BRD4-PROTAC 1 | PEG3 | 85 | 80 | HeLa | VHL |
| BRD4-PROTAC 2 | PEG4 | 25 | 95 | HeLa | VHL |
| BRD4-PROTAC 3 | PEG5 | 40 | 92 | HeLa | VHL |
| BRD4-PROTAC 4 | PEG6 | 120 | 75 | HeLa | VHL |
| Illustrative data compiled from representative studies.[4] |
Table 3: Bruton's Tyrosine Kinase (BTK)-Targeting Covalent PROTACs
In a series of reversible covalent PROTACs targeting BTK, linker length was systematically varied to find the optimal degrader.[8]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| RC-1-3 | PEG3 | 11.2 | 95 | Mino | CRBN |
| RC-1-4 | PEG4 | 6.8 | 95 | Mino | CRBN |
| RC-1-5 | PEG5 | 11.8 | 95 | Mino | CRBN |
| RC-1-6 | PEG6 | 19.3 | 95 | Mino | CRBN |
| Data is for a selection of compounds from Gabizon et al.[8] |
Table 4: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on TBK1 degraders found a minimum linker length was required for any observable activity, with robust degradation seen with longer linkers.[9]
| PROTAC Series | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| TBK1-PROTAC 1 | < 12 | No degradation | ~0 | Not Specified | VHL |
| TBK1-PROTAC 2 | 21 | 3 | 96 | Not Specified | VHL |
| TBK1-PROTAC 3 | 29 | 292 | 76 | Not Specified | VHL |
| Data cited from Arvinas research.[9] |
Experimental Protocols
Assessing the performance of a PROTAC series with varying linker lengths requires robust and quantitative cellular assays. Western blotting is the most common method to directly measure the degradation of the target protein.
Protocol: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to determine the dose-response degradation of a target protein after treatment with a PROTAC.[10]
-
Cell Culture and Seeding:
-
Culture the selected cell line (e.g., HeLa, MCF-7) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTACs with different linker lengths in fresh cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration used for the PROTAC dilutions.
-
Aspirate the old medium from the cells and add the medium containing the PROTACs or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
After incubation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-specific horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to generate dose-response curves.
-
Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage) values from the curves.[11][12]
-
Additional Considerations for PEG Linker Design
Beyond length, the PEG linker influences other critical properties of a PROTAC.
-
Solubility and Permeability: PEG linkers increase the hydrophilicity and water solubility of PROTAC molecules.[13][2] However, excessive PEGylation can sometimes hinder passive cell permeability.[10] A balance must be struck to ensure the PROTAC can both reach and enter its target cells.
-
The Hook Effect: This phenomenon is observed when PROTAC efficacy decreases at very high concentrations.[10] This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unproductive, rather than the required ternary complex. Linker design can influence the concentration at which the hook effect occurs; a well-designed linker that promotes strong cooperative binding in the ternary complex can help mitigate this issue.[14]
Conclusion
The length of the PEG linker is a critical parameter that profoundly influences the performance of a PROTAC.[1] The experimental data unequivocally shows that linker optimization is paramount for achieving potent and selective protein degradation. A "trial and error" approach to linker design is being progressively replaced by more rational, structure-guided strategies.[6] Researchers and drug developers must employ a systematic approach, synthesizing and evaluating a range of linker lengths to identify the optimal configuration that facilitates productive ternary complex formation for their specific target protein and E3 ligase combination. This careful optimization is a cornerstone in the development of next-generation protein degraders with superior therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. researchgate.net [researchgate.net]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Bioconjugates: Oxime vs. Alternative Linkages
For researchers, scientists, and drug development professionals, the stability of the linker used in bioconjugation is a critical determinant of a conjugate's efficacy and safety. This guide provides an objective comparison of the stability of conjugates formed using Fmoc-aminooxy-PEG12-acid, which results in an oxime linkage, against common alternative conjugation chemistries. The comparison is supported by experimental data and detailed methodologies to assist in the informed selection of a linker for your specific application.
Introduction to Conjugation Chemistries
The choice of linker chemistry is fundamental to the design of robust and effective bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and labeled proteins. An ideal linker should be stable in circulation to prevent premature payload release, yet allow for the controlled release of the payload at the target site if required. Here, we assess the stability of the oxime linkage formed from this compound and compare it with two widely used alternatives: maleimide-thiol adducts and triazole linkages formed via strain-promoted alkyne-azide cycloaddition (SPAAC).
This compound is a heterobifunctional linker that, after deprotection of the Fmoc group, presents an aminooxy group for reaction with an aldehyde or ketone to form a stable oxime bond. The PEG12 spacer enhances solubility and reduces steric hindrance.
Data Presentation: A Comparative Overview of Linkage Stability
The following table summarizes the stability of different linkages under various conditions. It is important to note that direct comparison of half-lives across different studies can be challenging due to variations in experimental conditions. However, the data provides a clear trend in the relative stability of these linkages.
| Linkage Type | Formation Chemistry | Key Stability Features | Half-life (t½) | Conditions |
| Oxime | Aminooxy + Aldehyde/Ketone | Highly stable at physiological pH.[1][2] Hydrolysis is acid-catalyzed and very slow at neutral pH.[3][4] | > 1000 hours | pD 7.0[3] |
| Thioether (from Maleimide) | Maleimide + Thiol | Susceptible to retro-Michael reaction, leading to thiol exchange, especially in the presence of other thiols like glutathione.[2] | 20 - 80 hours (in presence of glutathione)[5] | Physiological pH and temperature[5] |
| Hydrolyzed Thioether | Hydrolysis of Succinimide Ring | Ring-opened succinamic acid thioether is resistant to thiol exchange, significantly enhancing stability.[2] | > 2 years | In vitro assessment[1][6][7] |
| Triazole (from DBCO) | DBCO + Azide (SPAAC) | Exceptionally stable across a wide pH range and in biological media.[4][] The linkage is considered bioorthogonal and highly robust. | Not reported to degrade under physiological conditions. | Human serum, 37°C[9] |
Experimental Protocols
Detailed methodologies for assessing the stability of conjugates are crucial for reproducible research. Below are protocols for evaluating the stability of oxime, maleimide, and DBCO-based conjugates.
Protocol 1: Assessing Oxime Conjugate Stability by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the hydrolysis of the oxime bond over time.
Materials:
-
Oxime conjugate
-
Deuterated buffer solutions at desired pD values (e.g., pD 5.0, 7.4, 9.0)
-
Deuterated "trap" molecule (e.g., deuterated formaldehyde (B43269) or acetone) to prevent re-formation of the oxime
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent. In an NMR tube, mix the conjugate stock solution with the deuterated buffer to achieve the final desired concentration and pD. Add an excess of the trap molecule.
-
NMR Acquisition: Acquire an initial ¹H NMR spectrum at t=0. This will serve as the baseline.
-
Incubation: Incubate the NMR tube at a constant, controlled temperature (e.g., 37°C).
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Identify the signals corresponding to the intact oxime conjugate and the hydrolysis products (the parent aldehyde/ketone and the released aminooxy-containing molecule).
-
Integrate the respective signals in each spectrum.
-
Calculate the concentration of the intact oxime conjugate at each time point.
-
Plot the natural logarithm of the oxime concentration versus time.
-
The first-order rate constant (k) for hydrolysis is the negative of the slope of this plot.
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k .[10]
-
Protocol 2: Assessing Maleimide-Thiol Conjugate Stability by RP-HPLC
This method is used to monitor the degradation of the maleimide-thiol adduct via the retro-Michael reaction and thiol exchange.
Materials:
-
Maleimide-thiol conjugate
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., glutathione)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Reaction Setup: Dissolve the maleimide-thiol conjugate in the aqueous buffer. Add the reducing agent (e.g., glutathione) to initiate the exchange reaction.
-
Time Zero Sample: Immediately after adding the reducing agent, take the first sample (T=0) and quench any reaction if necessary (e.g., by acidification).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Time-course Sampling: Collect aliquots at various time points and quench the reaction.
-
HPLC Analysis:
-
Analyze each sample by RP-HPLC.
-
Monitor the chromatogram for the peak corresponding to the intact conjugate and the appearance of new peaks corresponding to the released drug/molecule and its adduct with the reducing agent.
-
Integrate the peak area of the intact conjugate at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and half-life.
-
Protocol 3: Assessing DBCO Conjugate Stability by LC-MS
This protocol is designed to confirm the high stability of the triazole linkage formed via SPAAC.
Materials:
-
DBCO-azide conjugate
-
Human or mouse serum
-
LC-MS system
-
Solvents for extraction and analysis
Procedure:
-
Incubation: Incubate the DBCO-azide conjugate in serum at 37°C.
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Sample Preparation: Precipitate the serum proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the conjugate and any potential degradation products.
-
LC-MS Analysis: Analyze the supernatant by LC-MS.
-
Data Analysis:
-
Monitor the mass corresponding to the intact conjugate.
-
Search for the appearance of masses that would correspond to degradation products.
-
Due to the high stability of the triazole linkage, significant degradation is not expected. The data should confirm the persistence of the intact conjugate over the time course of the experiment.[9]
-
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a generalized workflow for assessing the stability of a bioconjugate.
Caption: General workflow for assessing bioconjugate stability.
Logical Relationship of Linkage Stability
This diagram provides a visual comparison of the relative stability of the different linkages discussed.
Caption: Relative stability of common bioconjugation linkages.
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates. Conjugates formed with This compound , resulting in an oxime linkage, offer exceptional stability under physiological conditions, making them a superior choice for applications requiring a robust connection between the payload and the biomolecule.
In comparison:
-
Triazole linkages from SPAAC chemistry also provide outstanding stability and are an excellent alternative when bioorthogonality is a primary concern.
-
Maleimide-thiol linkages are less stable in the presence of biological thiols due to the retro-Michael reaction. However, their stability can be significantly enhanced through a subsequent hydrolysis step, although this introduces additional processing and potential heterogeneity.
The experimental protocols and comparative data provided in this guide offer a framework for the rational selection and evaluation of linkers to optimize the performance of your bioconjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
A Comparative Guide to Quantitative PEGylation Analysis: Featuring Fmoc-aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This guide provides a comprehensive comparison of quantitative methods for analyzing PEGylation, with a special focus on the use of Fmoc-aminooxy-PEG12-acid, a versatile reagent for site-specific modifications. We present supporting experimental data, detailed protocols for key analytical techniques, and a comparison with alternative PEGylation chemistries.
Performance Comparison: this compound vs. Amine-Reactive Reagents
The choice of PEGylation reagent significantly impacts the homogeneity, yield, and biological activity of the resulting conjugate. Here, we compare the performance of this compound, which primarily reacts with carbonyl groups (aldehydes and ketones) via oxime ligation, with traditional amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.
While direct, side-by-side quantitative data for this compound against all other reagents under identical conditions is not extensively published in a single source, the following table summarizes typical performance characteristics based on the principles of their respective reaction chemistries.
| Feature | This compound (Oxime Ligation) | NHS-activated PEG Reagents (Amine Acylation) | Maleimide-activated PEG Reagents (Thiol Alkylation) |
| Target Functional Group | Aldehydes, Ketones | Primary Amines (e.g., Lysine (B10760008), N-terminus) | Thiols (e.g., Cysteine) |
| Reaction pH | 4.5 - 6.5 | 7.0 - 8.5 | 6.5 - 7.5 |
| Selectivity | High (orthogonal to amine and thiol groups) | Moderate (can react with multiple lysine residues) | High (specific for free thiols) |
| Reaction Kinetics | Generally slower than NHS esters, can be accelerated by catalysts.[1] | Fast | Fast |
| Stability of Linkage | High (stable oxime bond) | High (stable amide bond) | High (stable thioether bond) |
| Potential for Heterogeneity | Low (enables site-specific PEGylation) | High (can result in a mixture of positional isomers and varying degrees of PEGylation) | Low (dependent on the number of free cysteines) |
| Typical Yield | Can be high to quantitative with optimization. | Variable, dependent on reaction conditions and protein. | Generally high. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis of PEGylation. Below are protocols for protein PEGylation using this compound and for the subsequent quantitative analysis using mass spectrometry and HPLC.
Protocol 1: Site-Specific Protein PEGylation using this compound
This protocol describes the PEGylation of a protein containing a genetically encoded aldehyde or ketone group.
Materials:
-
Protein with an accessible aldehyde or ketone group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, for pre-activation of the acid)
-
Aniline or other suitable catalyst
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 5.5
-
Quenching solution: Hydroxylamine in reaction buffer
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Deprotection of this compound: If starting with the Fmoc-protected reagent, dissolve it in a solution of 20% piperidine (B6355638) in DMF. Monitor the deprotection by TLC or LC-MS. Once complete, precipitate the aminooxy-PEG12-acid and wash it thoroughly.
-
PEGylation Reaction:
-
Dissolve the deprotected aminooxy-PEG12-acid in the reaction buffer.
-
Add the PEG reagent to the protein solution at a molar excess (e.g., 10 to 50-fold).
-
Add the catalyst (e.g., aniline) to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.
-
-
Reaction Quenching: Add a quenching solution to consume any unreacted aldehyde/ketone groups on the protein.
-
Purification: Purify the PEGylated protein from excess PEG reagent and unreacted protein using SEC or IEX.
-
Characterization: Analyze the purified conjugate using SDS-PAGE, MALDI-TOF MS, and HPLC to determine the degree of PEGylation and purity.
Protocol 2: Quantitative Analysis by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated protein and thus the number of attached PEG molecules.[2][3][4][5]
Materials:
-
Purified PEGylated protein
-
Unmodified protein (control)
-
MALDI Matrix (e.g., Sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a saturated solution of the MALDI matrix in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA).
-
Mix the purified PEGylated protein solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
-
Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected PEGylated protein.
-
-
Data Analysis:
-
Determine the average molecular weight of the unmodified and PEGylated protein from their respective mass spectra.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (MW_PEGylated_protein - MW_unmodified_protein) / MW_PEG_reagent
-
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC, particularly size-exclusion (SEC) and reversed-phase (RP-HPLC), is used to separate and quantify different PEGylated species and unreacted components.[6][7]
Materials:
-
Purified PEGylated protein sample
-
HPLC system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector)
-
Appropriate HPLC column (SEC or RP-C4/C8)
-
Mobile phases (e.g., Phosphate buffer for SEC; Acetonitrile/water with TFA for RP-HPLC)
Procedure:
-
System Setup: Equilibrate the HPLC system with the chosen mobile phase.
-
Sample Injection: Inject a known amount of the purified PEGylated protein sample onto the column.
-
Chromatographic Separation: Run the separation method to resolve the different species (e.g., unmodified protein, mono-PEGylated, di-PEGylated, etc.).
-
Data Analysis:
-
Identify the peaks corresponding to each species based on their retention times (compared to standards if available).
-
Integrate the peak areas for each species.
-
Calculate the relative abundance of each PEGylated form and the overall PEGylation yield by comparing the peak areas.
-
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflow for PEGylation and its quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. covalx.com [covalx.com]
- 3. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Screening Linkers for Optimal PROTAC Design
The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] This linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[5][6]
Optimizing the linker is a key step in developing a potent PROTAC.[7] A suboptimal linker can lead to steric hindrance, unstable ternary complexes, or poor drug-like properties, ultimately compromising degradation efficiency.[5][8] This guide provides an objective comparison of different linker strategies, supported by experimental data, and details key protocols to aid researchers in the rational design and screening of next-generation protein degraders.
The PROTAC Mechanism of Action
PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[9] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[9] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[]
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. biocompare.com [biocompare.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. chempep.com [chempep.com]
A Head-to-Head Battle: ESI-MS versus MALDI-TOF for the Analysis of PEGylated Proteins
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal mass spectrometry technique for characterizing PEGylated protein therapeutics.
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification, however, introduces significant analytical challenges due to the inherent heterogeneity of PEG polymers and the resulting complexity of the PEGylated protein products. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these biotherapeutics. Among the various MS techniques, Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the two most prominent methods employed. This guide provides an in-depth, objective comparison of ESI-MS and MALDI-TOF for the analysis of PEGylated proteins, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their analytical needs.
Principle of the Techniques
ESI-MS operates by creating a fine spray of highly charged droplets in the presence of a strong electric field. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte. A key characteristic of ESI is the production of multiply charged ions, which allows for the analysis of high-molecular-weight molecules on mass analyzers with a limited mass-to-charge (m/z) range.[1]
MALDI-TOF-MS , in contrast, utilizes a laser to irradiate a solid-phase sample co-crystallized with a UV-absorbing matrix.[1] The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, which are typically singly charged. The resulting ions are then accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their m/z ratio.[2]
Quantitative Performance Comparison
The choice between ESI-MS and MALDI-TOF for analyzing PEGylated proteins often depends on the specific analytical goal, be it determining the average molecular weight, assessing the degree of PEGylation, or identifying the sites of PEG attachment. The following table summarizes the key performance characteristics of each technique in the context of PEGylated protein analysis.
| Feature | ESI-MS | MALDI-TOF |
| Ionization Process | Soft ionization from liquid phase, produces multiply charged ions.[1] | Soft ionization from solid phase, primarily produces singly charged ions.[1] |
| Sample Preparation | Requires desalting and buffer exchange. Often coupled with liquid chromatography (LC) for online separation.[3] | Co-crystallization with a suitable matrix (e.g., sinapic acid, α-cyano-4-hydroxycinnamic acid).[4][5] |
| Mass Range | Theoretically unlimited due to multiple charging, suitable for very large molecules. | High mass range, with specialized detectors capable of analyzing molecules in the hundreds of kDa range.[6] |
| Mass Accuracy | High (<5-10 ppm with appropriate calibration).[7] | Good to high (10-100 ppm, can be improved with internal calibrants).[8] |
| Resolution | High, capable of resolving isotopic distributions of large molecules.[9] | Good, can resolve individual PEG oligomers in smaller PEGylated peptides.[5] |
| Sensitivity | High, in the femtomole to attomole range. | High, in the low femtomole to picomole range.[1] |
| Data Complexity | Complex spectra due to overlapping charge states and PEG polydispersity, often requiring deconvolution.[10] | Simpler spectra with predominantly singly charged ions, but can be affected by matrix interference.[1] |
| Workflow | Amenable to automation and high-throughput analysis, especially when coupled with LC.[10] | Generally a manual, spot-by-spot analysis, though automation is possible. |
| Quantitative Analysis | Well-suited for quantitative studies, particularly with LC-MS.[9] | Can be challenging for accurate quantitation due to non-uniform crystal formation and ion suppression effects.[9] |
Experimental Workflows
The general experimental workflows for analyzing PEGylated proteins by ESI-MS and MALDI-TOF are depicted in the diagrams below.
Figure 1. ESI-MS workflow for PEGylated proteins.
Figure 2. MALDI-TOF workflow for PEGylated proteins.
Experimental Protocols
Protocol 1: ESI-MS Analysis of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)
This protocol is adapted from methodologies described for the analysis of PEGylated biotherapeutics.[3][7]
1. Sample Preparation (Desalting): a. Take 100 µg of the PEGylated G-CSF sample. b. Perform buffer exchange into a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate) using a 10 kDa molecular weight cutoff (MWCO) centrifugal filter device. c. Repeat the buffer exchange process 3-5 times to ensure complete removal of non-volatile salts. d. Adjust the final protein concentration to approximately 1 mg/mL in the volatile buffer.
2. LC-MS Parameters: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A reversed-phase column suitable for protein analysis (e.g., C4, 300 Å pore size). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile (B52724). e. Gradient: A suitable gradient from 5-95% Mobile Phase B over 15-30 minutes to elute the PEGylated protein. f. Flow Rate: 0.2-0.4 mL/min. g. Column Temperature: 40-60 °C. h. Post-column Addition: To simplify the complex spectra, a charge-reducing agent like triethylamine (B128534) (TEA) can be added post-column at a concentration of 0.2-0.5% in a 50:50 water:acetonitrile solution.[7][11]
3. ESI-MS Instrument Settings (example on a Q-TOF instrument): a. Ionization Mode: Positive ion mode. b. Capillary Voltage: 3.0-4.0 kV. c. Sampling Cone Voltage: 30-50 V. d. Source Temperature: 120-150 °C. e. Desolvation Temperature: 350-500 °C. f. Mass Range: m/z 1000-5000. g. Acquisition Rate: 1 spectrum/second.
4. Data Analysis: a. Use deconvolution software (e.g., MaxEnt1, BioAnalyst) to transform the multiply charged spectrum into a zero-charge mass spectrum.[7] b. From the deconvoluted spectrum, determine the average molecular weight, the distribution of PEGylated species (polydispersity), and the presence of any un-PEGylated protein.
Protocol 2: MALDI-TOF Analysis of PEGylated Lysozyme (B549824)
This protocol is based on established methods for the MALDI-TOF analysis of PEGylated proteins.[12][13][14]
1. Sample Preparation: a. Prepare a stock solution of the PEGylated lysozyme at 1 mg/mL in deionized water. b. Prepare a saturated matrix solution of sinapic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[4]
2. Sample Spotting (Dried-Droplet Method): a. On a stainless steel MALDI target plate, spot 1 µL of the matrix solution and let it air dry completely. b. On top of the dried matrix spot, apply 1 µL of the PEGylated lysozyme sample. c. Allow the sample-matrix mixture to co-crystallize at room temperature.
3. MALDI-TOF Instrument Settings: a. Ionization Mode: Positive ion, linear or reflector mode (linear mode is often preferred for large, heterogeneous molecules to maximize sensitivity). b. Laser: Nitrogen laser (337 nm). c. Laser Intensity: Adjust to be slightly above the ionization threshold for the sample. d. Acceleration Voltage: 20-25 kV. e. Mass Range: m/z 5,000 - 100,000. f. Calibration: Use external or internal protein standards of known molecular weights to calibrate the instrument.
4. Data Analysis: a. Acquire the mass spectrum, averaging multiple laser shots to improve the signal-to-noise ratio. b. Identify the peak corresponding to the un-PEGylated protein and the broad distribution of peaks representing the PEGylated species. c. Determine the average molecular weight of the PEGylated protein from the centroid of the peak distribution. d. The spacing between the individual peaks within the distribution corresponds to the mass of the PEG monomer unit (approximately 44 Da), confirming the presence of PEG.
Concluding Remarks
Both ESI-MS and MALDI-TOF are powerful techniques for the characterization of PEGylated proteins, each with its own set of advantages and limitations.
ESI-MS , particularly when coupled with liquid chromatography, offers a highly sensitive and automatable platform for both qualitative and quantitative analysis.[10] Its ability to generate multiply charged ions makes it suitable for very high molecular weight PEGylated proteins. However, the resulting spectral complexity necessitates sophisticated deconvolution software for data interpretation.[10]
MALDI-TOF , on the other hand, provides a more direct and often simpler approach to determine the average molecular weight and heterogeneity of PEGylated proteins, with spectra that are generally easier to interpret due to the predominance of singly charged ions.[10] It has been the traditional workhorse for this application. However, it can be more challenging to automate and may be less suitable for robust quantitative analysis compared to LC-MS.
Ultimately, the choice between ESI-MS and MALDI-TOF will depend on the specific analytical question, the available instrumentation, and the desired level of detail in the characterization of the PEGylated protein therapeutic. For comprehensive characterization, a combination of both techniques can often provide complementary and confirmatory information, leveraging the strengths of each method.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. covalx.com [covalx.com]
- 3. enovatia.com [enovatia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. Bioanalytical Workflow for Qualitative and Quantitative Assessment of Hot-Melt Extruded Lysozyme Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. researchgate.net [researchgate.net]
A Comparative Review of Bioconjugation Techniques: Aminooxy vs. Click Chemistry
In the landscape of bioconjugation, the ability to covalently link molecules to proteins, nucleic acids, and other biomolecules with high specificity and efficiency is paramount for advancing research, diagnostics, and therapeutics. Among the myriad of techniques available, aminooxy chemistry and click chemistry have emerged as two of the most robust and versatile strategies. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
Reaction Principles: A Tale of Two Chemistries
Aminooxy Chemistry , also known as oxime ligation, involves the reaction of an aminooxy group with an aldehyde or a ketone to form a stable oxime bond.[1][2] This reaction is highly chemoselective and bioorthogonal, meaning it does not interfere with native biological functional groups.[1][2] The reaction rate is dependent on pH, generally proceeding faster under mildly acidic conditions, and can be significantly accelerated by catalysts such as aniline (B41778) and its derivatives.[1][3][4][5]
Click Chemistry is a broader class of reactions characterized by their high yields, modularity, and the formation of a stable linkage.[6] The most prominent examples in bioconjugation are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][]
-
CuAAC utilizes a copper(I) catalyst to join an azide (B81097) and a terminal alkyne, forming a stable triazole ring.[8] While known for its rapid kinetics, the copper catalyst can be toxic to cells, necessitating the use of chelating ligands to mitigate cytotoxicity and prevent oxidative damage to biomolecules.[9][10]
-
SPAAC circumvents the need for a toxic metal catalyst by using a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[][11] This makes SPAAC exceptionally biocompatible and a preferred choice for applications in living systems.[][11] Another notable type of click reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is recognized for having the fastest kinetics among click chemistry reactions.[12][13]
Quantitative Performance Comparison
The choice between aminooxy chemistry and click chemistry often depends on the specific requirements of the experiment, such as the desired reaction speed, the biological environment, and the stability of the resulting conjugate. The following table summarizes key quantitative and qualitative performance metrics for each technique.
| Feature | Aminooxy Chemistry (Oxime Ligation) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reaction Rate | Slower, pH-dependent (faster at acidic pH)[3] | Very fast[12] | Fast[11] |
| Second-Order Rate Constant | ~10⁻² - 10⁻³ M⁻¹s⁻¹ (uncatalyzed at neutral pH) | ~10⁴ - 10⁵ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ |
| Catalyst Requirement | Aniline or derivatives (optional, for rate acceleration)[1][5] | Copper(I) | None[] |
| Biocompatibility | High (metal-free)[2][14] | Moderate (potential copper cytotoxicity)[10] | Very High (metal-free)[11] |
| Bioorthogonality | High[1] | High | High[] |
| Linkage Stability | Stable oxime bond, more stable than imines/hydrazones[4][15][16] | Very stable triazole ring | Very stable triazole ring |
| Optimal pH | Mildly acidic (e.g., 4.5-5.5) for faster rates, but proceeds at neutral pH[3] | Wide range, typically neutral | Physiological pH (e.g., 7.4) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for glycoprotein (B1211001) labeling using aminooxy chemistry and a protein-protein conjugation using SPAAC.
Protocol 1: Aminooxy Labeling of Glycoproteins
This protocol outlines the steps for labeling an IgG antibody with an aminooxy-functionalized dye.
-
Antibody Preparation: Dissolve the IgG antibody in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM).[17]
-
Carbohydrate Oxidation:
-
Prepare a 100 mM stock solution of sodium periodate (B1199274) (NaIO₄) in deionized water.[17]
-
To the antibody solution, add 1/10th volume of 10X reaction buffer (1 M sodium acetate (B1210297), 1.5 M NaCl, pH 5.5) and 1/10th volume of the NaIO₄ stock solution.[17]
-
Incubate the mixture for 30 minutes on ice, protected from light.[17][18]
-
Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 100 mM.[17]
-
-
Dye Stock Preparation: Prepare a 5 mM stock solution of the aminooxy-functionalized fluorescent dye in anhydrous DMSO.[17]
-
Labeling Reaction:
-
Add a 50-fold molar excess of the aminooxy-dye stock solution to the oxidized antibody solution.[18]
-
To catalyze the reaction, add 1/10th volume of a 10X aniline stock solution in acetate buffer.[17]
-
Incubate the reaction for 2 hours at room temperature with gentle shaking, protected from light.[17][18]
-
-
Purification: Remove the excess, unconjugated dye using a desalting column (e.g., Sephadex G-25) or through ultrafiltration.[17][18]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Conjugation
This protocol describes a general procedure for conjugating an azide-modified protein to a DBCO-functionalized protein.
-
Reactant Preparation:
-
Dissolve the azide-functionalized protein and the DBCO-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a desired concentration (e.g., 1-5 mg/mL).[11]
-
-
SPAAC Ligation:
-
Mix the two protein solutions in equimolar amounts or with a slight excess of one component.[11]
-
If one of the components is a small molecule, a 5-20 fold molar excess of the small molecule is typically used to ensure efficient conjugation.[11]
-
Allow the reaction to proceed at room temperature for 4-12 hours, or until completion as monitored by a suitable analytical technique (e.g., SDS-PAGE, LC-MS).[11]
-
-
Purification: Purify the resulting protein conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted starting materials.[11]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for aminooxy-based glycoprotein labeling.
Caption: Experimental workflow for SPAAC-based protein-protein conjugation.
Conclusion: Making an Informed Choice
Both aminooxy chemistry and click chemistry are powerful tools for bioconjugation, each with its own set of advantages and disadvantages.
Aminooxy chemistry is an excellent choice for applications where a metal-free, highly bioorthogonal reaction is required, and where reaction kinetics are not the primary concern. The stability of the resulting oxime bond is a significant advantage.[15][16]
Click chemistry , particularly SPAAC, offers a superior combination of speed and biocompatibility, making it ideal for in vivo studies and applications requiring rapid conjugation.[][11] While CuAAC provides the fastest reaction rates, the potential for copper-induced cytotoxicity requires careful consideration and optimization, especially in cellular environments.[10]
Ultimately, the selection of a bioconjugation technique should be guided by the specific goals of the research, the nature of the biomolecules involved, and the experimental conditions. By understanding the comparative performance of these methods, researchers can better design and execute their experiments to achieve reliable and reproducible results.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. biotium.com [biotium.com]
- 18. biotium.com [biotium.com]
Evaluating the Efficiency of Fmoc-aminooxy-PEG12-acid Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker for bioconjugation is a critical step that influences the stability, efficacy, and pharmacokinetic properties of the final product. Fmoc-aminooxy-PEG12-acid is a versatile heterobifunctional linker that offers a discrete polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. This guide provides an objective comparison of the conjugation efficiency of this compound with other common PEGylation reagents and emerging alternatives, supported by experimental data and detailed protocols.
Quantitative Comparison of Conjugation Methods
The efficiency of a bioconjugation reaction is determined by several factors, including yield, reaction time, and the stability of the resulting bond. The following table summarizes key quantitative parameters for conjugation using this compound (via oxime ligation and amide bond formation) compared to other prevalent methods.
| Feature | This compound (Oxime Ligation) | This compound (Amide Coupling) | NHS-Ester PEG | Maleimide-PEG | Polysarcosine (pSar) |
| Target Functional Group | Aldehydes, Ketones | Primary Amines | Primary Amines | Thiols (Cysteine) | Primary Amines (via NHS ester) |
| Resulting Linkage | Oxime | Amide | Amide | Thioether | Amide |
| Typical Conjugation Yield | >95% (model systems)[1] | 50 - 90%[2][3] | 75 - >90%[3] | ~85% (mono-PEGylated)[4] | High, comparable to PEG[5][6] |
| Reaction pH | 4.0 - 5.0[7] | Activation: 4.5-6.0; Conjugation: 7.2-8.5 | 7.2 - 9.0[3] | 6.5 - 7.5 | 7.2 - 8.5 |
| Reaction Time | 5 min to a few hours[1] | Activation: 15-30 min; Conjugation: 2-12 hours[2][3] | 30 min - 2 hours[3] | 1 - 4 hours | 30 min - 2 hours |
| Bond Stability | High, stable in a broad pH range (2-9)[7] | Highly Stable[3] | Highly Stable[3][8] | Stable, but retro-Michael reaction possible[9] | Highly Stable |
| Key Side Reactions | None (highly chemoselective)[8] | N-acylurea formation, NHS-ester hydrolysis[3] | NHS-ester hydrolysis[3] | Reaction with other nucleophiles, hydrolysis | NHS-ester hydrolysis |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key conjugation reactions.
Protocol 1: Two-Step Amine Conjugation with this compound
This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine on a target molecule, such as a protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Amine-containing molecule (e.g., protein)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagents: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Dissolve the this compound in Activation Buffer and the amine-containing molecule in Conjugation Buffer.
-
Activation of Carboxylic Acid: In a reaction tube, mix the this compound solution with a molar excess of EDC and NHS (a common starting ratio is 1:2:2 of PEG-Acid:EDC:NHS). Incubate for 15-30 minutes at room temperature.[2]
-
Conjugation to Amine: Immediately add the activated PEG solution to the solution of the amine-containing molecule. The final pH of the reaction mixture should be between 7.2 and 7.5.[10] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.[2]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Protocol 2: Oxime Ligation following Fmoc-Deprotection
This protocol describes the conjugation of the aminooxy group (after Fmoc removal) to an aldehyde or ketone on a target molecule.
Materials:
-
This compound conjugate (from Protocol 1, or another synthesis)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Aldehyde or ketone-containing molecule
-
Ligation Buffer: 0.1 M sodium acetate, pH 4.5
-
Purification system
Procedure:
-
Fmoc-Deprotection: Dissolve the Fmoc-protected PEG conjugate in the deprotection solution. Incubate for 30 minutes at room temperature. Evaporate the solvent and wash the residue multiple times to remove piperidine.
-
Preparation for Ligation: Dissolve the deprotected aminooxy-PEG molecule and the aldehyde/ketone-containing molecule in the Ligation Buffer.
-
Oxime Ligation: Mix the two solutions. The reaction is often rapid, but can be incubated for 1-2 hours at room temperature. Reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the final conjugate using an appropriate chromatography method to remove any unreacted starting materials.
Visualizing the Process
Diagrams can clarify complex workflows and chemical reactions.
Conclusion
This compound is a highly efficient and versatile linker for bioconjugation. Its dual functionality allows for either stable amide bond formation with primary amines or highly specific and rapid oxime ligation with carbonyls. The choice of conjugation strategy depends on the available functional groups on the target molecule and the desired reaction conditions. While NHS-ester PEG linkers offer a simpler, one-step process for amine conjugation with high yields, the two-step activation of this compound provides greater control and the option for subsequent orthogonal conjugation via the aminooxy group. For applications requiring alternatives to PEG, polysarcosine is emerging as a viable option with demonstrated in vivo benefits. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific bioconjugation needs.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-aminooxy-PEG12-acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Fmoc-aminooxy-PEG12-acid, a common reagent in biomedical research and drug development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While generally not classified as a hazardous substance, proper chemical handling and disposal protocols should always be followed.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for disposing of this compound waste.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for solid this compound waste and any contaminated materials (e.g., weighing paper, gloves).
-
For solutions containing this compound, use a designated, sealed container for liquid chemical waste.
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Use containers that are chemically compatible and in good condition. The original product container can be used if it is properly relabeled as "Waste."
-
Ensure the waste container is kept tightly sealed when not in use to prevent accidental spills.
-
Store the waste container in a designated and secure secondary containment area.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and contaminated debris into the designated solid waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain.
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
III. Disposal of Empty Containers
-
Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The first rinsate should be collected and disposed of as liquid chemical waste.
-
Subsequent rinsates can typically be disposed of according to your institution's procedures for non-hazardous solvent waste.
-
After rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste.
IV. Chemical and Physical Properties Overview
| Property | Data |
| Chemical Formula | C₄₂H₆₅NO₁₇ |
| Molecular Weight | 855.97 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C in a sealed container, protected from light and moisture.[1] |
V. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Fmoc-aminooxy-PEG12-acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-aminooxy-PEG12-acid. The following procedures are designed to ensure safe laboratory operations and proper disposal of waste materials.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Chemical Formula | C42H65NO17 |
| Molecular Weight | 855.97 g/mol |
| CAS Number | 2055104-72-6 |
| Purity | ≥95% |
| Appearance | Solid |
| Storage Temperature | -20°C, in a sealed, light- and moisture-protected container |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it should be handled with care by personnel qualified in handling potentially hazardous chemicals.[1] The following personal protective equipment is essential to create a barrier between the user and the chemical, minimizing exposure risks.
| PPE Category | Recommended Equipment |
| Engineering Controls | Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.[1] |
| Eye and Face Protection | Safety Goggles or Glasses: To protect from splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn.[1] Gloves should be changed regularly, approximately every 30-60 minutes, or immediately if contaminated.[2] |
| Body Protection | Lab Coat: A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | N95 or higher Respirator: Recommended when handling the powder outside of a fume hood or when there is a risk of generating dust. Surgical masks offer little to no protection from chemical exposure.[2] |
Operational Plan: Handling and Preparation
Adherence to the following step-by-step procedures will ensure the safe handling and preparation of this compound for experimental use.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the container in a designated, refrigerated location at -20°C.[3][4]
-
Ensure the container is tightly sealed to protect it from light and moisture.[3]
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid material inside a chemical fume hood to prevent inhalation of any airborne powder.
-
Use clean, dedicated spatulas and weigh boats.
-
Avoid creating dust. If the material is a fine powder, handle it gently.
3. Dissolution:
-
This compound can be dissolved in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3]
-
Add the solvent slowly to the solid to avoid splashing.
-
Ensure the vial is capped and sealed during dissolution if vortexing or sonicating.
Experimental Protocol: Fmoc Deprotection
Fmoc deprotection is a common procedure for this compound, used to remove the Fmoc protecting group and expose the aminooxy group for further reaction.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen gas (for inert atmosphere, optional but recommended)
Procedure:
-
Prepare a 20% (v/v) solution of piperidine in DMF. This should be done in a chemical fume hood.
-
Dissolve the Fmoc-protected compound in DMF.
-
Add the 20% piperidine solution to the dissolved compound.
-
Allow the reaction to proceed at room temperature. The reaction is typically fast, often complete within minutes to an hour.[5][6]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the deprotection is complete, the resulting product can be isolated or used directly in the next synthetic step.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Solid Waste: Unused this compound and any contaminated disposable materials (e.g., gloves, weigh boats, pipette tips) should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including solvents used for dissolution (e.g., DMF, DMSO) and reaction mixtures (e.g., piperidine solutions), must be collected in a designated, sealed, and properly labeled hazardous chemical waste container.[7]
-
Compatibility: Do not mix incompatible waste streams. For example, acidic and basic waste should be stored in separate containers.
-
Collection: Store waste containers in a designated, well-ventilated secondary containment area until they are collected by a licensed chemical waste disposal contractor.[7]
-
Environmental Note: Polyethylene glycol (PEG) itself is biodegradable.[8] However, the presence of the Fmoc group and the use of organic solvents necessitate that the waste be treated as hazardous chemical waste. Do not dispose of this chemical or its solutions down the drain.[9]
Workflow and Safety Diagram
The following diagram illustrates the key logistical and safety steps for handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. pppmag.com [pppmag.com]
- 3. This compound, CAS 2055104-72-6 | AxisPharm [axispharm.com]
- 4. labsolu.ca [labsolu.ca]
- 5. genscript.com [genscript.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. youtube.com [youtube.com]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
